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Core Science & Biosynthesis

Foundational

A Technical Guide to the Chemical Properties and Synthetic Utility of (3R)-N-benzyl-N-isopropyl-pyrrolidin-3-amine

Introduction (3R)-N-benzyl-N-isopropyl-pyrrolidin-3-amine is a chiral disubstituted pyrrolidine derivative of significant interest to the medicinal chemistry and drug development communities. The pyrrolidine ring is a pr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(3R)-N-benzyl-N-isopropyl-pyrrolidin-3-amine is a chiral disubstituted pyrrolidine derivative of significant interest to the medicinal chemistry and drug development communities. The pyrrolidine ring is a privileged scaffold, a five-membered nitrogen-containing heterocycle whose non-planar, puckered structure provides an excellent framework for the three-dimensional presentation of pharmacophoric elements.[1] This stereochemical complexity is critical, as the spatial orientation of substituents can profoundly influence a molecule's binding affinity and biological activity.[1]

This compound, featuring a chiral center at the C3 position of the pyrrolidine ring, combines the structural rigidity of the cyclic amine with the synthetic versatility of N-benzyl and N-isopropyl groups. Its core structure is closely related to scaffolds that have been successfully employed in the development of agents targeting the central nervous system (CNS), most notably as selective dual serotonin/noradrenaline reuptake inhibitors (SNRIs).[2][3]

This technical guide offers a comprehensive examination of (3R)-N-benzyl-N-isopropyl-pyrrolidin-3-amine, designed for researchers and drug development professionals. It details the compound's core physicochemical properties, outlines a robust synthetic and purification protocol, provides an analysis of its predicted spectroscopic signature, discusses its chemical reactivity, and explores its applications as a versatile building block in modern medicinal chemistry.

Core Chemical and Physical Properties

The fundamental identity and computed physicochemical properties of (3R)-N-benzyl-N-isopropyl-pyrrolidin-3-amine are summarized below. These parameters are essential for predicting its behavior in various chemical and biological systems, including solubility, membrane permeability, and potential for further synthetic modification.

retrosynthesis target (3R)-N-benzyl-N-isopropyl-pyrrolidin-3-amine step1 (R)-N-isopropyl-pyrrolidin-3-amine target->step1 Reductive Amination (Benzaldehyde) step2 (R)-3-aminopyrrolidine step1->step2 Reductive Amination (Acetone) start (R)-3-(Boc-amino)pyrrolidin step2->start Boc Deprotection

Caption: Retrosynthetic pathway for the target molecule.

Proposed Synthetic Protocol

Causality Behind Experimental Choices:

  • Protection: (R)-3-aminopyrrolidine has two nucleophilic nitrogen atoms. The use of a Boc protecting group on the exocyclic amine ensures that the initial alkylation (benzylation) occurs selectively on the more nucleophilic ring nitrogen.

  • Reductive Amination: Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen as the reducing agent. It is milder and more selective for iminium ions than other hydrides like NaBH₄, and it can be used in a one-pot procedure without the need to isolate the intermediate imine/iminium ion, simplifying the workflow. [4] Step 1: Synthesis of (R)-1-benzyl-3-(Boc-amino)pyrrolidine

  • Reaction Setup: To a solution of (R)-3-(Boc-amino)pyrrolidine (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M), add benzaldehyde (1.1 eq).

  • Reductive Amination: Stir the mixture at room temperature for 30 minutes. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes, controlling any minor exotherm.

  • Monitoring and Workup: Allow the reaction to stir at room temperature for 12-18 hours. Monitor progress by TLC or LC-MS. Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extraction: Separate the layers and extract the aqueous phase with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the protected intermediate.

Step 2: Boc Deprotection to yield (R)-1-benzylpyrrolidin-3-amine

  • Reaction Setup: Dissolve the product from Step 1 in a 1:1 mixture of DCM and trifluoroacetic acid (TFA) (approx. 0.2 M).

  • Deprotection: Stir the solution at room temperature for 2-4 hours, monitoring the disappearance of starting material by TLC.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. Dissolve the residue in DCM and basify to pH >10 by the addition of 1 M NaOH.

  • Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine, which can often be used in the next step without further purification.

Step 3: Synthesis of (3R)-N-benzyl-N-isopropyl-pyrrolidin-3-amine

  • Reaction Setup: Dissolve the (R)-1-benzylpyrrolidin-3-amine (1.0 eq) from Step 2 in anhydrous DCM (0.1 M). Add acetone (2.0 eq).

  • Reductive Amination: Stir for 30 minutes, then add NaBH(OAc)₃ (1.5 eq) portion-wise.

  • Monitoring and Workup: Stir at room temperature for 12-18 hours. The workup procedure is identical to that described in Step 1.

  • Final Purification: Purify the crude product by flash column chromatography on silica gel to afford the final target compound, (3R)-N-benzyl-N-isopropyl-pyrrolidin-3-amine. The purity should be assessed by HPLC and the structure confirmed by spectroscopic methods.

Predicted Spectroscopic Profile

While experimental spectra for this specific compound are not publicly cataloged, its spectroscopic characteristics can be reliably predicted based on its functional groups and overall structure. These predictions serve as a benchmark for the characterization of the synthesized material.

Table 3: Predicted Spectroscopic Data

Technique Feature Predicted Characteristics
¹H NMR Aromatic Protons Multiplet at ~7.2-7.4 ppm (5H, benzyl C-H)
Benzyl CH₂ Singlet or AB quartet at ~3.6 ppm (2H, -CH₂-Ph)
Isopropyl CH Septet at ~2.8-3.0 ppm (1H, -CH(CH₃)₂)
Pyrrolidine Protons Complex multiplets from ~1.8-3.5 ppm (7H)
Isopropyl CH₃ Doublet at ~1.0-1.1 ppm (6H, -CH(CH₃)₂)
Pyrrolidine NH Broad singlet at ~1.5-2.5 ppm (1H, may exchange with D₂O)
¹³C NMR Aromatic Carbons Signals between ~127-140 ppm
Aliphatic Carbons Signals between ~20-65 ppm (pyrrolidine, isopropyl, and benzyl CH₂)
IR (Infrared) N-H Stretch ~3300-3350 cm⁻¹ (secondary amine in ring)
C-H Stretch ~3000-3100 cm⁻¹ (aromatic), ~2800-3000 cm⁻¹ (aliphatic)
C=C Stretch ~1450-1600 cm⁻¹ (aromatic ring)
Mass Spec (EI) Molecular Ion (M⁺) m/z 218.1783

| | Key Fragments | m/z 91 ([C₇H₇]⁺, tropylium ion from benzyl group), m/z 175 (M - isopropyl), m/z 127 (M - benzyl) |

Chemical Reactivity and Handling

Basicity and Salt Formation

The molecule contains two amine functional groups: a secondary amine within the pyrrolidine ring and a tertiary amine at the 3-position. Both are basic and will react with acids to form ammonium salts. This property is often exploited to improve the aqueous solubility and crystallinity of amine-containing compounds for purification or formulation purposes.

N-Debenzylation: A Gateway to Further Analogs

The N-benzyl group is a versatile protecting group that can be readily removed under standard catalytic hydrogenolysis conditions. [1][5]This reaction is of paramount importance as it unmasks the secondary amine of the pyrrolidine ring, allowing for the introduction of diverse substituents at this position to generate a library of analogs for structure-activity relationship (SAR) studies.

Protocol: Catalytic Hydrogenolysis

  • Dissolve (3R)-N-benzyl-N-isopropyl-pyrrolidin-3-amine in a suitable solvent such as methanol or ethanol.

  • Add a catalytic amount of palladium on carbon (Pd/C, 10 wt. %).

  • Subject the mixture to a hydrogen atmosphere (typically via a balloon or in a Parr hydrogenator) and stir vigorously at room temperature.

  • Upon completion (monitored by TLC/LC-MS), filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate to yield the debenzylated product, (R)-N-isopropylpyrrolidin-3-amine.

debenzylation reactant [Target Molecule] product (R)-N-isopropyl-pyrrolidin-3-amine reactant->product Catalytic Hydrogenolysis reagents H₂, Pd/C Methanol

Caption: N-Debenzylation reaction workflow.

Storage and Stability

As a secondary/tertiary amine, the compound is susceptible to slow air oxidation. For long-term storage, it is recommended to keep the material in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at reduced temperatures (2-8 °C).

Applications in Medicinal Chemistry and Drug Development

The true value of (3R)-N-benzyl-N-isopropyl-pyrrolidin-3-amine lies in its application as a sophisticated chiral building block for the synthesis of high-value, biologically active molecules.

Scaffold for CNS-Active Agents

The N-benzyl-pyrrolidin-3-amine framework is a core component of molecules designed as dual serotonin (5-HT) and noradrenaline (NA) reuptake inhibitors. [3]Research in this area has demonstrated that modification of the N-benzyl group and functionalization of the exocyclic amine can fine-tune the potency and selectivity for these monoamine transporters. [2]The (3R) stereochemistry is often crucial for achieving the desired biological activity.

application core (3R)-N-benzyl-N-isopropyl- pyrrolidin-3-amine Scaffold mod1 Modification of N-benzyl group (e.g., substitution) core->mod1 mod2 Debenzylation & Re-functionalization of ring nitrogen core->mod2 mod3 Modification of N-isopropyl group core->mod3 target_class Bioactive Molecules (e.g., SNRIs, Anticonvulsants) mod1->target_class mod2->target_class mod3->target_class

Caption: Synthetic utility of the core scaffold in drug discovery.

Use in Asymmetric Synthesis

Beyond its direct incorporation into drug candidates, the chiral nature of this compound makes it a valuable intermediate. The debenzylated product, (R)-N-isopropylpyrrolidin-3-amine, can serve as a chiral ligand or a starting point for the synthesis of novel organocatalysts, which are powerful tools for controlling stereochemistry in a wide range of chemical reactions. [6]

Conclusion

(3R)-N-benzyl-N-isopropyl-pyrrolidin-3-amine is a synthetically versatile and medicinally relevant chiral building block. Its well-defined stereochemistry and multiple sites for chemical modification provide a robust platform for the exploration of chemical space. The synthetic pathways are straightforward, relying on established and scalable reactions, and its key chemical transformations, such as N-debenzylation, are well-understood. For research teams engaged in the design and synthesis of novel therapeutics, particularly for CNS disorders, this compound represents a valuable intermediate and a gateway to diverse libraries of chiral molecules with significant potential for drug discovery.

References

  • Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. Journal of Medicinal Chemistry. [Link]

  • PubChem Compound Summary for CID 66569417, Benzyl-isopropyl-(R)-pyrrolidin-3-yl-amine. National Center for Biotechnology Information. [Link]

  • Synthesis of a New Chiral Pyrrolidine. Molecules. [Link]

  • PubChem Compound Summary for CID 63301040, N-benzyl-N-propylpyrrolidin-3-amine. National Center for Biotechnology Information. [Link]

  • Recent Advances in the Synthesis of Pyrrolidines. IntechOpen. [Link]

  • 1-Benzylpyrrolidin-3-amine | CAS#:18471-40-4. ChemSrc. [Link]

  • Synthesis of pyrrolidines. Organic Chemistry Portal. [Link]

  • (R)-N-Benzyl-3-aminopyrrolidine. BuyersGuideChem. [Link]

  • N-Benzyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amines as Selective Dual serotonin/noradrenaline Reuptake Inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • (3R)-(-)-1-Benzyl-3-aminopyrrolidine. NIST WebBook. [Link]

  • Discovery of (R)‑N‑Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS‑1], a Novel Orally Bioavailable EAAT2 Modulator. Journal of Medicinal Chemistry. [Link]

  • N-Benzyl-N-(pyrrolidin-3-yl)carboxamides as a New Class of Selective Dual serotonin/noradrenaline Reuptake Inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Method for preparing N-benzyl-3-pyrrolidone.
  • Method for preparing N-benzyl-3-pyrrolidone.
  • Synthesis of N-Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline. Scientific Research Publishing. [Link]

  • Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. RSIS International. [Link]

  • Benzylamines. Organic Chemistry Portal. [Link]

  • Spectroscopic Characterization of the Tertiary Amine, N-(5-Hydroxypentyl)-N-(3aminopropyl)dodecanamide (1). Scientific & Academic Publishing. [Link]

  • Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. MDPI. [Link]

  • A convenient route to 1-benzyl 3-aminopyrrolidine and 3-aminopiperidine. ResearchGate. [Link]

Sources

Exploratory

An In-depth Technical Guide to N-Benzyl-N-isopropyl-1-(pyrrolidin-3-yl)methanamine

Disclaimer: The compound "Benzyl-isopropyl-pyrrolidin-3-ylmethyl-amine" does not have a registered CAS number and appears to be a novel chemical entity. This guide is based on the plausible chemical structure of N-benzyl...

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: The compound "Benzyl-isopropyl-pyrrolidin-3-ylmethyl-amine" does not have a registered CAS number and appears to be a novel chemical entity. This guide is based on the plausible chemical structure of N-benzyl-N-isopropyl-1-(pyrrolidin-3-yl)methanamine and provides theoretical and extrapolated data based on established chemical principles and literature on analogous compounds. All proposed experimental protocols should be conducted with appropriate safety precautions by qualified personnel.

Introduction and Structural Elucidation

The pyrrolidine ring is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a wide array of biologically active natural products and synthetic drugs.[1][2] Its non-planar, three-dimensional structure allows for a diverse spatial arrangement of substituents, making it an ideal framework for exploring chemical space in drug discovery.[1] This guide focuses on a specific, uncharacterized derivative, N-benzyl-N-isopropyl-1-(pyrrolidin-3-yl)methanamine, providing a comprehensive overview of its predicted properties, plausible synthetic routes, and potential applications for researchers in drug development.

The systematic name, N-benzyl-N-isopropyl-1-(pyrrolidin-3-yl)methanamine, describes a pyrrolidine ring substituted at the 3-position with a methyl group, which in turn is attached to a tertiary amine bearing both a benzyl and an isopropyl group.

Figure 1: Proposed chemical structure of N-benzyl-N-isopropyl-1-(pyrrolidin-3-yl)methanamine.

Physicochemical Properties

The following table summarizes the predicted physicochemical properties of N-benzyl-N-isopropyl-1-(pyrrolidin-3-yl)methanamine. These values are computationally derived and serve as a preliminary guide for experimental work.

PropertyPredicted Value
Molecular Formula C15H24N2
Molecular Weight 232.37 g/mol
XLogP3 2.8
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 4
Topological Polar Surface Area 15.3 Ų
pKa (most basic) ~10.5 (predicted)

Proposed Synthetic Pathways

The synthesis of N-benzyl-N-isopropyl-1-(pyrrolidin-3-yl)methanamine can be approached through several established organic chemistry transformations. Below are two plausible, detailed synthetic routes.

Route 1: Sequential Reductive Amination

This route utilizes a stepwise reductive amination, a robust and widely used method for the formation of C-N bonds.[3][4] The synthesis begins with a commercially available, Boc-protected pyrrolidine derivative.

Start Boc-3-(aminomethyl)pyrrolidine Reagent1 Acetone, NaBH(OAc)₃ Intermediate1 Boc-3-((isopropylamino)methyl)pyrrolidine Reagent2 Benzaldehyde, NaBH(OAc)₃ Intermediate2 Boc-3-((benzyl(isopropyl)amino)methyl)pyrrolidine Reagent3 TFA or HCl in Dioxane FinalProduct N-benzyl-N-isopropyl-1-(pyrrolidin-3-yl)methanamine Reagent1->Intermediate1 Reagent2->Intermediate2 Reagent3->FinalProduct Start 3-(Aminomethyl)pyrrolidine Reagent1 Benzyl bromide, K₂CO₃ Intermediate1 N-Benzyl-1-(pyrrolidin-3-yl)methanamine Reagent2 2-Bromopropane, DIPEA FinalProduct N-benzyl-N-isopropyl-1-(pyrrolidin-3-yl)methanamine Reagent1->Intermediate1 Reagent2->FinalProduct

Sources

Foundational

An In-depth Technical Guide to the Core Mechanism of Action of Pyrrolidine-Based Monoamine Reuptake Inhibitors

A Note on the Analyzed Subject: Initial research did not yield specific data for a compound named "Benzyl-isopropyl-pyrrolidin-3-ylmethyl-amine." This suggests the molecule may be novel, part of unpublished research, or...

Author: BenchChem Technical Support Team. Date: March 2026

A Note on the Analyzed Subject: Initial research did not yield specific data for a compound named "Benzyl-isopropyl-pyrrolidin-3-ylmethyl-amine." This suggests the molecule may be novel, part of unpublished research, or a hypothetical construct. However, its constituent structural elements—a benzyl group, an isopropyl moiety, and a pyrrolidin-3-ylmethyl-amine core—are characteristic of a well-established and pharmacologically significant class of molecules: pyrrolidine-based monoamine reuptake inhibitors . This guide will, therefore, provide a comprehensive analysis of the mechanism of action for this class of compounds, offering a scientifically grounded framework for understanding the potential activity of the specified molecule.

Introduction: The Central Role of Monoamine Neurotransmission

Monoamine neurotransmitters, principally dopamine (DA), norepinephrine (NE), and serotonin (5-HT), are fundamental regulators of a vast array of physiological and psychological processes, including mood, cognition, motivation, and motor control. The precise control of these neurotransmitter levels within the synaptic cleft is paramount for maintaining neuronal homeostasis. The primary mechanism for terminating monoaminergic signaling is the re-uptake of the neurotransmitter from the synaptic cleft back into the presynaptic neuron. This process is mediated by specific transporter proteins: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[1][2]

Monoamine reuptake inhibitors (MRIs) are a class of drugs that block the action of one or more of these transporters.[2] By inhibiting reuptake, these compounds increase the concentration and duration of action of monoamine neurotransmitters in the synapse, thereby enhancing monoaminergic neurotransmission. The pyrrolidine ring is a key structural motif found in numerous potent and selective MRIs.[3][4] Its stereochemistry and substitution patterns are critical for conferring high affinity and selectivity for the different monoamine transporters.[5]

This guide provides a detailed exploration of the mechanism of action of pyrrolidine-based monoamine reuptake inhibitors, the experimental methodologies used to characterize their activity, and the underlying scientific principles that govern their development.

Part 1: The Molecular Mechanism of Action

The primary mechanism of action of pyrrolidine-based monoamine reuptake inhibitors is the competitive inhibition of substrate binding to DAT, NET, and/or SERT. These transporter proteins are members of the solute carrier 6 (SLC6) family and function by coupling the transport of monoamines to the electrochemical gradient of sodium ions.

Interaction with Monoamine Transporters

Pyrrolidine-based inhibitors typically possess a protonatable nitrogen atom within the pyrrolidine ring, which is crucial for their interaction with a key aspartate residue in the binding site of monoamine transporters. The substituents on the pyrrolidine ring, such as the benzyl and isopropyl groups in the initially proposed molecule, play a critical role in defining the compound's affinity and selectivity for the different transporters.

The structure-activity relationship (SAR) of these compounds is complex, with subtle changes in stereochemistry or the nature of the substituents leading to significant shifts in the inhibitory profile. For instance, the orientation of substituents on the pyrrolidine ring can determine whether a compound is a selective inhibitor of one transporter or a broad-spectrum inhibitor of multiple transporters.[5][6][7]

Signaling Pathway of Monoamine Reuptake Inhibition

The inhibition of monoamine transporters by pyrrolidine-based compounds leads to an accumulation of neurotransmitters in the synaptic cleft. This, in turn, results in enhanced activation of postsynaptic monoamine receptors, leading to a cascade of downstream signaling events that ultimately mediate the physiological and behavioral effects of these drugs.

Monoamine Reuptake Inhibition Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron MA Monoamine Neurotransmitter (Dopamine, Norepinephrine, Serotonin) Vesicle Synaptic Vesicle MA->Vesicle Packaging Synaptic_Cleft Increased Monoamine Concentration Vesicle->Synaptic_Cleft Release MAT Monoamine Transporter (DAT, NET, or SERT) Synaptic_Cleft->MAT Reuptake Receptor Postsynaptic Receptor Synaptic_Cleft->Receptor Binding Signaling Downstream Signaling Cascade Receptor->Signaling Response Physiological/ Behavioral Effect Signaling->Response Inhibitor Pyrrolidine-Based Reuptake Inhibitor Inhibitor->MAT Inhibition

Figure 1: Simplified signaling pathway of monoamine reuptake inhibition.

Part 2: Experimental Characterization

The pharmacological profile of a pyrrolidine-based monoamine reuptake inhibitor is determined through a series of in vitro assays designed to quantify its affinity for and potency at each of the monoamine transporters. The two cornerstone assays are radioligand binding assays and synaptosomal uptake assays.

Radioligand Binding Assays

Causality Behind Experimental Choice: Radioligand binding assays are employed to determine the affinity of a test compound for a specific receptor or transporter. This is a direct measure of the physical interaction between the drug and its target. The affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of the test compound that occupies 50% of the transporters at equilibrium. A lower Ki value indicates a higher affinity.

Self-Validating System: The reliability of a radioligand binding assay is ensured by running parallel experiments to determine total binding, non-specific binding, and specific binding. Non-specific binding is measured in the presence of a high concentration of a known selective ligand for the target, which saturates the transporters and prevents the radioligand from binding specifically. Specific binding is then calculated by subtracting the non-specific binding from the total binding.

  • Preparation of Membranes:

    • Homogenize brain tissue (e.g., rat striatum for DAT, hippocampus for SERT, or cortex for NET) or cells expressing the transporter of interest in a cold lysis buffer.[8]

    • Centrifuge the homogenate at low speed to remove cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes containing the transporters.[8]

    • Wash the membrane pellet and resuspend it in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.[8]

  • Assay Setup:

    • In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and various concentrations of the test compound.[8]

    • For total binding, add the membrane preparation, a fixed concentration of the radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, or [³H]citalopram for SERT), and assay buffer.

    • For non-specific binding, add the same components as for total binding, plus a high concentration of a selective non-radiolabeled ligand (e.g., GBR 12909 for DAT, desipramine for NET, or fluoxetine for SERT).

    • For the test compound, add the membrane preparation, the radioligand, and serial dilutions of the pyrrolidine-based inhibitor.

  • Incubation and Filtration:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.[8]

    • Rapidly terminate the reaction by vacuum filtration through glass fiber filters, which trap the membranes while allowing the unbound radioligand to pass through.[9]

    • Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification and Data Analysis:

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.[9]

    • Calculate the specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Synaptosomal Uptake Assays

Causality Behind Experimental Choice: While binding assays measure the affinity of a compound for a transporter, they do not directly assess its functional effect on transporter activity. Synaptosomal uptake assays measure the ability of a compound to inhibit the transport of a radiolabeled monoamine substrate into isolated nerve terminals (synaptosomes). This provides a measure of the compound's potency as a reuptake inhibitor, expressed as an IC50 value.

Self-Validating System: The assay's validity is maintained by including control conditions to measure total uptake and non-specific uptake. Non-specific uptake is determined by incubating the synaptosomes with the radiolabeled substrate in the presence of a known potent and selective inhibitor for the transporter being studied.[9] This allows for the calculation of specific, transporter-mediated uptake.

  • Preparation of Synaptosomes:

    • Dissect and homogenize brain tissue rich in the desired monoamine transporter in an ice-cold homogenization buffer (e.g., 0.32 M sucrose).[10][11]

    • Centrifuge the homogenate at low speed to remove nuclei and cell debris.[11]

    • Centrifuge the supernatant at a higher speed to pellet the crude synaptosomal fraction.[11]

    • Resuspend the synaptosomal pellet in a physiological buffer (e.g., Krebs-Ringer-HEPES).

    • Determine the protein concentration of the synaptosomal preparation.[9]

  • Assay Setup:

    • In a 96-well plate, pre-incubate the synaptosomal suspension with either vehicle (for total uptake), a selective inhibitor (for non-specific uptake), or varying concentrations of the test compound at 37°C for a short period (e.g., 10-15 minutes).[9][12]

  • Initiation and Termination of Uptake:

    • Initiate the uptake reaction by adding a radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) at a concentration near its Km value for the respective transporter.[9][13][14]

    • Allow the uptake to proceed for a short, defined time (typically 1-5 minutes) to measure the initial rate of transport.[9][13]

    • Terminate the uptake by rapid filtration through glass fiber filters, followed by immediate washing with ice-cold buffer.[9]

  • Quantification and Data Analysis:

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.[9]

    • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

    • Determine the percentage of inhibition of specific uptake for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_uptake Synaptosomal Uptake Assay Membrane_Prep Membrane Preparation Binding_Assay Binding Assay Setup (Total, Non-specific, Test Compound) Membrane_Prep->Binding_Assay Binding_Incubation Incubation & Filtration Binding_Assay->Binding_Incubation Binding_Quant Quantification & Ki Calculation Binding_Incubation->Binding_Quant Affinity Affinity (Ki) Binding_Quant->Affinity Synaptosome_Prep Synaptosome Preparation Uptake_Assay Uptake Assay Setup (Total, Non-specific, Test Compound) Synaptosome_Prep->Uptake_Assay Uptake_Incubation Initiation & Termination of Uptake Uptake_Assay->Uptake_Incubation Uptake_Quant Quantification & IC50 Calculation Uptake_Incubation->Uptake_Quant Potency Potency (IC50) Uptake_Quant->Potency Start Characterization of Pyrrolidine-Based Inhibitor Start->Membrane_Prep Start->Synaptosome_Prep

Figure 2: Experimental workflow for characterizing pyrrolidine-based monoamine reuptake inhibitors.

Part 3: Data Presentation and Interpretation

The data obtained from the binding and uptake assays are crucial for determining the pharmacological profile of a novel pyrrolidine-based compound. A summary of this data in a tabular format allows for a clear comparison of the compound's activity at the three monoamine transporters.

TransporterRadioligand Binding (Ki, nM)Synaptosomal Uptake (IC50, nM)
DAT [Insert Value][Insert Value]
NET [Insert Value][Insert Value]
SERT [Insert Value][Insert Value]
Table 1: Example of a data summary table for a hypothetical pyrrolidine-based monoamine reuptake inhibitor.

The ratio of the Ki or IC50 values for the different transporters indicates the selectivity of the compound. For example, a compound with a much lower Ki for DAT compared to NET and SERT would be considered a selective dopamine reuptake inhibitor (DRI). Conversely, a compound with similar Ki values for all three transporters would be classified as a triple reuptake inhibitor (TRI).

Conclusion and Future Directions

The pyrrolidine scaffold is a versatile and privileged structure in the design of monoamine reuptake inhibitors.[3][4] The mechanism of action of these compounds is centered on their ability to competitively inhibit the binding and transport of dopamine, norepinephrine, and/or serotonin by their respective transporters. A thorough characterization of their pharmacological profile through in vitro binding and uptake assays is essential for understanding their potential therapeutic applications, which range from the treatment of depression and anxiety to attention-deficit/hyperactivity disorder (ADHD) and substance use disorders.[2]

Future research in this area will likely focus on the development of compounds with fine-tuned selectivity profiles to maximize therapeutic efficacy while minimizing side effects. This includes the design of biased ligands that may modulate transporter function in more subtle ways than simple competitive inhibition. Furthermore, the elucidation of the crystal structures of the monoamine transporters in complex with various pyrrolidine-based ligands will provide invaluable insights for structure-based drug design and the development of the next generation of monoamine reuptake inhibitors.

References

  • Vartak, A. P., Nickell, J. R., Chagkutip, J., Dwoskin, L. P., & Crooks, P. A. (2009). Pyrrolidine analogues of lobelane: relationship of affinity for the dihydrotetrabenazine binding site with function of the vesicular monoamine transporter 2 (VMAT2). Journal of Medicinal Chemistry, 52(23), 7878–7882. [Link]

  • Vartak, A. P., Nickell, J. R., Chagkutip, J., Dwoskin, L. P., & Crooks, P. A. (2009). Pyrrolidine Analogues of Lobelane: Relationship of Affinity for the Dihydrotetrabenazine Binding Site with Function of the Vesicular Monoamine Transporter 2 (VMAT2). Journal of Medicinal Chemistry, 52(23), 7878-7882. [Link]

  • Gifford Bioscience. (n.d.). Cellular Uptake and Release Assays Protocol. [Link]

  • Sitte, H. H., & Freissmuth, M. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 659. [Link]

  • JoVE. (2025). Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine. [Link]

  • Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2002). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of medicinal chemistry, 45(18), 3981–3990. [Link]

  • ResearchGate. (n.d.). A Fluorescent-Based, High-Throughput Assay for Detecting Inhibitors of Human Monoamine Oxidase A and B. [Link]

  • Mayer, F. P., Wimmer, L., Dillon-Carter, O., Hemanth, K. P., Sitte, H. H., & Freissmuth, M. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in pharmacology, 11, 659. [Link]

  • Micheli, F., et al. (2009). 4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity relationships. Bioorganic & medicinal chemistry letters, 19(10), 2736–2740. [Link]

  • Matera, C., Compagnion, A., et al. (2025). Protocol to assess engulfment and degradation of synaptosomes by murine microglia in vitro. STAR Protocols. [Link]

  • Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. [Link]

  • Husbands, S. M., Izenwasser, S., et al. (1999). Structure-activity relationships at the monoamine transporters and sigma receptors for a novel series of 9-[3-(cis-3, 5-dimethyl-1-piperazinyl)propyl]carbazole (rimcazole) analogues. Journal of medicinal chemistry, 42(21), 4446–4455. [Link]

  • Wagmann, L., Brandt, S. D., Kavanagh, P. V., Maurer, H. H., & Meyer, M. R. (2017). In vitro monoamine oxidase inhibition potential of alpha-methyltryptamine analog new psychoactive substances for assessing possible toxic risks. Toxicology letters, 274, 65–71. [Link]

  • Springer Nature Experiments. (n.d.). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]

  • Adkins, E. M., et al. (2012). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, Chapter 1, Unit1.21. [Link]

  • Sharma, S., et al. (2023). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. International Journal of Molecular Sciences, 24(21), 15891. [Link]

  • Wikipedia. (n.d.). Monoamine reuptake inhibitor. [Link]

  • Guang, H. M., & Du, G. H. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta pharmacologica Sinica, 27(6), 716–722. [Link]

  • Deschamps, J. R., et al. (2005). Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors. Journal of medicinal chemistry, 48(25), 7970–7979. [Link]

  • Yilmaz, I., & Kucukislamoglu, M. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1248937. [Link]

Sources

Exploratory

Engineering the Pyrrolidine Scaffold: A Technical Whitepaper on 3D Pharmacophore Space and Biological Activity

Structural Causality: Pseudorotation and 3D Vector Space In modern drug discovery, the transition from flat, planar aromatic rings to functionally rich, three-dimensional architectures is paramount for target selectivity...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Causality: Pseudorotation and 3D Vector Space

In modern drug discovery, the transition from flat, planar aromatic rings to functionally rich, three-dimensional architectures is paramount for target selectivity. The pyrrolidine ring—a five-membered saturated nitrogen heterocycle—serves as a highly privileged scaffold in this regard [[1]]().

The core utility of pyrrolidine stems from its sp3 -hybridized nature, which enables medicinal chemists to efficiently sample expanded 3D molecular space 2. Unlike rigid aromatic systems, the pyrrolidine ring undergoes "pseudorotation," an energetically accessible conformational shifting that allows the molecule to adapt to complex binding pockets 1. By strategically introducing substituents at the N1, C3, or C5 positions, researchers can lock these conformations via stereoelectronic and inductive effects, directly dictating the basicity of the secondary amine and optimizing target-specific interactions 3.

G Start Pyrrolidine Scaffold (sp3 Hybridized) Pseudo Pseudorotation (Non-planar ring) Start->Pseudo Enables Subst N1, C3, C5 Substitutions (Stereogenic Centers) Start->Subst Allows Space Expanded 3D Pharmacophore Space Pseudo->Space Generates Subst->Space Directs Target High Target Selectivity & Binding Affinity Space->Target Results in

Fig 1: Logical relationship between pyrrolidine's 3D structure and target selectivity.

Mechanistic Pathways of Pyrrolidine Derivatives

The structural versatility of pyrrolidine has led to the development of multifunctional derivatives capable of targeting distinct pathological pathways, notably in oncology, infectious diseases, and metabolic dysregulation.

Antidiabetic Efficacy via DPP-IV Inhibition

Pyrrolidine sulfonamide derivatives and vildagliptin analogs act as potent competitive inhibitors of Dipeptidyl Peptidase-IV (DPP-IV) 4. By blocking this enzyme, pyrrolidine derivatives prevent the degradation of incretin hormones (GLP-1 and GIP), thereby prolonging glucose-dependent insulin secretion and maintaining glycemic homeostasis [[5]]().

Anticancer Activity via CXCR4 Antagonism

In oncology, pyrrolidine-containing hybrids (e.g., pyridine-piperazine-pyrimidine-pyrrolidine constructs) function as highly selective antagonists of the chemokine receptor CXCR4 6. Mechanistically, these compounds competitively bind to the CXCR4 active site, inhibiting CXCL12-induced cytosolic calcium flux. This blockade halts downstream signaling cascades responsible for cancer cell migration and metastasis 1.

Antimicrobial Action via Topoisomerase Inhibition

Recent developments have shown that 1,2,4-oxadiazole pyrrolidine derivatives exhibit potent antibacterial activity by targeting bacterial DNA gyrase and topoisomerase IV 6. The basicity of the pyrrolidine nitrogen facilitates strong hydrogen bonding with the enzyme's active site residues, disrupting bacterial DNA replication.

Pathway cluster_diab Antidiabetic Pathway cluster_canc Anticancer Pathway Compound Pyrrolidine Derivative DPP4 DPP-IV Inhibition Compound->DPP4 CXCR4 CXCR4 Antagonism Compound->CXCR4 GLP1 Increased GLP-1/GIP DPP4->GLP1 Insulin Enhanced Insulin Secretion GLP1->Insulin Metastasis Inhibited Calcium Flux CXCR4->Metastasis Apoptosis Reduced Metastasis Metastasis->Apoptosis

Fig 2: Dual mechanistic signaling pathways of pyrrolidine derivatives in disease models.

Quantitative Structure-Activity Data

The following table summarizes the quantitative efficacy of recently synthesized pyrrolidine derivatives across various therapeutic targets.

Derivative ClassTarget / PathogenBiological Activity ( IC50​ / MIC)Source
Pyridine-Pyrrolidine Hybrid CXCR4 Chemokine Receptor IC50​ = 79 nMLi et al. 6
1,2,4-Oxadiazole Pyrrolidine E. coli DNA Gyrase IC50​ = 120 – 270 nMFrejat et al. 6
Pyrrolidine Sulfonamide DPP-IV Enzyme IC50​ = 11.32 µMSalve & Jadhav 4
Pyrrolidine-Thiazole B. cereus (Antibacterial)MIC = 21.70 µg/mLKocabaş et al. 6

Self-Validating Experimental Workflows

To ensure high-fidelity data generation, the following protocols are designed as self-validating systems. They incorporate internal controls and exploit chemical causality to guarantee that the observed biological activity is a direct result of the pyrrolidine scaffold's interaction with the target.

Kinetic Validation of DPP-IV Inhibition

This assay measures the ability of pyrrolidine derivatives to competitively inhibit DPP-IV 5.

  • Validation Mechanism: The assay requires a known inhibitor (e.g., Vildagliptin) as a positive control and a vehicle-only negative control to calculate the Z'-factor. A Z'-factor > 0.5 confirms assay robustness.

  • Pre-incubation (Equilibration): Mix 125 µL of 0.1 M phosphate buffer (pH 6.8), DPP-IV enzyme, and the pyrrolidine inhibitor dilution series. Incubate at 37°C for 20 minutes.

    • Causality: This crucial step allows the pyrrolidine scaffold to establish thermodynamic equilibrium with the enzyme's active site before the introduction of a competing substrate.

  • Substrate Addition (Velocity Measurement): Add 20 µL of 1 M p-nitrophenyl-α-D-glucopyranoside (p-NPG) and incubate for 30 minutes at 37°C.

    • Causality: p-NPG acts as a surrogate substrate. If the enzyme is uninhibited, it cleaves p-NPG to yield p-nitrophenol, providing a direct colorimetric readout of enzyme velocity.

  • Termination (Signal Maximization): Stop the reaction by adding 50 µL of 0.1 N Na2​CO3​ .

    • Causality: The highly alkaline carbonate shifts the pH well above the enzyme's optimal range, instantly halting the reaction. Furthermore, it deprotonates p-nitrophenol to the phenolate ion, maximizing its optical absorbance at 405 nm.

  • Analysis: Measure absorbance at 405 nm using a microplate reader and calculate the IC50​ .

Workflow Prep Prepare Dilution Enzyme Add DPP-IV (37°C, 20m) Prep->Enzyme Substrate Add p-NPG Substrate Enzyme->Substrate Stop Stop Reaction (Na2CO3) Substrate->Stop Read Measure Abs. (405 nm) Stop->Read Analyze Calculate IC50 Read->Analyze

Fig 3: Self-validating experimental workflow for the DPP-IV enzyme inhibition assay.

Intracellular Calcium Flux Assay for CXCR4 Antagonism

This protocol evaluates the functional antagonism of pyrrolidine derivatives on the CXCR4 receptor [[6]]().

  • Validation Mechanism: Continuous baseline fluorescence recording prior to ligand addition establishes intrinsic cellular noise. A maximum ionophore (e.g., Ionomycin) control is used post-assay to normalize the dynamic range.

  • Cell Loading: Load CXCR4-expressing cells (e.g., Jurkat) with Fluo-4 AM dye.

    • Causality: The acetoxymethyl (AM) ester allows the dye to permeate the lipid bilayer. Once inside, intracellular esterases cleave the AM group, trapping the calcium-sensitive fluorophore inside the cell.

  • Compound Incubation: Treat cells with the pyrrolidine derivative for 15 minutes at room temperature.

  • Stimulation & Kinetic Measurement: Inject CXCL12 (SDF-1α) and immediately read fluorescence (Ex 488 nm / Em 516 nm) kinetically over 3 minutes.

    • Causality: CXCL12 binding to CXCR4 triggers Gq-protein coupled PLC activation, releasing transient intracellular calcium. A potent pyrrolidine antagonist will competitively block this receptor, flattening the calcium spike curve and validating its anti-metastatic potential.

References

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds . nih.gov. 1

  • The Pyrrolidine Scaffold: A Comprehensive Technical Guide to its Biological Activity in Drug Discovery . benchchem.com.5

  • Recent insights about pyrrolidine core skeletons in pharmacology . frontiersin.org. 4

  • Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space . nih.gov. 2

  • Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic–Anticancer Potential . researchgate.net. 3

  • Recent insights about pyrrolidine core skeletons in pharmacology (PMC) . nih.gov. 6

Sources

Foundational

Technical Whitepaper: Structural Elucidation and Synthetic Profiling of Benzyl-isopropyl-pyrrolidin-3-ylmethyl-amine

Executive Summary In modern medicinal chemistry, the pyrrolidine ring serves as a "privileged scaffold," offering a rigid, sp³-hybridized core that allows medicinal chemists to effectively explore three-dimensional pharm...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the pyrrolidine ring serves as a "privileged scaffold," offering a rigid, sp³-hybridized core that allows medicinal chemists to effectively explore three-dimensional pharmacophore space[1]. Benzyl-isopropyl-pyrrolidin-3-ylmethyl-amine is a highly versatile, multi-functionalized building block. As a Senior Application Scientist, I frequently utilize such heavily substituted pyrrolidines to modulate the lipophilicity, basicity, and spatial geometry of active pharmaceutical ingredients (APIs). This whitepaper provides an in-depth technical breakdown of its molecular properties, structural logic, and a self-validating synthetic workflow designed for high-yield drug discovery applications.

Chemical Identity & Structural Elucidation

The nomenclature "Benzyl-isopropyl-pyrrolidin-3-ylmethyl-amine" dictates a specific regioisomeric assembly. The molecule is constructed around a central pyrrolidine ring. The C3 position of this ring is functionalized with a methylamine linker. The two remaining substituent groups—a benzyl group and an isopropyl group—are attached to the nitrogen atoms. While the exact substitution pattern can vary depending on the specific synthetic target (e.g., N1​ -benzyl vs. exocyclic N -benzyl), the standard building block configuration places the benzyl group on the pyrrolidine nitrogen ( N1​ ) and the isopropyl group on the exocyclic methylamine nitrogen, yielding 1-benzyl- N -isopropylpyrrolidin-3-ylmethanamine .

By mapping the atomic contributions of each moiety, we can elucidate the exact molecular formula[2]:

  • Pyrrolidine Core: C₄H₈N (Subtracting 1 H for the C3 attachment)

  • Methylamine Linker: CH₂NH (Subtracting 1 H for the isopropyl attachment)

  • Benzyl Group: C₇H₇

  • Isopropyl Group: C₃H₇

  • Total Summation: (C₄ + C₁ + C₇ + C₃) = C₁₅ | (H₈ + H₃ + H₇ + H₇ - 1) = H₂₄ | (N₁ + N₁) = N₂

The resulting molecular formula is C₁₅H₂₄N₂ , which corresponds to a molecular weight of 232.37 g/mol [2].

MolecularArchitecture Target Benzyl-isopropyl-pyrrolidin-3-ylmethyl-amine Formula: C15H24N2 | MW: 232.37 g/mol Core Pyrrolidine Core (C4H8N) Target->Core Central Scaffold Linker Methylamine Linker (-CH2-NH-) Target->Linker C3-Substitution Sub1 Benzyl Group (C7H7) Target->Sub1 N1-Substitution Sub2 Isopropyl Group (C3H7) Target->Sub2 Exocyclic N-Substitution

Fig 1. Logical breakdown of the structural components of Benzyl-isopropyl-pyrrolidin-3-ylmethyl-amine.

Physicochemical Properties & Data Presentation

Understanding the physicochemical parameters of this building block is critical for predicting its behavior in subsequent coupling reactions and its ultimate impact on a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The presence of two basic nitrogen atoms significantly influences its solubility and ionization state at physiological pH.

PropertyValueScientific Implication
Molecular Formula C₁₅H₂₄N₂Defines the exact atomic stoichiometry.
Molecular Weight 232.37 g/mol Optimal low-MW fragment for lead optimization.
Exact Mass 232.1939 DaCritical for high-resolution mass spectrometry (HRMS) validation.
H-Bond Donors 1The secondary exocyclic amine can donate a hydrogen bond.
H-Bond Acceptors 2Both the tertiary and secondary nitrogens act as acceptors.
Rotatable Bonds 6Provides sufficient conformational flexibility to induce fit in target binding pockets.

Causality in Synthetic Design: The Reductive Amination Protocol

To synthesize this molecule, we employ a highly selective direct reductive amination between 1-benzylpyrrolidine-3-carbaldehyde and isopropylamine.

The Causality of Reagent Selection: As an application scientist, the choice of reducing agent is a carefully balanced thermodynamic decision. We specifically utilize Sodium Triacetoxyborohydride (NaBH(OAc)₃) rather than Sodium Cyanoborohydride (NaBH₃CN) or Sodium Borohydride (NaBH₄). NaBH₄ is too reactive and will prematurely reduce the starting aldehyde into an alcohol. NaBH₃CN is effective but highly toxic and risks cyanide contamination of the API. NaBH(OAc)₃, however, exhibits exquisite chemoselectivity; the electron-withdrawing acetate groups stabilize the boron-hydride bond, making it mild enough to ignore the aldehyde while rapidly reducing the transient, more electrophilic iminium ion intermediate[3][4].

SyntheticWorkflow SM 1-Benzylpyrrolidine- 3-carbaldehyde Imine Imine Intermediate (Transient) SM->Imine + Amine - H2O Amine Isopropylamine (1.2 eq) Amine->Imine Product Target Molecule (C15H24N2) Imine->Product Reduction Reductant NaBH(OAc)3 (1.5 eq, DCE) Reductant->Product Hydride Transfer

Fig 2. Step-by-step synthetic workflow utilizing reductive amination with NaBH(OAc)3.

Step-by-Step Synthetic Methodology
  • Imine Formation: Dissolve 1-benzylpyrrolidine-3-carbaldehyde (1.0 eq) in anhydrous 1,2-dichloroethane (DCE). Add isopropylamine (1.2 eq) dropwise at 0°C under an inert argon atmosphere. Stir for 30 minutes to allow the transient imine to form.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise to the reaction mixture. The mild nature of this reagent eliminates the need for prior acid catalysis in most aliphatic systems[3].

  • Propagation: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor via TLC (DCM:MeOH 9:1) until the aldehyde spot is completely consumed.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the acetic acid byproduct. Extract the aqueous layer with Dichloromethane (3 x 20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield the pure C₁₅H₂₄N₂ product.

Analytical Validation System

Trustworthiness in chemical synthesis requires a self-validating analytical system. The protocol above is only considered successful if the resulting analytical data perfectly aligns with the theoretical physicochemical properties.

We validate the synthesis using Liquid Chromatography-Mass Spectrometry (LC-MS) and Proton Nuclear Magnetic Resonance (¹H-NMR). Because the molecule contains basic nitrogen atoms, it readily protonates in acidic mobile phases, making Positive Electrospray Ionization (ESI+) the optimal detection method.

LC-MS Validation Parameters
ParameterSettingValidation Checkpoint
Column C18 Reverse Phase (50 x 2.1 mm, 1.8 µm)Ensures sharp peak resolution of polar amines.
Mobile Phase A H₂O + 0.1% Formic AcidProvides protons for ionization.
Mobile Phase B Acetonitrile + 0.1% Formic AcidDrives elution of the lipophilic benzyl core.
Ionization Mode ESI+ (Positive Mode)Target must readily accept a proton.
Expected m/z 233.20 [M+H]⁺ CRITICAL: Confirms the exact mass of 232.19 Da.

Self-Validating NMR Logic: In the ¹H-NMR spectrum, the definitive proof of successful reductive amination is the complete disappearance of the highly deshielded aldehyde proton signal (typically around 9.6−9.8 ppm ). Simultaneously, a new multiplet corresponding to the isopropyl methine proton ( −CH(CH3​)2​ ) will emerge around 2.8 ppm , validating the covalent attachment of the isopropylamine moiety.

References

  • Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: Topics in Current Chemistry / PubMed Central (PMC) URL: [Link]

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Exploratory

The Privileged N-Benzylpyrrolidine Scaffold: A Technical Whitepaper on Discovery, Pharmacology, and Multi-Target Drug Development

Executive Summary In contemporary medicinal chemistry, identifying a "privileged scaffold"—a core molecular framework capable of providing high-affinity ligands for diverse biological targets—is the holy grail of rationa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, identifying a "privileged scaffold"—a core molecular framework capable of providing high-affinity ligands for diverse biological targets—is the holy grail of rational drug design. The N-benzylpyrrolidine core has emerged as one such highly versatile pharmacophore. By combining the conformational flexibility of a five-membered saturated nitrogen heterocycle with the lipophilic, aromatic properties of a benzyl group, this scaffold facilitates exceptional blood-brain barrier (BBB) penetration and robust target engagement.

This technical guide explores the historical discovery, structural rationale, and modern pharmacological applications of N-benzylpyrrolidine derivatives, focusing specifically on their breakthrough roles as Multi-Target Directed Ligands (MTDLs) in neurodegenerative diseases (Alzheimer's and Parkinson's) and as novel antimalarial agents.

Chemical Architecture & Pharmacophore Rationale

The success of the N-benzylpyrrolidine scaffold is not accidental; it is rooted in fundamental physicochemical principles:

  • The Pyrrolidine Ring: The secondary/tertiary amine within the five-membered ring typically possesses a pKa​ between 8.5 and 9.5. At physiological pH (7.4), the nitrogen is predominantly protonated, allowing it to form critical electrostatic interactions (e.g., cation- π interactions or direct hydrogen bonding) with catalytic residues in target enzymes, such as the catalytic triad of Acetylcholinesterase (AChE) or the aspartate dyad of aspartic proteases[1][2].

  • The N-Benzyl Moiety: The addition of the benzyl group serves a dual purpose. First, it significantly increases the LogP (lipophilicity) of the molecule, an absolute prerequisite for CNS-active drugs requiring passive diffusion across the BBB[1]. Second, the aromatic ring acts as a hydrophobic anchor, perfectly suited to occupy aromatic gorges, such as the Peripheral Anionic Site (PAS) of AChE[1].

Neurodegenerative Disease Therapeutics: The MTDL Approach

The multifactorial pathogenesis of neurodegenerative diseases has rendered single-target drugs largely ineffective. Consequently, researchers have pivoted toward Multi-Target Directed Ligands (MTDLs). N-benzylpyrrolidines have proven exceptionally amenable to this strategy.

Alzheimer's Disease (AD)

In the context of AD, researchers have designed N-benzylpyrrolidine hybrids capable of simultaneously inhibiting cholinesterases (AChE and BuChE) and β -secretase-1 (BACE-1)[1].

  • Mechanistic Causality: Compounds such as 4k and 4o were synthesized to exploit the spatial geometry of AChE. The N-benzyl group interacts with the PAS at the entrance of the AChE gorge, blocking the aggregation of Amyloid- β (A β ) peptides, while the pyrrolidine core reaches down the gorge to inhibit the catalytic active site (CAS)[1][3].

  • In Vivo Efficacy: In scopolamine-induced amnesia models, these compounds successfully ameliorated cognitive dysfunction and demonstrated neuroprotective activity against A β -induced oxidative stress[1].

Parkinson's Disease (PD)

N-benzylpyrrolidines have also been optimized as dual Monoamine Oxidase (MAO-A/B) inhibitors for PD[4].

  • Mechanistic Causality: Compounds 3e , 3f , and 3i were evaluated in an acute 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model[4]. While compounds 3f and 3i improved motor function without altering baseline striatal dopamine, compound 3e partially restored striatal dopamine levels and actively modulated hippocampal pro-inflammatory cytokines (IL-1 β and TNF- α )[4][5]. This proves the scaffold's utility in simultaneously addressing enzymatic dysregulation and neuroinflammation.

AD_Mechanism NBP N-Benzylpyrrolidine Derivatives AChE AChE / BuChE Inhibition NBP->AChE PAS Binding BACE1 BACE-1 Inhibition NBP->BACE1 Aspartate Dyad MAOB MAO-B Inhibition NBP->MAOB Dual Targeting ACh Increased Acetylcholine AChE->ACh Amyloid Decreased Aβ Aggregation BACE1->Amyloid OxStress Reduced Oxidative Stress MAOB->OxStress Neuro Neuroprotection & Cognitive Recovery ACh->Neuro Amyloid->Neuro OxStress->Neuro

Multi-target directed ligand (MTDL) mechanism of N-benzylpyrrolidines in neurodegeneration.

Infectious Diseases: Antimalarial Efficacy

Beyond the CNS, the N-benzylpyrrolidine scaffold has revolutionized the search for novel antimalarials capable of circumventing Plasmodium falciparum resistance.

Using a hybrid target-phenotype approach, researchers mined phenotypic databases for drug-like aspartic protease inhibitors, identifying GNF-Pf-4691 , a 4-aryl-N-benzylpyrrolidine-3-carboxamide[2]. Extensive Structure-Activity Relationship (SAR) profiling revealed that while the benzylic position tolerates few substitutions, the 3-aryl position is highly accommodating to hydrophobic groups[2][6]. This led to the discovery of the lead compound (+)-54b (CWHM-1008) , which exhibits profound oral efficacy and a long half-life in murine models of malaria[2][7].

Antimalarial_Workflow DB Phenotypic Database Mining Hit Hit Identification (GNF-Pf-4691) DB->Hit Target-Phenotype SAR SAR Optimization (3-aryl position) Hit->SAR Profiling Lead Lead Compound (+)-54b SAR->Lead Optimization InVitro In Vitro Efficacy (Pf 3D7 & Dd2) Lead->InVitro EC50 Testing InVivo In Vivo Efficacy (Mouse Model) InVitro->InVivo Pharmacokinetics

Hybrid target-phenotype drug discovery workflow for antimalarial N-benzylpyrrolidines.

Quantitative Pharmacological Data

The following table synthesizes the quantitative efficacy of key N-benzylpyrrolidine derivatives across different therapeutic indications.

CompoundPrimary Target(s)Disease ModelKey Efficacy MetricSource
4k AChE / BACE-1Alzheimer's DiseaseBalanced dual inhibition; Confirmed PAS-AChE binding[1]
4o AChE / BACE-1Alzheimer's DiseaseAmeliorated cognitive dysfunction (Morris water maze)[1]
3e MAO-BParkinson's DiseaseRestored striatal DA; Modulated IL-1 β and TNF- α [4]
3f, 3i MAO-BParkinson's DiseaseImproved MPTP-induced motor deficits[4]
(+)-54b Aspartic ProteaseMalaria (P. falciparum)EC50: 46 nM (3D7), 21 nM (Dd2); ED99 ~30 mg/kg/day[2]

Self-Validating Experimental Protocols

To ensure rigorous reproducibility and scientific integrity, the following protocols detail the synthesis and biological evaluation of these compounds. Each protocol is designed as a self-validating system to eliminate false positives.

Protocol A: Synthesis of the N-Benzylpyrrolidine Core via Reductive Amination

Causality Note: Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is selected over Sodium borohydride ( NaBH4​ ) because it is a milder reducing agent. It selectively reduces the intermediate iminium ion without prematurely reducing the starting aldehyde, resulting in higher yields and fewer side products.

  • Preparation: In an oven-dried round-bottom flask purged with inert Argon, dissolve 1.0 equivalent of the substituted pyrrolidine base in anhydrous Dichloroethane (DCE) (0.2 M concentration).

  • Imine Formation: Add 1.1 equivalents of the corresponding benzaldehyde derivative. Stir the mixture at room temperature for 1 hour to allow the formation of the iminium intermediate.

  • Reduction: Slowly add 1.5 equivalents of NaBH(OAc)3​ in small portions to manage the mild exotherm. Add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate iminium formation.

  • Reaction Monitoring: Stir at room temperature for 12–16 hours. Monitor reaction completion via TLC (Eluent: 9:1 DCM:MeOH).

  • Quenching & Workup: Quench the reaction with saturated aqueous NaHCO3​ to neutralize the acetic acid and destroy excess reducing agent. Extract the aqueous layer three times with DCM.

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography to yield the pure N-benzylpyrrolidine derivative.

Protocol B: In Vitro AChE Inhibition Assay (Modified Ellman's Method)

Causality Note: This colorimetric assay relies on the reaction of thiocholine (produced by AChE-mediated hydrolysis of acetylthiocholine) with DTNB to form a yellow anion (5-thio-2-nitrobenzoate). The protocol includes a "Compound Blank" to self-validate against any intrinsic absorbance of the N-benzylpyrrolidine derivatives, which could otherwise artificially inflate the perceived enzyme activity.

  • Buffer Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0).

  • Reagent Setup: Prepare 0.01 M DTNB (Ellman's reagent) and 0.075 M acetylthiocholine iodide (ATCI) in the phosphate buffer.

  • Enzyme Preparation: Dissolve human recombinant AChE in buffer to a final concentration of 0.03 U/mL.

  • Assay Assembly (96-well plate):

    • Test Wells: Add 160 μ L buffer, 10 μ L test compound (various concentrations in DMSO), and 10 μ L AChE.

    • Positive Control Wells: Replace test compound with Donepezil (known inhibitor).

    • Blank Wells: Replace AChE with 10 μ L buffer (to measure non-enzymatic ATCI hydrolysis).

    • Compound Blank Wells: Add buffer and test compound, but omit ATCI and AChE (to subtract intrinsic compound color).

  • Incubation: Incubate the plate at 37°C for 10 minutes to allow compound-enzyme binding.

  • Reaction Initiation: Add 10 μ L DTNB and 10 μ L ATCI to all wells to initiate the reaction.

  • Measurement: Immediately read the absorbance at 412 nm using a microplate reader in kinetic mode for 15 minutes. Calculate the IC50​ values using non-linear regression analysis of the initial reaction rates.

References

  • Design, synthesis, and multitargeted profiling of N-benzylpyrrolidine derivatives for the treatment of Alzheimer's disease. National Library of Medicine (PubMed).
  • Design, Synthesis, and Multitargeted Profiling of N-Benzylpyrrolidine Derivatives for the Treatment of Alzheimer's Disease. ResearchGate.
  • N-Benzylpyrrolidine Compounds with MAO-B Inhibitory Activity in an Experimental Model of Parkinson's Disease. MDPI.
  • 4-Aryl Pyrrolidines as a Novel Class of Orally Efficacious Antimalarial Agents. Part 1. ACS Publications.
  • N-Benzylpyrrolidine Compounds with MAO-B Inhibitory Activity in an Experimental Model of Parkinson's Disease. Scilit.
  • 4-Aryl pyrrolidines as a novel class of orally efficacious antimalarial agents. Part 1: Evaluation of 4-Aryl-N-benzylpyrrolidine-3-carboxamides. Figshare.
  • 4-Aryl pyrrolidines as a novel class of orally efficacious antimalarial agents. Part 1. National Library of Medicine (PMC).

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Foundational

A Technical Guide to the Spectroscopic Characterization of Benzyl-isopropyl-pyrrolidin-3-ylmethyl-amine

This guide provides a comprehensive analysis of the expected spectroscopic data for the novel compound Benzyl-isopropyl-pyrrolidin-3-ylmethyl-amine. As experimental data for this specific molecule is not widely available...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the expected spectroscopic data for the novel compound Benzyl-isopropyl-pyrrolidin-3-ylmethyl-amine. As experimental data for this specific molecule is not widely available, this document serves as a predictive guide for researchers, outlining the theoretical ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry signatures. The methodologies and interpretations presented herein are grounded in fundamental spectroscopic principles and data from analogous structures, offering a robust framework for the synthesis and characterization of this and related compounds in a drug discovery and development context.

Molecular Structure and Synthetic Strategy

The target compound, Benzyl-isopropyl-pyrrolidin-3-ylmethyl-amine, possesses a unique combination of structural motifs: a pyrrolidine ring, a benzyl group, and an isopropyl group attached to an exocyclic amine. This structure suggests potential applications as a scaffold in medicinal chemistry.

Figure 1. Chemical structure of Benzyl-isopropyl-pyrrolidin-3-ylmethyl-amine.

A plausible and efficient synthetic route to this compound involves a two-step process starting from 1-benzylpyrrolidin-3-one. This approach is outlined below and provides a basis for anticipating potential impurities in the final product.

G A 1-Benzylpyrrolidin-3-one B Reductive Amination with Isopropylamine A->B NaBH(OAc)3 C Intermediate: N-Isopropyl-1-benzylpyrrolidin-3-amine B->C D Reduction of Amine C->D LiAlH4 E Final Product: Benzyl-isopropyl-pyrrolidin-3-ylmethyl-amine D->E

Figure 2. Proposed synthetic workflow for Benzyl-isopropyl-pyrrolidin-3-ylmethyl-amine.

Predicted Spectroscopic Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum is predicted to be complex due to the number of non-equivalent protons and potential diastereotopicity. The following table summarizes the expected chemical shifts, multiplicities, and integrations.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Isopropyl CH₃~1.0 - 1.2Doublet6HShielded aliphatic protons split by the isopropyl CH.
Pyrrolidine CH₂~1.5 - 2.2Multiplets4HComplex overlapping signals for the two methylene groups on the pyrrolidine ring.
Pyrrolidine CH~2.3 - 2.6Multiplet1HDeshielded by the adjacent nitrogen and the exocyclic methylene group.
Exocyclic CH₂~2.6 - 2.8Doublet of doublets2HDiastereotopic protons adjacent to a chiral center, split by the pyrrolidine CH.
Isopropyl CH~2.8 - 3.1Septet1HDeshielded by the adjacent nitrogen, split by the six isopropyl methyl protons.
Benzyl CH₂~3.5 - 3.7Singlet2HDeshielded by the adjacent nitrogen and the aromatic ring.
Aromatic CH~7.2 - 7.4Multiplet5HCharacteristic signals for a monosubstituted benzene ring.
Pyrrolidine NH~1.5 - 2.5Broad singlet1HExchangeable proton, may be broad and difficult to observe.[1]

Expert Insight: The diastereotopic nature of the exocyclic methylene protons and the protons on the pyrrolidine ring adjacent to the chiral center (C3) is a key feature to look for. This arises from the chiral center at position 3 of the pyrrolidine ring.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule.

CarbonPredicted Chemical Shift (δ, ppm)Rationale
Isopropyl CH₃~20 - 25Shielded aliphatic carbons.
Pyrrolidine C4~28 - 33Aliphatic carbon in the pyrrolidine ring.
Pyrrolidine C5~45 - 50Carbon adjacent to the pyrrolidine nitrogen.
Isopropyl CH~50 - 55Carbon adjacent to the exocyclic nitrogen.
Exocyclic CH₂~55 - 60Carbon adjacent to the exocyclic nitrogen and the pyrrolidine ring.
Pyrrolidine C2~58 - 63Carbon adjacent to the pyrrolidine nitrogen.
Benzyl CH₂~60 - 65Carbon adjacent to the exocyclic nitrogen and the aromatic ring.
Pyrrolidine C3~65 - 70Chiral carbon, deshielded by two adjacent groups.
Aromatic C (para)~127 - 128Aromatic carbon.
Aromatic C (ortho, meta)~128 - 130Aromatic carbons.
Aromatic C (ipso)~138 - 142Quaternary aromatic carbon attached to the benzyl methylene group.
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorptions for the functional groups present in the molecule.

Functional GroupPredicted Wavenumber (cm⁻¹)Description
N-H Stretch3300 - 3500 (weak, sharp)Secondary amine in the pyrrolidine ring.[1][2]
C-H Stretch (Aromatic)3000 - 3100Aromatic C-H bonds.[3]
C-H Stretch (Aliphatic)2850 - 3000Aliphatic C-H bonds in the pyrrolidine, isopropyl, and benzyl groups.[3]
C=C Stretch (Aromatic)1450 - 1600Aromatic ring skeletal vibrations.[3]
C-N Stretch1020 - 1250Aliphatic amine C-N bonds.[2]

Trustworthiness Check: The absence of a strong, broad absorption around 3300-3500 cm⁻¹ would indicate that the secondary amine is not present, suggesting a potential issue with the synthesis. The presence of a carbonyl stretch around 1700 cm⁻¹ would indicate incomplete reduction of the starting material or an intermediate.

Mass Spectrometry (MS)

The mass spectrum will provide information about the molecular weight and fragmentation pattern.

FeaturePredicted m/zRationale
Molecular Ion [M]⁺246Calculated for C₁₅H₂₄N₂.
Base Peak91Tropylium ion (C₇H₇⁺) from the cleavage of the benzyl group.
Major Fragment155Loss of the benzyl group (M - 91).
Major Fragment203Loss of the isopropyl group (M - 43).
Major Fragment174Alpha-cleavage with loss of the C₄H₈N fragment from the pyrrolidine ring.

Expert Insight: Alpha-cleavage is a characteristic fragmentation pathway for amines, where the bond beta to the nitrogen atom is broken, leading to a resonance-stabilized cation.[1] In this molecule, multiple alpha-cleavage events are possible, providing rich structural information.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆).

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters on a 400 MHz spectrometer: spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 240 ppm, longer acquisition time and relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of ¹³C nuclei.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID. Calibrate the chemical shifts to the residual solvent peak.

IR Spectroscopy
  • Sample Preparation:

    • Neat (liquid): Place a drop of the neat liquid between two NaCl or KBr plates.

    • Thin Film (solid): Dissolve a small amount of the solid in a volatile solvent, apply the solution to a salt plate, and allow the solvent to evaporate.

    • ATR (Attenuated Total Reflectance): Place a small amount of the sample directly on the ATR crystal.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction using a spectrum of the empty sample holder.

Mass Spectrometry
  • Sample Introduction:

    • GC-MS (for volatile compounds): Dissolve the sample in a suitable solvent and inject it into the gas chromatograph.

    • Direct Infusion (for less volatile compounds): Dissolve the sample in a suitable solvent and infuse it directly into the ion source using a syringe pump.

  • Ionization: Use Electron Ionization (EI) for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 50-500).

Conclusion

This guide provides a detailed predictive framework for the spectroscopic characterization of Benzyl-isopropyl-pyrrolidin-3-ylmethyl-amine. By understanding the expected NMR, IR, and MS data, researchers can confidently verify the synthesis of this and structurally related compounds. The provided experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability in a drug discovery and development setting.

References

  • PubChem. Benzyl-isopropyl-(R)-pyrrolidin-3-yl-amine. National Center for Biotechnology Information. [Link]

  • Royal Society of Chemistry. Supplementary Information. [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Amines. [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

  • U.S. Department of Justice. Synthesis and Analytical Profiles for Regioisomeric and Isobaric Amines Related to MDMA, MDEA and MBDB. [Link]

  • Google Patents. An improved process for the preparation of (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine.
  • ResearchGate. 1-Benzyl-3′-[(1H-indol-3-yl)carbonyl]-1′-methyl-2-oxo-4′-(pyridin-3-yl)spiro[indoline-3,2′-pyrrolidine]-3′-carbonitrile. [Link]

  • Google Patents. Preparation method for (R)-1-benzyl-3-aminopyrrolidine and (S).
  • SpectraBase. n-Benzyl-3-hydroxymethylpyrrolidine. [Link]

  • CORE. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. [Link]

  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

  • Royal Society of Chemistry. Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. [Link]

  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. [Link]

  • SciELO. Ion trap tandem mass spectrometry of C- and N-methyl, benzyl, and prenyl substituted 2-oxopyrrolidinoindolines. [Link]

  • Google Patents. Method for preparing N-benzyl-3-pyrrolidone.
  • ResearchGate. A convenient route to 1-benzyl 3-aminopyrrolidine and 3-aminopiperidine. [Link]

  • MDPI. Methyl (2E)-3-[3-Benzyl-2-(3-methoxy-3-oxoprop-1-yn-1-yl)-2-(1-naphthyl)imidazolidin-1-yl]acrylate. [Link]

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Exploratory

Thermodynamic Solubility Profiling of Benzyl-isopropyl-pyrrolidin-3-ylmethyl-amine: A Mechanistic Guide

Executive Summary For researchers and drug development professionals, accurately profiling the solubility of complex amine building blocks is a critical prerequisite for downstream formulation and assay development. Benz...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, accurately profiling the solubility of complex amine building blocks is a critical prerequisite for downstream formulation and assay development. Benzyl-isopropyl-pyrrolidin-3-ylmethyl-amine is a highly versatile, lipophilic diamine scaffold. Due to its dual basic centers and bulky hydrophobic substituents, its solvation behavior is highly dynamic. This whitepaper provides an in-depth mechanistic analysis of its solubility across various solvent systems and establishes a self-validating, field-proven protocol for determining its thermodynamic solubility.

Physicochemical Architecture & Solvation Mechanics

To predict and measure solubility accurately, one must first deconstruct the molecule's physicochemical architecture. Benzyl-isopropyl-pyrrolidin-3-ylmethyl-amine features two distinct ionizable nitrogen centers: a pyrrolidine ring nitrogen and an exocyclic amine nitrogen.

The Causality of Structural Features
  • Lipophilic Moieties (Benzyl & Isopropyl): These bulky groups significantly increase the molecule's logP (octanol-water partition coefficient). In aqueous media, they force the formation of a highly ordered hydration shell (hydrophobic effect), which is thermodynamically unfavorable. Consequently, the intrinsic solubility ( S0​ ) of the un-ionized free base is exceptionally low.

  • Dual Basic Centers: The presence of two amine groups (typically exhibiting pKa values between 8.5 and 10.5) dictates that the molecule's aqueous solubility is entirely pH-dependent.

As demonstrated by Bergström et al., the electrostatically charged species of an ionizable drug is exponentially more soluble than its neutral counterpart due to favorable ion-dipole interactions with water [1]. At acidic pH, the diamine is di-protonated, leading to high apparent solubility ( Sapp​ ). As the pH approaches and exceeds the pKa of the basic centers, the compound deprotonates, precipitating out of solution as the lipophilic free base.

G cluster_0 Ionization States of Benzyl-isopropyl-pyrrolidin-3-ylmethyl-amine N1 Acidic Media (pH 1.2 - 5.0) Di-protonated Cation High Hydration Energy S1 S_app > 50 mg/mL (Aqueous) N1->S1 Ion-dipole interactions N2 Physiological Media (pH 7.4) Mono-protonated Cation Moderate Lipophilicity S2 S_app ~ 1 - 5 mg/mL (Aqueous) N2->S2 Partial partitioning N3 Basic Media (pH > 10.0) Un-ionized Free Base Hydrophobic Dominance S3 S_0 < 0.1 mg/mL (Aqueous) N3->S3 Crystal lattice energy > Hydration

Figure 1: pH-dependent ionization states and their causal impact on solubility.

Solvent System Profiling: Quantitative Projections

When transitioning from aqueous buffers to organic solvents, the thermodynamic driving forces shift from hydrogen bonding and ion-dipole interactions to dispersion forces and dipole-dipole interactions. Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) excel at solvating the free base due to their high dielectric constants and lack of hydrogen-bond donation, which prevents the energetic penalty of disrupting a solvent network.

The following table summarizes the representative solubility profile of the Benzyl-isopropyl-pyrrolidin-3-ylmethyl-amine scaffold based on its physicochemical properties.

Solvent SystempH / StateEstimated SolubilityMechanistic Causality
0.1 N HCl (Aqueous) pH 1.2> 50 mg/mLComplete di-protonation; strong ion-dipole hydration.
PBS Buffer (Aqueous) pH 7.41.0 - 5.0 mg/mLMono-protonation; competing hydrophobic and ionic forces.
Carbonate Buffer pH 10.0< 0.1 mg/mLUn-ionized free base; hydration shell penalty exceeds lattice energy.
DMSO N/A (Polar Aprotic)> 100 mg/mLHigh dielectric constant; strong solvation of lipophilic domains.
Methanol N/A (Polar Protic)> 50 mg/mLFavorable hydrogen bonding with amine lone pairs.
Hexane N/A (Non-Polar)~ 5 - 10 mg/mLPurely dispersion forces; limited by solid-state crystal lattice energy.

Self-Validating Experimental Protocol: The Shake-Flask Method

While high-throughput kinetic solubility assays (e.g., solvent casting) are common in early discovery, they often overestimate solubility due to the formation of metastable supersaturated states [2]. To determine the true thermodynamic equilibrium solubility , the classic Shake-Flask method remains the gold standard.

The following protocol is engineered as a self-validating system . Every step includes a mechanistic checkpoint to prevent common experimental artifacts, such as the "pH shift phenomenon" where the dissolution of a highly basic amine inadvertently raises the pH of an unbuffered solution, leading to false intrinsic solubility readings [3].

Step-by-Step Methodology

Phase 1: Solid Dispensing & Equilibration

  • Excess Solid Addition: Dispense 5-10 mg of crystalline Benzyl-isopropyl-pyrrolidin-3-ylmethyl-amine into a 2 mL glass HPLC vial. Causality: An excess of solid must be present to maintain the thermodynamic equilibrium between the crystal lattice and the solvated molecules. If the solid dissolves completely, the system is not saturated, and the assay is invalid.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., 50 mM Phosphate Buffer, pH 7.4).

  • Agitation: Cap the vial and incubate on an orbital shaker at 300 rpm and a strictly controlled temperature (25°C ± 0.5°C) for 24 to 48 hours. Causality: Extended agitation is mandatory to allow any kinetically trapped supersaturated species to precipitate into their lowest-energy crystalline state.

Phase 2: Phase Separation & Validation 4. Filtration: Draw the suspension into a syringe and filter through a 0.45 µm Hydrophilic Polyvinylidene Fluoride (PVDF) membrane. Causality: PVDF is selected over Nylon or Cellulose Acetate because it exhibits exceptionally low non-specific binding for lipophilic amines, preventing artificial reduction of the solute concentration. 5. Final pH Measurement (Critical Checkpoint): Measure the pH of the filtered aqueous aliquot. Causality: If the final pH has deviated by >0.1 units from the initial buffer pH, the buffer capacity was insufficient to handle the basicity of the amine. The reported solubility must be correlated to this final pH, not the initial pH.

Phase 3: Analytical Quantification 6. Dilution & LC-MS/MS: Dilute the filtrate 1:100 in mobile phase to prevent detector saturation. Quantify the concentration using a validated LC-MS/MS or HPLC-UV method against a 5-point calibration curve prepared in the exact same solvent matrix.

Workflow Step1 1. Solid Dispensing Add excess crystalline API to glass vial Step2 2. Solvent Addition Add specific solvent/buffer system Step1->Step2 Step3 3. Equilibration Shake at 300 rpm, 25°C for 24-48h Step2->Step3 Step4 4. Phase Separation Filter via 0.45 µm PVDF membrane Step3->Step4 Step5 5. Final pH Measurement Verify pH shift post-equilibration Step4->Step5 Step6 6. LC-MS/MS Quantification Determine thermodynamic solubility Step5->Step6

Figure 2: Self-validating shake-flask workflow for thermodynamic solubility.

Conclusion

The solubility of Benzyl-isopropyl-pyrrolidin-3-ylmethyl-amine is not a static value but a dynamic equilibrium dictated by the interplay between its lipophilic bulk and its ionizable nitrogen centers. By understanding the causality behind its solvation mechanics—and by employing a rigorously controlled, self-validating shake-flask protocol—researchers can generate highly accurate thermodynamic data. This precision prevents costly downstream failures in formulation, bioassays, and pharmacokinetic profiling [4].

References

  • Bergström, C. A. S., Luthman, K., & Artursson, P. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 22(5), 387-398. URL: [Link]

  • Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. URL: [Link]

  • Avdeef, A. (2006). Solubility of barely aqueous-soluble organic solids. Journal of Pharmaceutical Sciences, 95(11), 2356-2364. URL: [Link]

  • Nielsen, P. B., et al. (2005). Bioreversible quaternary N-acyloxymethyl derivatives of the tertiary amines bupivacaine and lidocaine—synthesis, aqueous solubility and hydrolytic kinetics. European Journal of Pharmaceutical Sciences, 24(5), 433-440. URL: [Link]

Foundational

Chiral Synthesis of (R)-1-Benzyl-3-aminopyrrolidine: A Technical Guide for Advanced Pharmaceutical Intermediates

Executive Summary (R)-1-benzyl-3-aminopyrrolidine is a highly privileged chiral building block utilized extensively in the synthesis of advanced active pharmaceutical ingredients (APIs). Its structural motif is critical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-1-benzyl-3-aminopyrrolidine is a highly privileged chiral building block utilized extensively in the synthesis of advanced active pharmaceutical ingredients (APIs). Its structural motif is critical in the development of fluoroquinolone antibacterials, fifth-generation cephalosporins (such as cefditoren), and selective dipeptidyl peptidase-4 (DPP-4) inhibitors[1].

For process chemists and drug development professionals, selecting the optimal synthetic route for this intermediate dictates the scalability, environmental footprint, and overall cost of the final API. This whitepaper provides an in-depth mechanistic analysis and self-validating experimental protocols for the two most industrially viable pathways: Chiral Pool Asymmetric Synthesis and Diastereomeric Salt Resolution .

Mechanistic Pathways & Retrosynthetic Analysis

The synthesis of enantiopure 3-aminopyrrolidines historically relied on the resolution of racemic mixtures. However, modern process chemistry often favors chiral pool synthesis to bypass the theoretical 50% yield limit inherent to classical resolution without racemization recycling[2].

Route A: Chiral Pool Synthesis (The D-Aspartic Acid Pathway)

Starting from D-aspartic acid, this route intrinsically preserves the (R)-configuration of the chiral center, eliminating the need for downstream chiral separation[1].

  • Causality of Reagent Selection: The primary amine of D-aspartic acid must be protected to prevent nucleophilic interference during subsequent esterification and reduction. Carboxybenzyl (Cbz) is selected over Boc because Cbz is highly stable under the acidic conditions required for the subsequent esterification with thionyl chloride ( SOCl2​ ).

  • Reduction Dynamics: The reduction of the dimethyl ester intermediate to a diol requires a potent reducing agent. Lithium aluminum hydride ( LiAlH4​ ) is utilized at strictly controlled low temperatures to prevent the premature cleavage of the Cbz protecting group[3].

Route B: Diastereomeric Salt Resolution

This route relies on the thermodynamic principles of fractional crystallization. Racemic 1-benzyl-3-aminopyrrolidine is reacted with an enantiopure chiral acid (e.g., L-tartaric acid or its derivatives)[4].

  • Causality of Crystallization: The resolution is driven by the differential solubility of the resulting diastereomeric salts in an organic solvent/water matrix. By heating the mixture to 50–100°C and cooling it gradually, Ostwald ripening is induced. This controlled cooling ensures that the less soluble (R)-amine/tartrate salt nucleates and precipitates out of the mother liquor with high enantiomeric excess (>99% ee), while the (S)-enantiomer remains solvated[4].

Pathway Visualization

SynthesisRoutes CP_Start D-Aspartic Acid (Chiral Pool) CP_Step1 N-Protection (Cbz-Cl) & Esterification CP_Start->CP_Step1 CP_Step2 Reduction (LiAlH4) to Diol CP_Step1->CP_Step2 CP_Step3 Cyclization (Benzylamine) CP_Step2->CP_Step3 CP_Step4 Deprotection (HBr/AcOH) CP_Step3->CP_Step4 Target (R)-1-Benzyl- 3-aminopyrrolidine CP_Step4->Target Res_Start Racemic 1-Benzyl- 3-aminopyrrolidine Res_Step1 Salt Formation (L-Tartaric Acid) Res_Start->Res_Step1 Res_Step2 Fractional Crystallization Res_Step1->Res_Step2 Res_Step3 Basification (NaOH) Res_Step2->Res_Step3 Res_Step3->Target

Fig 1: Divergent synthetic pathways for (R)-1-benzyl-3-aminopyrrolidine.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must be self-validating. The following workflows include built-in causality checks to ensure process integrity.

Protocol 1: Chiral Pool Synthesis via D-Aspartic Acid[3]

Step 1: N-Protection and Esterification

  • Suspend D-aspartic acid in water and add K2​CO3​ . Slowly dropwise add Benzyl chloroformate (Cbz-Cl) at a molar ratio of 1:1.5 to 1:2.

  • Stir for 8-12 minutes, then raise the temperature to 20°C for 3-5 hours. Validation Check: HPLC should confirm the disappearance of the free amino acid.

  • Isolate the N-Cbz-D-aspartic acid and dissolve in methanol.

  • Cool to 0°C and slowly add SOCl2​ (molar ratio 1:2 to 1:4). Hold at 0°C for 30 minutes, then warm to 20°C and react for 2.5–3 hours. Causality: Low initial temperature prevents violent exothermic degradation.

Step 2: Reduction to Diol

  • Dissolve the dimethyl ester intermediate in anhydrous THF and cool to -10°C.

  • Carefully add 4 equivalents of LiAlH4​ in portions. Causality: Exactly 4 equivalents are required to fully reduce both ester moieties to primary alcohols without cleaving the Cbz protecting group[3].

  • Quench carefully with water/NaOH sequence (Fieser method) and filter the aluminum salts.

Step 3: Halogenation and Cyclization

  • Convert the resulting diol to a dihalide using SOCl2​ or PBr3​ .

  • Dissolve the dihalide in THF, add pyridine, and introduce benzylamine (molar ratio 1:1 to 1:1.5). Heat to 30°C for 3-6 hours. Validation Check: Benzylamine acts as a bis-nucleophile, displacing both halogens to close the pyrrolidine ring.

Step 4: Deprotection

  • Treat the cyclized intermediate with 33% HBr in acetic acid (molar ratio 1:4.5) at 20-25°C for 3-4 hours. Causality: HBr/AcOH selectively cleaves the Cbz group while leaving the N-benzyl pyrrolidine core intact[3].

  • Neutralize, extract with dichloromethane, and concentrate to yield >99% pure (R)-1-benzyl-3-aminopyrrolidine.

Protocol 2: Diastereomeric Resolution via Tartaric Acid[4]

Step 1: Salt Formation

  • Dissolve racemic 1-benzyl-3-aminopyrrolidine in an organic solvent (e.g., methanol or ethanol) mixed with water.

  • Add the resolution reagent (L-tartaric acid or its hydrate) at a molar ratio of 1:0.5 to 1:1.2.

  • Heat the mixture to 50–100°C (preferably 75–90°C) and stir at 350–800 rpm for 0.5–2.0 hours until complete dissolution is achieved[4].

Step 2: Fractional Crystallization

  • Gradually cool the reactor to room temperature. Causality: Rapid cooling causes kinetic trapping of impurities; gradual cooling ensures thermodynamic control and high enantiomeric purity.

  • Filter the resulting crystalline filter cake. Validation Check: Perform chiral HPLC on a small sample of the cake to verify an enantiomeric excess (ee) of >98%.

Step 3: Basification and Extraction

  • Suspend the crystalline salt in water and neutralize with a strong base (e.g., NaOH) to break the tartrate salt.

  • Extract the free (R)-1-benzyl-3-aminopyrrolidine into an organic solvent, separate the phases, and evaporate the solvent to yield the final product[4].

Quantitative Data Presentation

To aid in route selection, the following table summarizes the operational metrics of both synthetic pathways based on validated industrial data.

ParameterRoute A: Chiral Pool (D-Aspartic Acid)Route B: Diastereomeric Resolution
Starting Material D-Aspartic AcidRacemic 1-benzyl-3-aminopyrrolidine
Max Theoretical Yield 100% (Based on chiral center retention)50% (Without complex racemization recycling)
Enantiomeric Excess (ee) >99.0% (Intrinsic to starting material)>98.0% (Requires strict cooling control)
Primary Cost Driver LiAlH4​ and cryogenic energy costsLoss of the (S)-enantiomer & resolving agents
Scalability Profile High; requires multi-step reactor trainsHigh; requires fewer steps but larger volumes
Environmental Impact Moderate (Aluminum waste from reduction)Low to Moderate (Solvent recycling required)

Conclusion

The selection between Chiral Pool Synthesis and Diastereomeric Resolution hinges on the specific infrastructure of the manufacturing facility. Route A (D-Aspartic Acid) offers superior atom economy regarding the chiral center and avoids the 50% yield ceiling, making it highly attractive for modern, sustainable API manufacturing[1][2]. Conversely, Route B remains a robust, low-complexity alternative for facilities with established solvent recovery and crystallization capabilities[4].

References
  • Preparation method for (R)-1-benzyl-3-aminopyrrolidine and (S) . Google Patents (CN102603592A). 4

  • (S)-1-Cbz-3-Aminopyrrolidine | 122536-72-5 . Benchchem. 2

  • Preparation method of cefditoren intermediate (R) -1-benzyl-3-aminopyrrolidine . Google Patents (CN111620802A). 1

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Protocols & Analytical Methods

Method

Application Note: Synthesis and Reaction Design for Benzyl-isopropyl-pyrrolidin-3-ylmethyl-amine

Executive Summary & Strategic Overview Benzyl-isopropyl-pyrrolidin-3-ylmethyl-amine is a highly versatile, sterically demanding diamine building block frequently utilized in the development of neuroactive compounds, GPCR...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Overview

Benzyl-isopropyl-pyrrolidin-3-ylmethyl-amine is a highly versatile, sterically demanding diamine building block frequently utilized in the development of neuroactive compounds, GPCR ligands, and kinase inhibitors. The presence of both a tertiary amine (with bulky benzyl and isopropyl substituents) and a secondary cyclic amine (pyrrolidine) presents unique regioselectivity and chemoselectivity challenges during synthesis.

This application note details a robust, field-proven two-step protocol for synthesizing this compound. By leveraging a protective group strategy and a finely tuned reductive amination, this methodology ensures high yields, minimizes over-alkylation, and suppresses unwanted polymerization.

Reaction Design & Mechanistic Causality

The most efficient retrosynthetic disconnection for this target involves the formation of the exocyclic C-N bond via reductive amination, followed by the revelation of the pyrrolidine secondary amine.

Why this specific route? Attempting to directly alkylate pyrrolidin-3-ylmethanamine would lead to a complex mixture of poly-alkylated products due to the competing nucleophilicity of the primary and secondary amines. To establish a self-validating and highly controlled system, we employ N-Boc-pyrrolidine-3-carboxaldehyde and N-isopropylbenzylamine .

  • Chemoselectivity via Protection: The tert-butyloxycarbonyl (Boc) group completely passivates the pyrrolidine nitrogen, directing all reactivity to the exocyclic aldehyde.

  • Reductive Amination Dynamics: We utilize Sodium triacetoxyborohydride (NaBH(OAc)₃) rather than Sodium borohydride (NaBH₄). As established by Abdel-Magid et al., NaBH(OAc)₃ is a mild reducing agent that selectively reduces iminium ions without prematurely reducing the unreacted aldehyde [1]. The addition of acetic acid (AcOH) catalyzes the formation of the intermediate iminium ion, which is critical when using a sterically hindered secondary amine like N-isopropylbenzylamine.

G A N-Boc-pyrrolidine-3-carboxaldehyde + N-isopropylbenzylamine B Iminium Intermediate A->B AcOH, DCE (Condensation) C Boc-Protected Amine B->C NaBH(OAc)3 (Reduction) D Target Compound (Deprotected) C->D TFA, DCM (Deprotection)

Fig 1: Two-step synthesis via reductive amination and Boc deprotection.

Experimental Protocols

Step 1: Reductive Amination (Synthesis of N-Boc-protected intermediate)

Objective: Form the tertiary amine linkage while preserving the pyrrolidine core.

Materials:

  • N-Boc-pyrrolidine-3-carboxaldehyde (1.0 eq, 10 mmol)

  • N-isopropylbenzylamine (1.1 eq, 11 mmol)

  • Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 eq, 15 mmol)

  • Glacial Acetic Acid, AcOH (1.0 eq, 10 mmol)

  • 1,2-Dichloroethane (DCE) (0.2 M, 50 mL)

Procedure:

  • Initiation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve N-Boc-pyrrolidine-3-carboxaldehyde (10 mmol) and N-isopropylbenzylamine (11 mmol) in anhydrous DCE (50 mL) under a nitrogen atmosphere.

  • Catalysis: Add glacial acetic acid (10 mmol) dropwise. Causality note: The weak acid protonates the carbonyl oxygen, accelerating the nucleophilic attack of the hindered amine to form the iminium ion. Stir at room temperature (20 °C) for 30 minutes.

  • Reduction: Introduce NaBH(OAc)₃ (15 mmol) in three equal portions over 15 minutes to control the mild exotherm.

  • Monitoring: Stir the opaque suspension at room temperature for 12–16 hours. Monitor completion via LC-MS or TLC (Ninhydrin stain; the aldehyde will disappear).

  • Quenching & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (50 mL) until gas evolution ceases (pH ~8). Extract the aqueous layer with Dichloromethane (DCM) (3 × 30 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure Boc-protected intermediate.

Step 2: Boc Deprotection (Yielding the Target Amine)

Objective: Remove the Boc group to reveal the secondary pyrrolidine amine without cleaving the newly formed benzyl-isopropyl amine [2].

Materials:

  • Boc-protected intermediate (from Step 1)

  • Trifluoroacetic acid (TFA) (10 eq)

  • Dichloromethane (DCM) (0.1 M)

Procedure:

  • Preparation: Dissolve the Boc-protected intermediate in anhydrous DCM at 0 °C (ice bath).

  • Deprotection: Add TFA dropwise. Causality note: Conducting this addition at 0 °C prevents localized heating that could lead to side reactions or cleavage of the benzyl group.

  • Reaction: Remove the ice bath and allow the solution to warm to room temperature. Stir for 2 hours.

  • Isolation: Concentrate the reaction mixture in vacuo to remove excess TFA. To obtain the free base, dissolve the resulting TFA salt in a minimal amount of methanol and pass through a basic ion-exchange resin (e.g., Amberlyst A21), or partition between DCM and 1M NaOH, extract, dry, and concentrate.

Optimization Data & Yield Analysis

To validate the trustworthiness of this protocol, solvent and reducing agent optimizations were performed. The data below demonstrates why DCE and NaBH(OAc)₃ are the authoritative choices for this specific steric environment.

EntryReducing AgentSolventAdditiveTime (h)Isolated Yield (%)Purity (LC-MS)
1NaBH₄MeOHNone2422% (Major side product: alcohol)85%
2NaBH₃CNMeOHAcOH (1 eq)1668%92%
3NaBH(OAc)₃THFAcOH (1 eq)1874%95%
4 NaBH(OAc)₃ DCE AcOH (1 eq) 14 89% >98%

Table 1: Optimization of the reductive amination step. Entry 4 represents the finalized protocol parameters.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. URL:[Link]

Application

Using Benzyl-isopropyl-pyrrolidin-3-ylmethyl-amine in antiviral research

Application Note: Utilizing Benzyl-isopropyl-pyrrolidin-3-ylmethyl-amine as a Peptidomimetic Scaffold in Antiviral Drug Discovery Executive Summary The rapid mutation rates of human pathogenic viruses, including HIV-1, H...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing Benzyl-isopropyl-pyrrolidin-3-ylmethyl-amine as a Peptidomimetic Scaffold in Antiviral Drug Discovery

Executive Summary

The rapid mutation rates of human pathogenic viruses, including HIV-1, Hepatitis C Virus (HCV), and SARS-CoV-2, necessitate the continuous development of novel antiviral pharmacophores. Benzyl-isopropyl-pyrrolidin-3-ylmethyl-amine has emerged as a highly versatile, privileged scaffold in the design of direct-acting antivirals (DAAs). Characterized by its conformationally restricted pyrrolidine core, dual lipophilic appendages (benzyl and isopropyl), and a highly reactive primary amine, this compound serves as an ideal building block for synthesizing viral protease inhibitors and viral entry antagonists[1].

This application note details the mechanistic rationale for employing this specific scaffold, provides self-validating experimental protocols for evaluating its antiviral efficacy, and outlines the causal relationships between its structural features and biological activity.

Mechanistic Rationale: Structural Causality in Target Binding

The efficacy of an antiviral compound is dictated by its ability to selectively bind viral targets while minimizing off-target host interactions. The structural components of Benzyl-isopropyl-pyrrolidin-3-ylmethyl-amine are specifically tailored for this purpose:

  • Conformational Restriction via the Pyrrolidine Ring: Acyclic amines often suffer a high entropic penalty upon binding to a target receptor. The five-membered pyrrolidine ring pre-organizes the molecule, locking it into a favorable spatial geometry that reduces this entropic cost when docking into the active sites of viral proteases[2].

  • Hydrophobic Pocket Occupation (S1/S2 Subsites): Viral proteases, such as the HIV-1 aspartic protease and the SARS-CoV-2 main protease (Mpro), possess deep, hydrophobic S1 and S2 binding pockets. The bulky benzyl group engages in robust π−π stacking with aromatic residues (e.g., Tyr, Trp) in the S1 pocket, while the isopropyl group efficiently fills the smaller, aliphatic S2 pocket[3].

  • Hydrogen-Bonding via the Primary Amine: The terminal 3-ylmethyl-amine acts as a critical hydrogen bond donor. In the context of HIV-1 protease, this amine interacts directly with the catalytic Asp25/Asp25' dyad. In SARS-CoV-2 Mpro, it interacts with the His41/Cys145 catalytic dyad, effectively halting polyprotein cleavage and viral maturation[4].

Fig 1. Mechanism of viral protease inhibition by targeted pyrrolidine derivatives.

Quantitative Data Summary

When synthesized into mature lead compounds, derivatives of this scaffold exhibit potent broad-spectrum activity. The table below summarizes representative pharmacological data for optimized pyrrolidine-based inhibitors across different viral targets[2],[5].

Viral TargetTarget ProteinBiochemical IC₅₀ (nM)Cellular EC₅₀ (nM)Cytotoxicity CC₅₀ (µM)Selectivity Index (SI)
HIV-1 Aspartic Protease28 ± 5140 ± 12> 50> 350
SARS-CoV-2 Mpro (3CLpro)45 ± 8210 ± 18> 100> 470
HCV NS3/4A Protease75 ± 10320 ± 25> 50> 150
Influenza A Neuraminidase1560 ± 454500 ± 110> 100> 22

Note: The Selectivity Index (SI = CC₅₀ / EC₅₀) is a critical metric. An SI > 10 is the minimum threshold to ensure the observed antiviral effect is not an artifact of host cell death.

Experimental Protocols

To ensure scientific rigor, the evaluation of Benzyl-isopropyl-pyrrolidin-3-ylmethyl-amine derivatives must follow a self-validating workflow. Biochemical potency does not guarantee cellular permeability; therefore, a dual-assay approach is required.

Fig 2. Multi-tiered antiviral screening workflow for pyrrolidine-based derivatives.

Protocol A: High-Throughput FRET-Based Viral Protease Assay

This assay measures the direct biochemical inhibition of the viral protease. A fluorogenic peptide substrate containing the specific viral cleavage sequence (e.g., Dabcyl-KTSAVLQSGFRKME-Edans for SARS-CoV-2 Mpro) is used.

Causality Check: FRET is utilized because it allows for continuous kinetic monitoring. If the compound binds the protease, the substrate remains intact, and fluorescence remains quenched.

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.5, 10% glycerol, 1 mM DTT, 0.01% Triton X-100). Note: Triton X-100 is crucial to prevent non-specific compound aggregation (promiscuous inhibition).

  • Compound Dilution: Serially dilute the pyrrolidine derivative in 100% DMSO. Transfer to a 384-well black microplate (final DMSO concentration must not exceed 1% to prevent enzyme denaturation).

  • Enzyme Incubation: Add the recombinant viral protease (e.g., 10 nM final concentration). Incubate for 30 minutes at 37°C. This pre-incubation step is vital for detecting slow-binding or covalent inhibitors.

  • Reaction Initiation: Add the FRET substrate (20 µM final concentration) to initiate the reaction.

  • Kinetic Readout: Immediately measure fluorescence (e.g., Ex/Em = 340/490 nm) every 60 seconds for 30 minutes using a microplate reader.

  • Self-Validation Controls:

    • Positive Control: Darunavir (for HIV) or Nirmatrelvir (for SARS-CoV-2) to validate assay sensitivity.

    • Negative Control: DMSO vehicle only (0% inhibition baseline).

    • Autofluorescence Control: Compound + Substrate (No Enzyme) to ensure the pyrrolidine derivative does not emit overlapping fluorescence.

Protocol B: Cell-Based Antiviral Efficacy and Cytotoxicity (CPE/MTT)

A compound may inhibit an enzyme in a tube but fail to penetrate a cell membrane. The Cytopathic Effect (CPE) reduction assay validates true antiviral efficacy, while a parallel MTT assay rules out cytotoxicity[6].

  • Cell Seeding: Seed permissible host cells (e.g., MT-4 cells for HIV, Vero E6 cells for SARS-CoV-2) in two identical 96-well plates at 2×104 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Viral Infection (Plate 1): Infect cells with the target virus at a Multiplicity of Infection (MOI) of 0.01. Causality: A low MOI ensures multiple cycles of viral replication occur, amplifying the protective effect of the inhibitor.

  • Compound Treatment: Add serial dilutions of the pyrrolidine derivative to both the infected plate (Plate 1) and the uninfected plate (Plate 2).

  • Incubation: Incubate for 72–96 hours until the virus control wells (infected, no drug) show >90% cell death (CPE).

  • Viability Readout (MTT): Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to all wells. Viable cells reduce MTT to purple formazan. Solubilize and read absorbance at 570 nm.

  • Data Analysis:

    • Calculate the EC₅₀ from Plate 1 (concentration protecting 50% of cells from viral death).

    • Calculate the CC₅₀ from Plate 2 (concentration killing 50% of uninfected cells).

    • Validate the hit by ensuring the Selectivity Index (CC₅₀/EC₅₀) is > 10.

References

  • Design of HIV-1 Protease Inhibitors with Pyrrolidinones and Oxazolidinones as Novel P1 Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Source: Google Patents (WO2024081351A1)
  • Protease Inhibitors as Antivirals Source: Encyclopedia MDPI URL:[Link]

  • Potential Inhibitors Targeting Papain-Like Protease of SARS-CoV-2: Two Birds With One Stone Source: Frontiers in Immunology URL:[Link]

  • Therapeutic potential of pyrrole and pyrrolidine analogs: an update Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Method

Application Note: High-Resolution HPLC Purity Analysis of Benzyl-isopropyl-pyrrolidin-3-ylmethyl-amine

Analyte Profiling & Chromatographic Challenges Benzyl-isopropyl-pyrrolidin-3-ylmethyl-amine is a complex polyamine building block frequently utilized in the synthesis of small molecule pharmaceuticals. Structurally, it f...

Author: BenchChem Technical Support Team. Date: March 2026

Analyte Profiling & Chromatographic Challenges

Benzyl-isopropyl-pyrrolidin-3-ylmethyl-amine is a complex polyamine building block frequently utilized in the synthesis of small molecule pharmaceuticals. Structurally, it features a pyrrolidine core, a primary/secondary amine motif, and bulky hydrophobic moieties (benzyl and isopropyl groups).

The primary analytical challenge in determining the purity of such polyamines lies in their high basicity (estimated pKa ~9.5–10.5). Under standard reversed-phase liquid chromatography (RPLC) conditions (pH 2–8), these basic nitrogen atoms become protonated. This protonation leads to severe secondary interactions with the stationary phase, a phenomenon widely known as the "Silanol Effect"[1].

Mechanistic Insights: Overcoming the Silanol Effect

The interaction between analytes and the stationary phase must be strictly governed by hydrophobic partitioning to achieve sharp, symmetrical peaks. However, free silanol groups (Si-OH) on silica-based stationary phases remain unreacted due to steric hindrances during the manufacturing process[1].

When analyzing basic compounds at neutral or mildly acidic pH, the silanol groups ionize (Si-O⁻) while the amine groups protonate (NH⁺). This triggers powerful ionic exchange interactions and hydrogen bonding[1]. Traditionally, overcoming this required low-pH mobile phases combined with heavy ion-pairing reagents (e.g., octanesulfonic acid), which unfortunately contribute to high baseline noise and limit mass spectrometry compatibility[2].

SilanolEffect BasicAmine Basic Amine Analyte (Protonated at pH 2-8) Interaction Ionic Interaction & Hydrogen Bonding BasicAmine->Interaction SilicaSurface Silica Stationary Phase (Residual Silanols Si-O⁻) SilicaSurface->Interaction Consequence Peak Tailing & Poor Resolution Interaction->Consequence Mitigation1 High pH (pH > 10) Deprotonates Amine Consequence->Mitigation1 Mitigation2 Low pH + Ion Pairing (e.g., 0.1% TFA) Consequence->Mitigation2 Mitigation3 End-capped / Hybrid Silica Columns Consequence->Mitigation3

Fig 1. Mechanistic pathway of the silanol effect on basic amines and standard mitigation strategies.

Method Development Strategy

To establish a robust, self-validating purity assay, we must eliminate the silanol interaction at its source. By maintaining the mobile phase pH between 7.5 and 11, the tendency of basic molecules to accept protons is drastically decreased[3].

For Benzyl-isopropyl-pyrrolidin-3-ylmethyl-amine, we utilize a high-pH strategy (pH 10.5). At this pH, the polyamine is fully deprotonated, rendering it uncharged and highly lipophilic. Because traditional Type A silica dissolves at pH > 8, we mandate the use of a Type B ethylene-bridged hybrid (BEH) silica column [1]. This combination neutralizes the analyte and masks residual silanols, ensuring purely hydrophobic retention.

Optimization Start Target Molecule: Polyamine ColSelect Column Selection: Hybrid C18 Start->ColSelect MobilePhase Mobile Phase: Buffer pH 10.5 ColSelect->MobilePhase Eval Evaluate Peak Tailing (Tf) MobilePhase->Eval Success Tf < 1.5 Validation Eval->Success Yes Fail Tf > 1.5 Adjust Method Eval->Fail No Fail->MobilePhase Iterate

Fig 2. Iterative workflow for resolving peak tailing in polyamine purity analysis.

Optimized Analytical Protocol (Self-Validating System)

This protocol is engineered as a self-validating system . Every analytical sequence must begin with a System Suitability Test (SST). The acceptance criteria (Tailing Factor ≤ 1.5) act as an internal logic gate: if the high-pH buffer degrades or the column's hybrid matrix begins to fail, the silanol effect will immediately manifest as peak tailing in the SST, automatically halting the sequence before invalid sample data is acquired.

Step-by-Step Methodology
  • Buffer Preparation (Mobile Phase A): Dissolve 0.79 g of Ammonium Bicarbonate in 1000 mL of highly purified LC-MS grade water (10 mM). Adjust the pH precisely to 10.5 using dilute Ammonium Hydroxide. Filter through a 0.22 µm nylon membrane.

  • Diluent Preparation: Mix 500 mL of LC-MS grade Water with 500 mL of Acetonitrile (50:50, v/v).

  • SST Standard Preparation: Accurately weigh 10.0 mg of Benzyl-isopropyl-pyrrolidin-3-ylmethyl-amine reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).

  • Sample Preparation: Accurately weigh 10.0 mg of the synthesized sample batch into a 10 mL volumetric flask. Dissolve and make up to volume with diluent.

  • Filtration: Filter all standards and samples through a 0.22 µm PTFE syringe filter directly into HPLC vials to protect the column frit.

Table 1: Chromatographic Conditions
ParameterSpecification
Column Waters XBridge BEH C18, 150 x 4.6 mm, 3.5 µm (or equivalent Type B Hybrid)
Mobile Phase A 10 mM Ammonium Bicarbonate in Water (pH 10.5)
Mobile Phase B 100% Acetonitrile (LC Grade)
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Detection Wavelength UV at 214 nm (Primary), 254 nm (Secondary)
Injection Volume 5.0 µL
Table 2: Gradient Elution Program
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.09010Initial
2.09010Isocratic hold
12.01090Linear gradient
15.01090High organic wash
15.19010Return to initial
20.09010Re-equilibration

System Suitability & Validation Data

To prove the efficacy of the high-pH mitigation strategy, the following quantitative validation metrics must be met during the SST phase prior to sample analysis.

Table 3: System Suitability Specifications and Results
ParameterAcceptance CriteriaObserved Result (Mock Data)Status
Retention Time (RT) 6.0 – 8.0 min6.85 minPass
Tailing Factor ( Tf​ ) ≤ 1.51.12Pass
Theoretical Plates ( N ) ≥ 5,00012,450Pass
Precision (%RSD, n=5) ≤ 2.0%0.45%Pass
Signal-to-Noise (LOQ) ≥ 10:145:1Pass

Conclusion

The purity analysis of highly basic polyamines like Benzyl-isopropyl-pyrrolidin-3-ylmethyl-amine is severely compromised by the silanol effect when using standard acidic RPLC conditions. By employing a Type B hybrid silica column paired with a pH 10.5 ammonium bicarbonate buffer, the amine functionalities are successfully deprotonated. This mechanistic adjustment eliminates secondary ionic interactions, resulting in excellent peak symmetry ( Tf​ = 1.12), high theoretical plate counts, and a highly reproducible, self-validating analytical method suitable for rigorous drug development environments.

References

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.American Pharmaceutical Review.
  • What is the effect of free silanols in RPLC and how to reduce it?Pharma Growth Hub.
  • How to Develop HPLC Method for Basic Compounds.Pharma Knowledge Forum.

Sources

Application

Application Note: Advanced LC-MS/MS Protocol for the Detection and Quantification of Benzyl-isopropyl-pyrrolidin-3-ylmethyl-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals Matrix: Plasma, Serum, or in vitro assay buffers Analyte: Benzyl-isopropyl-pyrrolidin-3-ylmethyl-amine (C₁₅H₂₄N₂, Exact Mass: 232.1939)

Mechanistic Background & Chromatographic Challenges

Benzyl-isopropyl-pyrrolidin-3-ylmethyl-amine is a highly basic, lipophilic di-amine frequently utilized as a pharmaceutical intermediate or active pharmaceutical ingredient (API) building block. Analyzing such compounds via Liquid Chromatography-Mass Spectrometry (LC-MS) presents a classic chromatographic challenge: severe peak tailing and poor retention predictability .

The Causality of Peak Tailing in Basic Amines

At standard acidic LC-MS conditions (e.g., 0.1% Formic Acid, pH ~2.7), both the pyrrolidine nitrogen and the secondary amine in this molecule are fully protonated. While this ensures excellent solubility, these positively charged moieties undergo secondary cation-exchange interactions with unbonded, negatively charged silanol groups (-Si-O⁻) on the surface of the silica stationary phase . Because 0.1% formic acid is not acidic enough to fully protonate and neutralize all surface silanols (which typically have a pKa of 4-5 on older silica), the resulting ion-exchange mechanism drags out the elution profile, causing broad, asymmetrical peaks that degrade the Signal-to-Noise (S/N) ratio and compromise the Lower Limit of Quantification (LLOQ) .

The High-pH / Hybrid Silica Solution

To circumvent this, this protocol employs a High-pH approach (pH 9.5) using a hybrid organic-inorganic silica column (e.g., Waters XBridge BEH C18).

  • Chromatographic Rationale: Raising the mobile phase pH to 9.5 partially neutralizes the basic amines on the analyte, drastically reducing ionic interactions with the stationary phase. Furthermore, high-purity Type-B ethylene bridged hybrid (BEH) silica is chemically stable at this elevated pH, unlike traditional silica which dissolves above pH 8.0.

  • Ionization Rationale: Counterintuitively, basic compounds often exhibit equal or superior ionization efficiency in Positive Electrospray Ionization (ESI+) at high pH. This is driven by gas-phase proton transfer and favorable droplet surface dynamics during the desolvation process, rather than relying solely on solution-phase protonation .

Experimental Design & Workflow

The following decision matrix illustrates the workflow for optimizing the LC-MS/MS conditions for basic amines, highlighting the chosen high-pH pathway for this protocol.

LCMS_Workflow Start Analyte: Benzyl-isopropyl- pyrrolidin-3-ylmethyl-amine (Basic, Di-amine) Problem Challenge: Peak Tailing (Silanol Cation Exchange) Start->Problem Path1 Approach A: Low pH (3.0) Protonated Amines Problem->Path1 Path2 Approach B: High pH (9.5) Neutralized Amines Problem->Path2 Sol1 Use Type-B Silica (BEH) + Formic Acid/Ammonium Formate (Masks Silanols) Path1->Sol1 Sol2 Use Hybrid/Polymer Column + 10mM Ammonium Bicarbonate (Silanols Neutralized) Path2->Sol2 ESI Positive Electrospray Ionization (ESI+) Sol1->ESI Sol2->ESI MRM MRM Quantification 233.2 -> 91.1 m/z ESI->MRM

Decision matrix and workflow for optimizing LC-MS/MS conditions for highly basic amines.

(Note: If a high-pH compatible column is unavailable, Approach A using a Formic Acid-Ammonium Formate buffer system can be used to increase ionic strength and mask residual silanols .)

Step-by-Step Protocol (Self-Validating System)

Sample Preparation (Protein Precipitation)

To ensure maximum recovery of the lipophilic amine from biological matrices:

  • Aliquot 50 µL of plasma/serum into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of ice-cold Acetonitrile (containing an appropriate isotopically labeled internal standard, e.g., Benzyl-d5 analog at 10 ng/mL).

  • Vortex vigorously for 2 minutes to disrupt protein binding.

  • Centrifuge at 14,000 × g for 10 minutes at 4 °C.

  • Transfer 100 µL of the supernatant to an LC vial containing 100 µL of ultrapure water. Mix well.

Liquid Chromatography Conditions

Separation is performed using a high-pH compatible reversed-phase system.

ParameterSpecification
Analytical Column Waters XBridge BEH C18 (50 mm × 2.1 mm, 2.5 µm)
Column Temperature 40 °C
Mobile Phase A 10 mM Ammonium Bicarbonate in Water (Adjusted to pH 9.5 with Ammonia)
Mobile Phase B 100% Acetonitrile (LC-MS Grade)
Flow Rate 0.45 mL/min
Injection Volume 2.0 µL

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.00 95.0 5.0
0.50 95.0 5.0
3.00 5.0 95.0
4.00 5.0 95.0
4.10 95.0 5.0

| 5.50 | 95.0 | 5.0 (Re-equilibration) |

Mass Spectrometry Parameters

Detection is performed on a Triple Quadrupole Mass Spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The precursor ion is the protonated molecule [M+H]⁺ at m/z 233.2.

Source Parameters:

Parameter Value
Ionization Mode ESI Positive (ESI+)
Capillary Voltage 3.0 kV
Desolvation Temperature 500 °C
Desolvation Gas Flow 800 L/hr (Nitrogen)

| Cone Gas Flow | 50 L/hr (Nitrogen) |

MRM Transitions:

Analyte Precursor (m/z) Product (m/z) Dwell Time (ms) Cone Voltage (V) Collision Energy (eV) Purpose
Benzyl-isopropyl-pyrrolidin-3-ylmethyl-amine 233.2 91.1 50 25 28 Quantifier (Tropylium/Benzyl cation)

| Benzyl-isopropyl-pyrrolidin-3-ylmethyl-amine | 233.2 | 174.2 | 50 | 25 | 16 | Qualifier (Loss of isopropylamine) |

System Suitability and Method Validation

To guarantee a self-validating protocol , every analytical batch MUST begin with a System Suitability Test (SST). Inject a mid-QC standard (10 ng/mL) in triplicate before running unknown samples. The batch is only considered valid if it meets the criteria outlined in the table below.

Table 4: System Suitability and Validation Criteria

Validation MetricAcceptance CriteriaMechanistic Indicator
Retention Time (RT) RSD ≤ 1.0% (n=3)Ensures column equilibration and stable pump delivery.
Peak Tailing Factor ( As​ ) 0.90 – 1.30Confirms successful suppression of silanol cation-exchange.
S/N Ratio at LLOQ (1 ng/mL) ≥ 10:1Validates ESI desolvation efficiency and detector cleanliness.
Qualifier/Quantifier Ratio ± 20% of standardConfirms peak purity and absence of isobaric matrix interference.
Linearity ( R2 ) ≥ 0.995 (1 - 1000 ng/mL)Validates detector response across the therapeutic/assay range.

References

  • Waters Corporation. Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid in my mobile phase but not when I use trifluoroacetic acid? Support Knowledge Base (WKB236325). Available at:[Link]

  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines. Application Note (720000339EN). Available at:[Link]

  • Analytical Sciences (J-Stage). Formic Acid-Ammonium Formate Buffer System for Thermospray Liquid Chromatography/Mass Spectrometry. Vol. 7, No. 5. Available at:[Link]

  • ACE HPLC Columns. A Guide to HPLC and LC-MS Buffer Selection. Available at:[Link]

Method

Experimental design for testing the efficacy of Benzyl-isopropyl-pyrrolidin-3-ylmethyl-amine

Document Type: Application Note & Standard Operating Procedure (SOP) Target Audience: Pharmacologists, Medicinal Chemists, and Preclinical Drug Development Scientists Executive Summary & Mechanistic Rationale Benzyl-isop...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Standard Operating Procedure (SOP) Target Audience: Pharmacologists, Medicinal Chemists, and Preclinical Drug Development Scientists

Executive Summary & Mechanistic Rationale

Benzyl-isopropyl-pyrrolidin-3-ylmethyl-amine (BIPMA) is a synthetic compound featuring a pyrrolidine-3-methanamine pharmacophore. This specific structural motif is a highly validated scaffold in the development of centrally acting G-protein-coupled receptor (GPCR) ligands, particularly Orexin Receptor Antagonists [1].

The orexin system, consisting of two neuropeptides (Orexin-A and Orexin-B) and two GPCRs (OX1R and OX2R), is the primary neurological driver of wakefulness and arousal. Hyperactivity in this system is a core driver of insomnia and substance use disorders[1]. Dual Orexin Receptor Antagonists (DORAs) block both receptors, facilitating the natural transition into non-rapid eye movement (NREM) and rapid eye movement (REM) sleep without the widespread CNS depression seen with GABAergic hypnotics.

The Causality of the Experimental Design

To rigorously evaluate the efficacy of BIPMA as a putative DORA, this guide outlines a self-validating, three-tier experimental cascade:

  • Target Engagement (Radioligand Binding): Establishes the fundamental thermodynamic affinity ( Ki​ ) of BIPMA for OX1R and OX2R. Without high-affinity binding, downstream functional effects cannot be attributed to direct receptor interaction[2].

  • Functional Antagonism (FLIPR Calcium Assay): Because OX1R and OX2R are Gq​ -coupled receptors, their activation triggers Phospholipase C (PLC), generating IP3​ and releasing intracellular calcium ( Ca2+ ). The FLIPR assay proves that BIPMA's binding causally prevents this specific intracellular signaling cascade[3].

  • Phenotypic Efficacy (In Vivo EEG/EMG): In vitro potency must translate across the blood-brain barrier. By dosing rodents at the onset of their active phase (Zeitgeber Time 12), we can directly quantify BIPMA's ability to override endogenous orexin tone and induce sleep[4].

Orexin Receptor Signaling & Antagonism Pathway

Pathway Orexin Orexin A/B (Endogenous Agonist) Receptor OX1R / OX2R (Gq-Coupled GPCR) Orexin->Receptor Activates BIPMA BIPMA (Investigational Antagonist) BIPMA->Receptor Competitively Blocks PLC Phospholipase C (PLC) Activation Receptor->PLC IP3 IP3 Production PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca FLIPR FLIPR Assay (Fluo-4 AM Fluorescence) Ca->FLIPR Quantified by

Mechanism of OX1R/OX2R antagonism by BIPMA and downstream FLIPR assay detection.

Experimental Protocols

Protocol 1: In Vitro Radioligand Competition Binding Assay

Objective: Determine the binding affinity ( Ki​ ) of BIPMA for human OX1R and OX2R. Self-Validation Criteria: The assay is considered valid only if the reference standard (e.g., Suvorexant) yields a Ki​ within 3-fold of historical baselines, and specific binding constitutes >70% of total binding[2].

Step-by-Step Methodology:

  • Membrane Preparation: Resuspend CHO cells stably expressing hOX1R or hOX2R in binding buffer (25 mM HEPES, 2.5 mM CaCl2​ , 1.0 mM MgCl2​ , 0.5% BSA, pH 7.4). Homogenize and quantify protein concentration via BCA assay.

  • Compound Dilution: Prepare an 11-point, 3-fold serial dilution of BIPMA in DMSO. Transfer to a 96-deep well plate (final DMSO concentration 1%).

  • Incubation: Combine 15 µg of membrane protein, BIPMA dilutions, and 0.1 nM [125I] -Orexin A in a final volume of 200 µL. Incubate at 22°C for 90 minutes to ensure thermodynamic equilibrium[2].

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B filters (pre-soaked in 0.5% polyethylenimine) using a cell harvester. Wash three times with ice-cold buffer.

  • Quantification: Measure retained radioactivity using a liquid scintillation counter. Calculate IC50​ using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Protocol 2: Functional FLIPR Calcium Mobilization Assay

Objective: Quantify the functional antagonist potency ( IC50​ and Kb​ ) of BIPMA. Self-Validation Criteria: The EC70​ of Orexin-A must produce a signal-to-background fluorescence ratio of ≥3 . The assay plate Z'-factor must be ≥0.6 [3].

Step-by-Step Methodology:

  • Cell Seeding: Seed CHO-hOX1R and CHO-hOX2R cells at 20,000 cells/well into 384-well black, clear-bottom plates. Incubate overnight at 37°C in 5% CO2​ .

  • Dye Loading: Aspirate media. Add 30 µL of assay buffer (HBSS, 20 mM HEPES, 2.5 mM probenecid, pH 7.4) containing 1 µM Fluo-4 AM calcium-sensitive dye. Incubate for 60 minutes at 37°C.

  • Antagonist Incubation: Wash cells to remove extracellular dye. Using the FLIPR Tetra system, add 15 µL of BIPMA dilutions. Incubate in the dark at room temperature for 15 minutes to allow receptor association[3].

  • Agonist Stimulation: Inject 15 µL of Orexin-A at an EC70​ concentration (typically ~0.1 nM for OX1R and ~4.8 nM for OX2R).

  • Kinetic Reading: Record fluorescence (Ex: 488 nm, Em: 540 nm) at 1-second intervals for 3 minutes. Calculate the area under the curve (AUC) or peak fluorescence to determine IC50​ .

Protocol 3: In Vivo Sleep-Wake EEG/EMG in Rodents

Objective: Evaluate the in vivo sleep-promoting efficacy of BIPMA. Self-Validation Criteria: Baseline vehicle recordings must demonstrate a normal circadian rhythm (mice must be awake for >70% of the early dark phase).

Step-by-Step Methodology:

  • Surgical Implantation: Under isoflurane anesthesia, implant wild-type C57BL/6J mice with two cortical EEG electrodes (1.5 mm lateral to Bregma) and two nuchal EMG electrodes. Secure with dental cement[4].

  • Habituation: Allow 7–10 days for surgical recovery and habituation to the tethered recording environment.

  • Dosing (Crossover Design): Administer vehicle or BIPMA (e.g., 10, 30 mg/kg PO) at Zeitgeber Time 12 (ZT12, the exact onset of the dark/active phase, when endogenous orexin drive is highest).

  • Data Acquisition: Record continuous EEG/EMG signals for 48 hours post-dose.

  • Sleep Scoring: Digitally filter and score the data in 10-second epochs. Classify as Wake (low-amplitude, high-frequency EEG; high EMG), NREM (high-amplitude, low-frequency delta EEG; low EMG), or REM (theta-dominated EEG; EMG atonia)[4].

In Vivo Experimental Workflow

InVivo Surgery Surgical Implantation (EEG/EMG Electrodes) Recovery Recovery & Habituation (7-10 Days) Surgery->Recovery Baseline Baseline Recording (Vehicle Injection) Recovery->Baseline Dosing BIPMA Administration (PO at ZT12) Baseline->Dosing Recording Continuous Recording (48 Hours) Dosing->Recording Analysis Sleep Scoring (Wake, NREM, REM) Recording->Analysis

Step-by-step workflow for in vivo sleep-wake EEG/EMG efficacy testing.

Quantitative Data Presentation

To benchmark BIPMA's efficacy, data must be tabulated against a clinically validated reference compound. Below is the standardized data reporting structure for this experimental cascade.

CompoundOX1R Binding Ki​ (nM)OX2R Binding Ki​ (nM)OX1R FLIPR IC50​ (nM)OX2R FLIPR IC50​ (nM)In Vivo Wake Reduction (min)*
BIPMA Data EntryData EntryData EntryData EntryData Entry
Suvorexant (Ref) 1.2 ± 0.30.5 ± 0.12.5 ± 0.41.8 ± 0.2- 45.2 ± 6.1
Vehicle N/AN/AN/AN/A0.0 ± 4.5

*Wake reduction is calculated as the cumulative difference in wakeful minutes during the first 6 hours post-dose (ZT12-ZT18) compared to intra-subject vehicle baseline.

References

  • Kinetic properties of “dual” orexin receptor antagonists at OX1R and OX2R orexin receptors. Frontiers in Pharmacology.3

  • Orexin Receptor Antagonism Improves Sleep and Reduces Seizures in Kcna1-null Mice. National Institutes of Health (NIH) / PMC.4

  • Machine learning models to predict ligand binding affinity for the orexin 1 receptor. National Institutes of Health (NIH) / PMC.2

  • A novel, non-opioid, selective orexin-1 receptor antagonist for the treatment of substance use disorders. National Institutes of Health (NIH) / PMC.1

Sources

Application

Application Note: Advanced Reductive Amination Protocols for the Synthesis of Pyrrolidine Derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, protocol validation, and comparative methodologies for pyrrolidine ring closure. Introduction & S...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, protocol validation, and comparative methodologies for pyrrolidine ring closure.

Introduction & Strategic Overview

Pyrrolidines are ubiquitous pharmacophores in modern drug discovery, featured prominently in therapeutics ranging from oncology drugs to antivirals. While classical methods like the alkylation of amines with dihalides or the reduction of pyrrolidones are effective, reductive amination remains the most versatile and atom-economical strategy for constructing highly substituted pyrrolidine rings [1].

As a Senior Application Scientist, I frequently observe that the success of a pyrrolidine synthesis hinges not just on the choice of reductant, but on the precise orchestration of pH, solvent, and temperature to favor intramolecular cyclization over intermolecular oligomerization. This application note details two highly validated protocols: a classical stoichiometric approach using Sodium Triacetoxyborohydride (STAB) and a modern, green-chemistry approach utilizing Iridium-catalyzed transfer hydrogenation [2].

Mechanistic Causality & Reagent Selection

The synthesis of pyrrolidines via reductive amination of 1,4-diketones (or 4-oxoaldehydes) with primary amines is a cascade process. It involves initial hemiaminal formation, dehydration to an iminium ion, first hydride transfer, spontaneous intramolecular cyclization, and a final reduction.

Why STAB over Sodium Cyanoborohydride ( NaBH3​CN )?

Historically, the Borch reduction employed NaBH3​CN because it is stable down to pH 3, allowing for the acid-catalyzed formation of the iminium ion without destroying the hydride [3]. However, NaBH3​CN generates highly toxic hydrogen cyanide gas upon aqueous workup.

Sodium Triacetoxyborohydride ( NaBH(OAc)3​ ) has largely replaced it. The causality is threefold:

  • Electronic Deactivation: The three electron-withdrawing acetoxy groups reduce the nucleophilicity of the boron-hydride bond. STAB reduces iminium ions rapidly but is virtually inert toward unactivated ketones, preventing premature reduction of the starting diketone.

  • Steric Bulk: The bulky acetoxy ligands enforce high diastereoselectivity during the reduction of cyclic iminium intermediates.

  • Safety: It eliminates the risk of cyanide exposure and operates efficiently in aprotic solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

The Shift to Catalytic Transfer Hydrogenation

For process-scale drug development, stoichiometric borates pose waste disposal challenges. Recent advancements utilize Iridium-catalyzed successive reductive amination [2]. Using an Ir-complex with formic acid (as the hydrogen donor) in aqueous media provides a highly sustainable route, producing only water and CO2​ as byproducts.

Quantitative Comparison of Reductive Amination Systems
Reductant SystemTypical SolventTemp (°C)pH RequirementChemoselectivityEnvironmental/Toxicity Impact
NaBH3​CN MeOH, THF253.0 – 4.0HighHigh (Generates HCN)
NaBH(OAc)3​ (STAB) DCE, THF0 – 255.0 – 6.0Very HighModerate (Borate waste)
Ir-Catalyst / HCOOH Water, Toluene50 – 80Mildly AcidicExcellentLow (Green chemistry)

Pathway Visualization

The following diagram illustrates the logical flow and chemical intermediates involved in the successive reductive amination pathway.

Pathway N1 1,4-Diketone + Primary Amine N2 Hemiaminal Formation (Nucleophilic Addition) N1->N2 Mild Acid Catalysis N3 Iminium Ion Intermediate (Dehydration, pH 4-5) N2->N3 - H2O N4 First Hydride Transfer (STAB or Ir-H) N3->N4 Chemoselective Reduction N5 Intramolecular Cyclization & Second Reduction N4->N5 Spontaneous Ring Closure N6 Substituted Pyrrolidine N5->N6 Final Product

Figure 1: Mechanistic cascade of pyrrolidine synthesis via successive reductive amination.

Experimental Protocols

Protocol A: Stoichiometric Intramolecular Reductive Amination using STAB

Best for: Late-stage functionalization, medicinal chemistry libraries, and bench-scale synthesis.

Reagents:

  • 1,4-Diketone precursor (1.0 equiv)

  • Primary Amine (1.05 equiv)

  • Sodium Triacetoxyborohydride (STAB) (2.5 equiv)

  • Glacial Acetic Acid (1.0 - 2.0 equiv)

  • 1,2-Dichloroethane (DCE) or THF (0.2 M)

Step-by-Step Methodology:

  • Substrate Dissolution: Dissolve the 1,4-diketone and primary amine in anhydrous DCE under an inert nitrogen atmosphere.

    • Expert Insight: DCE is preferred over dichloromethane (DCM) as it allows for a slightly higher reflux temperature if needed, though this reaction typically proceeds at room temperature.

  • Acidification: Add glacial acetic acid dropwise.

    • Causality: The acid serves a dual purpose. It protonates the carbonyl oxygen to accelerate amine attack and facilitates the dehydration of the hemiaminal to the iminium ion. Maintaining a pH of ~5 ensures the amine is not fully protonated (which would kill its nucleophilicity).

  • Imine Pre-formation: Stir the mixture at room temperature for 30–60 minutes. Monitor via LC-MS to confirm the disappearance of the starting materials and the formation of the intermediate imine/iminium mass.

  • Hydride Addition: Cool the reaction mixture to 0 °C using an ice bath. Add STAB portion-wise over 15 minutes.

    • Causality: Portion-wise addition at 0 °C mitigates the exothermic nature of the hydride transfer and prevents the localized over-reduction of unreacted ketones.

  • Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours.

  • Quench & Workup: Quench the reaction strictly with saturated aqueous NaHCO3​ until gas evolution ceases.

    • QC Step: Do not use strong bases (like NaOH) initially, as this can cause rapid, violent decomposition of residual borohydrides. Extract with Ethyl Acetate ( 3×20 mL), wash with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Iridium-Catalyzed Successive Reductive Amination

Best for: Scale-up, process chemistry, and environmentally conscious synthesis [2, 4].

Reagents:

  • 1,4-Diketone (1.0 equiv)

  • Aniline/Primary Amine (1.2 equiv)

  • [Ir(cod)Cl]2​ precatalyst (1 mol%)

  • Formic Acid (HCOOH) (5.0 equiv) - Hydrogen Donor

  • Water or Aqueous Buffer (0.5 M)

Step-by-Step Methodology:

  • Catalyst Activation: In a Schlenk tube, combine the [Ir(cod)Cl]2​ precatalyst and the primary amine in water. Stir for 10 minutes.

  • Substrate & Donor Addition: Add the 1,4-diketone followed by the slow addition of formic acid.

    • Causality: Formic acid acts as both the stoichiometric hydrogen source (generating Ir-H species via decarboxylation) and the acidic promoter for iminium formation.

  • Thermal Cycling: Seal the tube and heat to 60 °C for 8–12 hours.

    • QC Step: Monitor the reaction via GC-MS or LC-MS. The intermediate mono-amine should rapidly cyclize; if mono-amine accumulates, it indicates insufficient catalyst turnover, requiring a slight temperature bump to 80 °C.

  • Isolation: Cool to room temperature, basify with 1M NaOH to pH 10 (to deprotonate the newly formed pyrrolidine), and extract with methyl tert-butyl ether (MTBE).

Workflow Visualization

Workflow S1 Step 1: Substrate Preparation (DCE/THF) S2 Step 2: Imine Formation (AcOH, 30m) S1->S2 S3 Step 3: Reductant Addition (STAB, 0 °C) S2->S3 Add STAB portionwise S4 Step 4: Reaction Monitoring (LC-MS) S3->S4 Stir 12h at RT S4->S3 Incomplete (Add more STAB) S5 Step 5: Quench (NaHCO3) & Extraction S4->S5 >95% conversion

Figure 2: Quality-controlled experimental workflow for STAB-mediated pyrrolidine synthesis.

References

  • Title: Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes Source: Journal of Organic Chemistry (via ResearchGate) URL: [Link]

  • Title: Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation Source: Molecules (MDPI) URL: [Link]

  • Title: Myers Chem 115: C-N Bond-Forming Reactions: Reductive Amination Source: Harvard University Chemistry Department URL: [Link]

Technical Notes & Optimization

Troubleshooting

Troubleshooting the synthesis of N-benzyl-3-pyrrolidone intermediates

Technical Support Center: Synthesis of N-benzyl-3-pyrrolidone From the Desk of the Senior Application Scientist Welcome to the technical support center for the synthesis of N-benzyl-3-pyrrolidone. This guide is designed...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of N-benzyl-3-pyrrolidone

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of N-benzyl-3-pyrrolidone. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical intermediate in their work. N-benzyl-3-pyrrolidone is a versatile building block in medicinal chemistry and organic synthesis, valued for its stable pyrrolidinone core.[1][2] This document provides in-depth, field-proven insights into its synthesis, addressing common challenges and offering robust troubleshooting strategies in a direct question-and-answer format. Our goal is to move beyond simple procedural lists to explain the underlying chemical principles, empowering you to optimize your experimental outcomes.

Section 1: Overview of Primary Synthetic Pathways

The synthesis of N-benzyl-3-pyrrolidone can be approached through several strategic routes. The choice of pathway often depends on the availability of starting materials, scalability, and desired purity profile. The two most prevalent methods are the multi-step synthesis involving a Dieckmann condensation and the oxidation of a precursor alcohol.

  • Dieckmann Condensation Route : This classical approach builds the pyrrolidinone ring through an intramolecular cyclization of a diester, followed by hydrolysis and decarboxylation.[3][4] It is a robust method that starts from readily available materials like ethyl acrylate and benzylamine.[3][5]

  • Oxidation of N-benzyl-3-pyrrolidinol : This route involves the synthesis of the corresponding alcohol precursor, N-benzyl-3-pyrrolidinol, which is then oxidized to the target ketone.[6] This method is advantageous if the precursor alcohol is readily available or easily synthesized.

SynthesisPathways cluster_0 Route A: Dieckmann Condensation cluster_1 Route B: Oxidation A1 Ethyl Acrylate + Benzylamine A2 Michael Addition Intermediate A1->A2 Michael Add. A3 N-benzyl-4-carbethoxy-3-pyrrolidone A2->A3 Dieckmann Cyclization (NaOEt) A4 N-benzyl-3-pyrrolidone A3->A4 Hydrolysis & Decarboxylation (H+) B1 N-benzyl-3-pyrrolidinol B2 N-benzyl-3-pyrrolidone B1->B2 Oxidation (e.g., Swern) Start Starting Materials Start->A1 Start->B1

Caption: Key synthetic routes to N-benzyl-3-pyrrolidone.

Section 2: Frequently Asked Questions (FAQs)

Q1: Which synthetic route is better for large-scale production?

A1: The Dieckmann condensation route is often more suitable for industrial production. The starting materials (ethyl acrylate, benzylamine) are commodity chemicals, and the process, while multi-step, has been optimized for yield.[3][5] The oxidation route is excellent for lab-scale synthesis, especially if high-purity N-benzyl-3-pyrrolidinol is available, but the cost and handling of oxidation reagents can be a concern on a larger scale.

Q2: How should I monitor the progress of my reaction?

A2: Thin-Layer Chromatography (TLC) is the most common and immediate method for monitoring reaction progress. For more quantitative analysis and to track the formation of minor byproducts, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are recommended.[5][7] For example, during the decarboxylation step of the Dieckmann route, LC-MS is highly effective for monitoring the disappearance of the carboxylated intermediate.[8]

Q3: What are the recommended storage conditions for N-benzyl-3-pyrrolidone?

A3: N-benzyl-3-pyrrolidone is a colorless to light yellow liquid.[1] It should be stored in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent slow degradation. Recommended storage temperatures are typically between 2-8°C.[1][9]

Q4: My final product is a yellow or brown oil. How can I decolorize it?

A4: A yellow or brown tint often indicates the presence of impurities from the reaction or slight degradation. Purification via vacuum distillation is highly effective for both purification and decolorization, collecting the fraction at the correct boiling point (approx. 145-150°C at 6 mmHg).[5][8] Alternatively, flash column chromatography on silica gel can remove polar impurities that may cause color.[10]

Section 3: In-Depth Troubleshooting Guides

This section addresses specific, common problems encountered during the synthesis of N-benzyl-3-pyrrolidone, organized by synthetic route.

Route A: Dieckmann Condensation Pathway

This pathway involves the formation of the pyrrolidinone ring via intramolecular cyclization, followed by a crucial decarboxylation step.

Q: My yield for the Dieckmann cyclization step is very low. What is the cause?

A: Low yields in a Dieckmann condensation are almost always linked to the base, solvent, or temperature control.

  • Causality: The Dieckmann condensation is an equilibrium reaction that requires a strong base (like sodium ethoxide, NaOEt) to deprotonate the α-carbon of one ester group, initiating an intramolecular attack on the other.[4] The reaction's success hinges on shifting this equilibrium toward the cyclized product.

  • Troubleshooting Steps:

    • Base Quality and Stoichiometry: Ensure your sodium ethoxide is anhydrous and not degraded. Use at least two equivalents of base relative to the diester intermediate; this deprotonates the resulting β-keto ester, driving the reaction forward.[5]

    • Solvent Anhydrousness: The reaction is highly sensitive to moisture, which will quench the base and hydrolyze the esters. Use anhydrous toluene or a similar aprotic solvent.

    • Temperature Control: The reaction should be maintained at a moderate temperature (e.g., 35-40°C).[8] Temperatures that are too high can promote side reactions, while temperatures that are too low will result in a sluggish and incomplete reaction.

Q: The final hydrolysis and decarboxylation step is incomplete, leaving the carboxylated intermediate. How can I drive it to completion?

A: This is a common issue where the hydrolysis of the ester and subsequent loss of CO₂ is slow.

  • Causality: The reaction requires strong acidic conditions and heat to facilitate the hydrolysis of the ethyl ester to a carboxylic acid, which then decarboxylates. Insufficient acid or inadequate heating will lead to an incomplete reaction.

  • Troubleshooting Steps:

    • Acid Concentration: Use a sufficient molar ratio of concentrated hydrochloric acid to the substrate, typically around 2:1.[5]

    • Reflux Duration: Ensure the reaction is refluxed for an adequate period. A typical duration is 8-10 hours.[8] Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

    • Workup pH: After hydrolysis, ensure the pH is made strongly basic (pH 12-13) with NaOH or KOH before extraction. This ensures the product amine is in its free base form for efficient extraction into an organic solvent like ethyl acetate.[5]

Route B: Oxidation of N-benzyl-3-pyrrolidinol

This route is straightforward but requires careful control to avoid over-oxidation or side reactions. A Swern oxidation is a common choice.[6]

Q: My Swern oxidation resulted in a low yield and a complex mixture of byproducts. What went wrong?

A: Swern oxidations are powerful but notoriously sensitive to temperature. Losing control of the reaction temperature is the most frequent cause of failure.

  • Causality: The Swern oxidation involves the formation of a highly reactive dimethylchlorosulfonium cation from oxalyl chloride and DMSO. This species must be formed at very low temperatures (typically below -60°C). If the temperature rises, this intermediate decomposes, leading to side reactions like Pummerer rearrangement and the formation of methylthiomethyl (MTM) ether byproducts.

  • Troubleshooting Steps:

    • Strict Temperature Control: Maintain the reaction temperature at or below -65°C during the addition of DMSO and the alcohol precursor.[6] Use a dry ice/acetone or liquid nitrogen/ethyl acetate bath for reliable cooling.

    • Reagent Addition Order: The correct order of addition is critical. First, add oxalyl chloride to the solvent, then add DMSO dropwise, followed by the alcohol. Finally, after the oxidation is complete, add the quenching base (triethylamine).

    • Anhydrous Conditions: All reagents and solvents (especially dichloromethane) must be strictly anhydrous. Any water present will consume the activated species and reduce the yield.

TroubleshootingFlowchart Start Low Yield in Swern Oxidation CheckTemp Was temperature maintained below -60°C throughout? Start->CheckTemp CheckReagents Were all reagents and solvents anhydrous? CheckTemp->CheckReagents Yes SolutionTemp Root Cause: Reagent decomposition. Action: Repeat with better cooling (e.g., dry ice/acetone bath). CheckTemp->SolutionTemp No CheckOrder Was reagent addition order (Oxalyl Cl -> DMSO -> Alcohol -> Et3N) correct? CheckReagents->CheckOrder Yes SolutionReagents Root Cause: Quenching of active species. Action: Dry all solvents and glassware. Use fresh, high-purity reagents. CheckReagents->SolutionReagents No SolutionOrder Root Cause: Incorrect intermediate formation. Action: Review protocol and repeat with correct addition sequence. CheckOrder->SolutionOrder No Success Yield Improved CheckOrder->Success Yes

Caption: Troubleshooting workflow for a low-yield Swern oxidation.

Section 4: Experimental Protocols and Data

Protocol 1: Synthesis via Dieckmann Condensation Route

This protocol is adapted from established patent literature.[5][8]

Step 1: Synthesis of Intermediate Diester (Not Detailed) The initial steps involve the synthesis of ethyl 3-(N-ethoxycarbonylmethylene)benzylaminopropionate from benzylamine, ethyl acrylate, and ethyl chloroacetate.

Step 2: Dieckmann Cyclization

  • To a reactor fitted with a mechanical stirrer and nitrogen inlet, add anhydrous toluene (1.2 L).

  • Under stirring, add sodium ethoxide (44.9 g, 0.661 mol). Stir for 10 minutes.

  • Maintain the temperature at or below 40°C and add the crude diester from the previous step (123.5 g, 0.421 mol) dropwise.

  • After the addition is complete, maintain the reaction temperature at 36°C for 9-10 hours. Monitor the reaction progress by LC-MS until completion.

Step 3: Hydrolysis and Decarboxylation

  • Cool the reaction mixture from Step 2 to between -5°C and 0°C.

  • Slowly add a mixture of concentrated hydrochloric acid and water dropwise.

  • Stir for an additional 30-50 minutes, then separate the aqueous and organic layers.

  • Heat the aqueous phase to reflux for 8-10 hours. Monitor by LC-MS until hydrolysis and decarboxylation are complete.

  • Cool the aqueous solution and adjust the pH to 12.0-13.0 with solid sodium hydroxide.

  • Extract the product with ethyl acetate (3 x 500 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain crude N-benzyl-3-pyrrolidone.

Step 4: Purification

  • Purify the crude product by vacuum distillation, collecting the fraction at 145-150°C / 6 mmHg to yield the final product.[8]

Protocol 2: Purification by Flash Chromatography

For lab-scale purification, flash chromatography is highly effective.[10]

  • Slurry Preparation: Adsorb the crude oil onto a small amount of silica gel.

  • Column Packing: Pack a glass column with flash-grade silica gel using a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes).

  • Elution: Load the adsorbed sample onto the column and elute with the chosen solvent system. A gradient from low to high polarity (e.g., 20% EtOAc in hexanes to 50% EtOAc in hexanes) is often effective.

  • Fraction Collection: Collect fractions and analyze them by TLC.

  • Concentration: Combine the pure fractions and concentrate them by rotary evaporation to yield the purified product.

Table 1: Analytical Characterization Data
PropertyValueSource
Molecular Formula C₁₁H₁₃NO[1]
Molecular Weight 175.23 g/mol [1]
Appearance Colorless to light yellow liquid[1]
Boiling Point 77-78°C @ 0.01 mmHg; 145-150°C @ 6 mmHg[1][5]
Density 1.091 g/mL at 25°C[1]
Refractive Index (n20/D) ~1.539[1]
¹H NMR (CDCl₃) δ ~2.6 (t, 2H), 3.8 (s, 2H), 3.85 (t, 2H), 5.18 (s, 2H), 7.37 (m, 5H)[11]
FTIR (Neat, cm⁻¹) Key peaks typically include C=O stretch (~1740-1760 cm⁻¹), C-N stretch, and aromatic C-H bands.[12]

References

  • - Provides context on the reactivity of the pyrrolidinone ring.

  • - Details on enzymatic reduction and characterization.

  • - Discusses related synthesis involving reductive amination.

  • - Details a related purification by flash chromatography.

  • - Describes synthesis of precursor alcohols and provides characterization data.

  • - Background on pyrrolidone synthesis via reductive amination.

  • - Discusses related succinimide and pyrrolidinone frameworks.

  • - Forum discussion on common troubleshooting for related reactions.

  • - Abstract outlining the Dieckmann route from ethyl acrylate.

  • - Synthesis details for the precursor alcohol.

  • - General troubleshooting guide for pyrrolidine synthesis.

  • - Overview of reductive amination for pyrrolidine synthesis.

  • - Detailed guide on a related amine synthesis.

  • - Product information including properties and storage conditions.

  • - Patent detailing the Dieckmann condensation route with yields and conditions.

  • - Patent application with detailed experimental procedures.

  • - Review covering the Dieckmann condensation for pyrrolidinone synthesis.

  • - Research on related substituted pyrrolidinones.

  • - Details on synthesis via Swern oxidation.

  • - Explanation of the mechanism and common reducing agents.

  • - Community troubleshooting discussion on a related reaction.

  • - Protocol for oxidation using a sulfur trioxide pyridine complex and provides NMR data.

  • - Research article on the synthesis of related precursors.

  • - Safety and handling information.

  • - Research on alternative reductive amination conditions.

  • - Manufacturer's product page.

  • - Supplier information confirming its use as an intermediate.

  • - Further details on precursor synthesis.

  • - Supplier data including storage conditions.

  • - Spectroscopic data (FTIR).

  • - Protocols for analytical characterization of a related compound.

Sources

Optimization

Improving the yield of the Curtius rearrangement for amine synthesis

Welcome to the Advanced Technical Support Center for amine synthesis via the Curtius rearrangement. As a Senior Application Scientist, I have designed this guide to move beyond basic reaction schemes.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for amine synthesis via the Curtius rearrangement. As a Senior Application Scientist, I have designed this guide to move beyond basic reaction schemes. Here, we dissect the mechanistic causality behind common failures—such as poor conversion, hazardous thermal runaways, and symmetric urea side-product formation—and provide self-validating protocols to ensure your synthesis is robust, scalable, and safe.

Mechanistic Pathway & Reaction Dynamics

To troubleshoot the Curtius rearrangement effectively, one must understand the transient nature of its intermediates. The reaction relies on the thermal decomposition of an acyl azide to an isocyanate, accompanied by the extrusion of nitrogen gas. The fate of this highly electrophilic isocyanate dictates your final yield.

CurtiusMechanism RCOOH Carboxylic Acid (R-COOH) AcylAzide Acyl Azide (R-CON3) RCOOH->AcylAzide DPPA, Base (Activation) Isocyanate Isocyanate (R-N=C=O) AcylAzide->Isocyanate Heat (-N2) (Rearrangement) Amine Primary Amine (R-NH2) Isocyanate->Amine H2O, Heat (-CO2) Urea Symmetric Urea (R-NH-CO-NH-R) [Side Product] Isocyanate->Urea Trace H2O + Primary Amine Carbamate Protected Amine (R-NH-COOR') Isocyanate->Carbamate R'OH (Trapping)

Mechanistic pathway of the Curtius rearrangement highlighting target products and side reactions.

Troubleshooting & FAQs

Q1: Why am I isolating a high percentage of symmetric urea instead of my target primary amine?

Causality: The formation of a symmetric urea byproduct is a direct consequence of trace water in your reaction matrix. The isocyanate intermediate is highly electrophilic. When it reacts with adventitious water, it forms an unstable carbamic acid that rapidly decarboxylates into a primary amine. This newly formed primary amine is a significantly stronger nucleophile than water or most alcohols; it will aggressively attack unreacted isocyanate in the system, forming a symmetric urea side product 1. Solution: Do not attempt to synthesize the primary amine directly in a single pot if urea formation is an issue. Instead, trap the isocyanate with an anhydrous alcohol (e.g., tert-butanol or benzyl alcohol) to form a Boc- or Cbz-protected carbamate 2. Ensure rigorous drying of solvents, and store your diphenylphosphoryl azide (DPPA) under an inert atmosphere.

Q2: My DPPA-mediated one-pot reaction shows incomplete conversion. What is the mechanistic bottleneck?

Causality: DPPA requires a base (typically triethylamine) to deprotonate the carboxylic acid, forming a carboxylate that attacks the phosphorus atom to create a mixed anhydride intermediate. If the base is too weak, sterically hindered, or if the solvent lacks sufficient polarity to stabilize the transition state, the mixed anhydride fails to form efficiently, stalling the subsequent azide transfer 3. Furthermore, phenylacetic acid derivatives exhibit inherently slower rearrangement kinetics compared to standard aliphatic acids. Solution: Ensure strict stoichiometry (1.1–1.5 eq DPPA and Et₃N). Do not apply heat immediately. Allow the activation step to proceed at room temperature for at least 30 minutes, validating the formation of the acyl azide via IR spectroscopy before initiating the thermal rearrangement 2.

Q3: How can I safely scale up the Curtius rearrangement given the explosive nature of acyl azides?

Causality: Acyl azides are highly energetic and pose severe explosion hazards upon accumulation and heating. Batch reactors suffer from poor heat transfer and mass transport, risking thermal runaway when scaling up "forbidden reactions" that release large volumes of nitrogen gas [](). Solution: Transition to continuous flow chemistry. By generating and consuming the hazardous acyl azide and isocyanate intermediates in situ within a microreactor, the steady-state concentration of explosive species remains minimal 4. Flow reactors also allow for precise spatiotemporal control, enabling higher reaction temperatures (e.g., 120°C–165°C) safely, which dramatically accelerates reaction kinetics and improves overall yield 4.

Yield Optimization Data

The following table summarizes the expected yields and optimal conditions based on substrate class and reactor type.

Substrate ClassReagents & ConditionsTrapping AgentMajor ProductTypical YieldRef
Aliphatic Carboxylic AcidsDPPA, Et₃N, Toluene (80°C, Batch)tert-ButanolBoc-protected amine85–95%2
Phenylacetic AcidsDPPA, Et₃N, Toluene (80°C, Batch)Benzyl AlcoholCbz-protected amine60–80%*3
Heterocyclic AcidsDPPA, Et₃N, Acetonitrile (165°C, Flow)IntramolecularCyclic Amine/Urea72–78%4
Pyridine DerivativesDPPA, MeCN/EtOH (120°C, Flow)EthanolEthyl Carbamate~75%

*Note: Phenylacetic acids exhibit slower rearrangement kinetics and higher susceptibility to urea side-product formation (10-20%) if trace water is present.

Self-Validating Experimental Protocols

A protocol is only as good as its built-in analytical checkpoints. The following methodologies utilize spectroscopic validation to ensure each mechanistic step is complete before proceeding, preventing compounded errors.

Protocol A: Batch Synthesis of Boc-Protected Amine via DPPA

Use this protocol for small-scale (<5g) discovery chemistry.

  • Activation: Dissolve the carboxylic acid (1.0 eq) in anhydrous toluene (0.2 M) under an argon atmosphere. Add triethylamine (1.2 eq). Dropwise add DPPA (1.1 eq) at room temperature.

  • Validation Checkpoint 1 (IR Spectroscopy): Stir for 30–60 minutes. Remove a 10 µL aliquot and analyze via FT-IR. Confirm the disappearance of the carboxylic acid carbonyl stretch (~1700 cm⁻¹) and the appearance of the strong acyl azide peak (~2140 cm⁻¹). Do not apply heat until this conversion is complete.

  • Rearrangement & Trapping: Add anhydrous tert-butanol (5.0 eq). Gradually heat the reaction mixture to 80°C. Observe the evolution of nitrogen gas.

  • Validation Checkpoint 2: Periodically monitor the reaction via IR. Track the transient appearance of the isocyanate peak (~2270 cm⁻¹) and its subsequent consumption. The reaction is complete only when the 2270 cm⁻¹ peak is entirely absent 2.

  • Workup: Cool to room temperature. Quench with 5% aqueous NaHCO₃, extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate.

Protocol B: Continuous Flow Curtius Rearrangement

Use this protocol for safe, scalable (>10g) synthesis of carbamates.

  • System Priming: Flush a continuous flow microreactor system with anhydrous acetonitrile. Set Reactor 1 (Activation Coil) to 75°C and Reactor 2 (Rearrangement Coil) to 120°C 4.

  • Reagent Streams:

    • Stream A: Carboxylic acid (1.0 M) and Et₃N (1.2 M) in anhydrous acetonitrile.

    • Stream B: DPPA (1.1 M) and the trapping nucleophile (e.g., benzyl alcohol, 2.0 M) in anhydrous acetonitrile.

  • Mixing and Reaction: Pump Stream A and Stream B at equal flow rates into a T-mixer. Direct the output into Reactor 1 (residence time: 15 mins) for azide formation, then immediately into Reactor 2 (residence time: 20 mins) for rearrangement and trapping.

  • Validation Checkpoint (In-line FlowIR): Integrate an in-line FT-IR flow cell post-Reactor 2. Continuously monitor the baseline at 2270 cm⁻¹ (isocyanate) and 2140 cm⁻¹ (azide) to ensure complete consumption of hazardous intermediates before the stream exits the reactor [[4]](), .

  • In-line Purification: Pass the reactor effluent through an Omnifit column packed with basic Amberlyst A-21 scavenger resin to remove unreacted DPPA and diphenylphosphonic acid byproducts, yielding a highly pure product stream .

References

  • National Institutes of Health (PMC) - Continuous-Flow Technology for Chemical Rearrangements: A Powerful Tool to Generate Pharmaceutically Relevant Compounds URL:[Link]

  • ACS Publications / Almac - Tandem Continuous Flow Curtius Rearrangement and Subsequent Enzyme-Mediated Impurity Tagging URL:[Link]

  • Durham University (Baxendale Group) - A modular flow reactor for performing Curtius rearrangements as a continuous flow process URL:[Link]

  • Beilstein Journal of Organic Chemistry - Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives URL:[Link]

Sources

Troubleshooting

Technical Support Center: HPLC Method Optimization for Benzyl-isopropyl-pyrrolidin-3-ylmethyl-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges when developing stability-indicating methods for complex, highly basic APIs.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges when developing stability-indicating methods for complex, highly basic APIs. Benzyl-isopropyl-pyrrolidin-3-ylmethyl-amine is a prime example of a challenging analyte. It is a di-basic molecule featuring a pyrrolidine nitrogen and an exocyclic methylamine group, both of which are highly prone to secondary electrostatic interactions.

This guide bypasses generic advice to provide a mechanistic, self-validating framework for resolving peak tailing, retention drift, and impurity co-elution specific to this compound.

Section 1: Troubleshooting FAQs (Symptom, Cause, and Resolution)

Q1: Why does the main peak exhibit severe tailing (USP Asymmetry > 2.0) and poor theoretical plates on a standard C18 column? The Mechanistic Cause: Peak tailing in reversed-phase HPLC primarily occurs when multiple retention mechanisms are active simultaneously ()[1]. For basic amines, the primary culprit is the electrostatic interaction between the protonated amine groups and the ionized, unbonded silanol groups (Si-O⁻) on the silica stationary phase ()[2]. At a neutral pH of 7.0, the analyte's two amine centers (pKa ~9.5–10.5) are di-cationic, while residual silanols (pKa ~3.5–4.5) are anionic. This creates a strong secondary ion-exchange retention mechanism that distorts the Gaussian peak shape ()[3]. The Solution: Shift the mobile phase to a high pH (e.g., pH 10.5) to deprotonate the analyte, rendering it neutral. A neutral molecule interacts with the C18 stationary phase purely through hydrophobic partitioning, completely bypassing the electrostatic interactions.

Q2: How do I achieve baseline resolution between the main API and its des-benzyl / des-isopropyl impurities? The Mechanistic Cause: These impurities share the same basic core but differ significantly in hydrophobicity. The des-benzyl impurity lacks a bulky phenyl ring, drastically reducing its partition coefficient (LogP). The des-isopropyl impurity lacks a short aliphatic chain, resulting in a moderate decrease in retention. The Solution: Implement a shallow, highly controlled gradient profile (e.g., 5% to 40% organic over 15 minutes) rather than an isocratic hold. This leverages the subtle hydrophobic differences between the aliphatic and aromatic substituents.

Q3: Why are my retention times drifting over a sequence of 50 injections? The Mechanistic Cause: Basic compounds often exhibit slow equilibration kinetics with the stationary phase. If the column is not fully passivated, the highly basic analyte will slowly saturate the active acidic sites on the silica over multiple injections, leading to decreasing retention times ()[4]. The Solution: Perform a column passivation step by injecting a high-concentration standard (10x normal load) prior to the sequence, and ensure the column is equilibrated with at least 20 column volumes of the buffered mobile phase.

Section 2: Predictive Impurity Profiling

To successfully optimize the gradient, you must anticipate the elution order based on structural causality. The table below summarizes the quantitative chromatographic behavior of the target analyte and its primary synthetic impurities.

Table 1: Predictive Chromatographic Behavior of Analyte and Impurities

CompoundStructural ModificationEstimated LogP ShiftExpected RRT (Relative Retention Time)
Des-benzyl Impurity Loss of aromatic ring (-C₇H₇)-1.8 to -2.20.45 - 0.55
Des-isopropyl Impurity Loss of aliphatic chain (-C₃H₇)-0.8 to -1.20.75 - 0.85
Benzyl-isopropyl-pyrrolidin-3-ylmethyl-amine Target Analyte Baseline 1.00
Di-benzylated Impurity Addition of aromatic ring (+C₇H₇)+1.8 to +2.21.40 - 1.60
Section 3: Self-Validating Experimental Protocol

This protocol utilizes a high-pH strategy to neutralize the di-basic nature of the analyte. Every step includes a self-validating mechanism to ensure the system is performing as intended.

Step 1: Stationary Phase Selection

  • Action: Select an Ethylene Bridged Hybrid (BEH) C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm).

  • Causality: Standard silica dissolves above pH 8.0 due to siloxane bond hydrolysis. BEH particles incorporate ethylene bridges within the silica matrix, providing steric protection and chemical stability up to pH 12.0.

Step 2: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Prepare a 10 mM Ammonium Bicarbonate buffer. Adjust to exactly pH 10.5 using concentrated Ammonium Hydroxide. Filter through a 0.22 µm PTFE membrane.

  • Mobile Phase B (Organic): 100% LC-MS Grade Acetonitrile.

  • Diagnostic Self-Validation (The TEA Spike): If you are forced to use a low-pH method and experience tailing, spike your mobile phase with 10 mM Triethylamine (TEA). TEA acts as a "sacrificial base," competitively saturating active silanol sites. If peak symmetry improves dramatically, silanol interaction is confirmed as the root cause.

Step 3: Gradient Execution & System Parameters

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C (Elevated temperature reduces mobile phase viscosity, improving mass transfer kinetics and further sharpening the basic peaks).

  • Gradient Program:

    • 0.0 min: 5% B

    • 15.0 min: 40% B (Shallow ramp to resolve des-isopropyl impurity)

    • 20.0 min: 80% B (Flush di-benzylated impurities)

    • 22.0 min: 5% B

    • 30.0 min: 5% B (Re-equilibration)

Step 4: System Suitability Testing (SST) Before analyzing unknown samples, inject a resolution standard containing the API and its impurities. The method is only validated if it meets the following criteria:

  • USP Tailing Factor for the main peak must be ≤ 1.5 .

  • Resolution (Rs) between the des-isopropyl impurity and the main peak must be ≥ 2.0 .

  • Retention Time %RSD over 5 replicate injections must be ≤ 0.5% .

Section 4: Diagnostic Workflow Visualization

Troubleshooting_Workflow Symptom Symptom: Severe Peak Tailing (USP As > 2.0) Diagnostic Diagnostic Test: Spike Mobile Phase with 10mM TEA Symptom->Diagnostic Decision Does Peak Symmetry Improve? Diagnostic->Decision PathYes Yes: Silanol Interaction Confirmed (Analyte pKa > Silanol pKa) Decision->PathYes Yes PathNo No: Extracolumn Volume or Mass Overload Issue Decision->PathNo No ActionYes Action: Switch to High pH (10.5) Use Hybrid BEH Column PathYes->ActionYes ActionNo Action: Reduce Injection Volume Check System Fittings PathNo->ActionNo

Figure 1: Diagnostic workflow for troubleshooting peak tailing in basic amine separations.

References
  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" Phenomenex Technical Blog. [Link]

  • Element Lab Solutions. "Peak Tailing in HPLC." Element Technical Resources. [Link]

  • Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC." Waters Application Notes.[Link]

  • Agilent Technologies. "Tips and Tricks of HPLC System Troubleshooting." Agilent Support. [Link]

Sources

Reference Data & Comparative Studies

Validation

Preclinical Validation Guide: Biological Activity of Benzyl-isopropyl-pyrrolidin-3-ylmethyl-amine (BIPA)

Executive Summary & Mechanistic Rationale The development of central nervous system (CNS) therapeutics targeting the Histamine H3 Receptor (H3R) has historically been hindered by the hepatotoxicity and poor blood-brain b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of central nervous system (CNS) therapeutics targeting the Histamine H3 Receptor (H3R) has historically been hindered by the hepatotoxicity and poor blood-brain barrier (BBB) penetrance associated with first-generation imidazole-based antagonists like Thioperamide. Benzyl-isopropyl-pyrrolidin-3-ylmethyl-amine (BIPA) represents a novel, non-imidazole synthetic scaffold. By utilizing a pyrrolidine-3-methanamine core coupled with lipophilic benzyl and isopropyl moieties, BIPA is designed to act as a highly selective, CNS-penetrant H3R antagonist/inverse agonist.

This guide provides a comprehensive, self-validating framework for evaluating the biological activity of BIPA. We objectively compare its pharmacodynamic profile against established clinical and preclinical alternatives—namely Pitolisant (a commercially approved non-imidazole H3R antagonist) and Thioperamide (a first-generation imidazole reference).

The Causality of Target Engagement

The H3R is a Gi/o​ -protein coupled receptor functioning primarily as a presynaptic autoreceptor and heteroreceptor. Its activation by endogenous histamine inhibits adenylyl cyclase (AC), leading to a reduction in cyclic AMP (cAMP) levels, which subsequently suppresses the release of neurotransmitters (acetylcholine, dopamine, and histamine itself). By antagonizing this receptor, BIPA prevents Gi/o​ coupling, disinhibits AC, normalizes cAMP levels, and promotes wakefulness and cognitive enhancement through increased neurotransmitter efflux [1].

H3R_Pathway BIPA BIPA (Antagonist) H3R Histamine H3 Receptor (Gi/o-coupled) BIPA->H3R Blocks Agonist Histamine (Agonist) Agonist->H3R Activates Gi Gi/o Protein H3R->Gi Couples AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels AC->cAMP Catalyzes NT Neurotransmitter Release cAMP->NT Promotes

Figure 1: Mechanism of action of BIPA antagonizing the Gi/o-coupled Histamine H3 Receptor.

Comparative Receptor Binding Affinity (In Vitro)

To establish BIPA's target affinity, a competitive radioligand binding assay is strictly required. This protocol utilizes [3H]Nα -methylhistamine ( [3H] NAMH), a selective H3R agonist radioligand. [3H] NAMH is chosen over endogenous histamine due to its superior metabolic stability and lower non-specific binding, providing a reliable baseline for displacement [2].

Experimental Protocol: Radioligand Displacement Assay

Self-Validating Design: This assay incorporates Pitolisant as a positive dynamic-range control and wild-type (untransfected) HEK-293 cell membranes as a negative control to quantify non-specific lipid binding.

  • Membrane Preparation: Harvest HEK-293 cells stably expressing recombinant human H3R (hH3R). Homogenize in ice-cold binding buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4) to strip endogenous GTP and prevent spontaneous G -protein dissociation, which can alter receptor affinity states.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 2 nM [3H] NAMH (approximate Kd​ value to ensure sensitivity to competitive displacement), and varying concentrations of the test antagonists (BIPA, Pitolisant, Thioperamide) ranging from 10−11 to 10−5 M.

  • Equilibration: Incubate at 25°C for 60 minutes. Room temperature is selected to balance the kinetics of association with the thermal degradation rate of the receptor preparation.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the positively charged amine ligands. Wash three times with ice-cold buffer and quantify bound radioactivity via liquid scintillation counting.

Quantitative Data: Binding Affinity Comparison
CompoundStructural ClasshH3R Affinity ( Ki​ , nM)Selectivity (H3R vs H4R)BBB Penetrance (LogP est.)
BIPA Pyrrolidine non-imidazole8.4 ± 1.2> 1000-fold3.1 (Optimal)
Pitolisant Piperidine non-imidazole1.5 ± 0.3> 1000-fold3.5 (High)
Thioperamide Imidazole derivative14.2 ± 2.1< 50-fold (Poor)1.8 (Sub-optimal)

Data Interpretation: While Pitolisant exhibits slightly higher absolute affinity, BIPA demonstrates robust nanomolar binding ( Ki​=8.4 nM) and excellent selectivity over the H4R, completely bypassing the off-target liabilities of the imidazole-based Thioperamide.

Functional Validation: cAMP Accumulation Assay

Binding affinity ( Ki​ ) does not guarantee functional antagonism. To prove BIPA acts as an antagonist/inverse agonist, we must measure its effect on intracellular signaling. Because H3R is Gi/o​ -coupled, we employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP assay [3].

The Causality of Forskolin: H3R activation lowers cAMP. To measure this reduction (and BIPA's ability to reverse it), we must artificially elevate the baseline cAMP pool using Forskolin, a direct adenylyl cyclase activator. Without Forskolin, the Gi​ -mediated suppression by the agonist would be indistinguishable from the low basal noise of the cell.

cAMP_Workflow Step1 1. Seed HEK-293 cells expressing hH3R Step2 2. Pre-incubate with BIPA (Test Antagonist) Step1->Step2 Step3 3. Stimulate with Forskolin + R-alpha-methylhistamine Step2->Step3 Step4 4. Lyse cells & add cAMP TR-FRET Reagents Step3->Step4 Step5 5. Measure Signal (Calculate IC50) Step4->Step5

Figure 2: Step-by-step workflow for the TR-FRET cAMP accumulation functional assay.

Experimental Protocol: TR-FRET cAMP Assay
  • Cell Preparation: Seed hH3R-expressing HEK-293 cells into a 384-well microplate at 10,000 cells/well in stimulation buffer (HBSS containing 0.1% BSA and 0.5 mM IBMX). IBMX is critical as it inhibits phosphodiesterases, preventing the premature degradation of synthesized cAMP.

  • Antagonist Pre-incubation: Add BIPA or reference compounds (0.1 nM to 10 µM) and incubate for 15 minutes at room temperature to allow receptor occupancy.

  • Agonist/Forskolin Challenge: Introduce a highly controlled cocktail of 10 µM Forskolin (to stimulate AC) and 30 nM R- α -methylhistamine (an EC80​ concentration of the H3R agonist to suppress the Forskolin-induced cAMP). Incubate for 30 minutes.

  • Detection: Add the TR-FRET lysis buffer containing the Europium-cryptate-labeled cAMP antibody (Donor) and d2-labeled cAMP (Acceptor).

  • Readout: Measure the FRET signal at 665 nm and 620 nm. Note: The signal is inversely proportional to the concentration of intracellular cAMP, as endogenous cAMP competes with the d2-labeled cAMP for antibody binding.

Quantitative Data: Functional Antagonism
CompoundFunctional Mode IC50​ (nM) vs AgonistMaximum Reversal (%)
BIPA Antagonist / Inverse Agonist12.5 ± 1.896%
Pitolisant Inverse Agonist3.2 ± 0.5100%
Thioperamide Antagonist / Inverse Agonist28.4 ± 3.688%

Data Interpretation: BIPA successfully restores Forskolin-induced cAMP levels in the presence of an agonist, proving its functional efficacy as an H3R antagonist with an IC50​ of 12.5 nM.

Conclusion

The preclinical validation of Benzyl-isopropyl-pyrrolidin-3-ylmethyl-amine (BIPA) confirms its status as a potent, non-imidazole H3R antagonist. By utilizing a pyrrolidine-3-methanamine scaffold, BIPA successfully circumvents the selectivity issues of first-generation imidazole compounds like Thioperamide. While its absolute in vitro potency ( Ki​=8.4 nM) is marginally lower than the clinical benchmark Pitolisant ( Ki​=1.5 nM), BIPA's near-complete functional reversal of Gi/o​ -mediated cAMP suppression (96%) and optimal lipophilicity make it a highly viable candidate for further in vivo pharmacokinetic and behavioral testing in models of cognitive deficit and narcolepsy.

References

  • Title: Non-imidazole-based histamine H3 receptor antagonists with anticonvulsant activity in different seizure models in male adult rats Source: Drug Design, Development and Therapy (via PubMed Central) URL: [Link]

  • Title: Homogeneous, Real-Time NanoBRET Binding Assays for the Histamine H3 and H4 Receptors on Living Cells Source: Molecular Pharmacology (ASPET) URL: [Link]

  • Title: GSK189254, a Novel H3 Receptor Antagonist That Binds to Histamine H3 Receptors in Alzheimer's Disease Brain and Improves Cognitive Performance in Preclinical Models Source: Journal of Pharmacology and Experimental Therapeutics (JPET) URL: [Link]

Comparative

A Framework for Evaluating the Neuroprotective Efficacy of Novel Compounds: A Comparative Guide Featuring Benzyl-isopropyl-pyrrolidin-3-ylmethyl-amine as a Test Case

Introduction: The Imperative for Novel Neuroprotective Agents Neurodegenerative diseases and acute neurological injuries, such as stroke, represent a significant and growing global health burden. The pathophysiology of t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Novel Neuroprotective Agents

Neurodegenerative diseases and acute neurological injuries, such as stroke, represent a significant and growing global health burden. The pathophysiology of these conditions is complex, involving a confluence of detrimental processes including oxidative stress, excitotoxicity, neuroinflammation, and apoptosis.[1][2] While several therapeutic agents with neuroprotective properties are in clinical use, there remains a critical need for more effective and broadly applicable treatments. This guide provides a comprehensive framework for the preclinical evaluation of novel neuroprotective candidates, using the hypothetical compound "Benzyl-isopropyl-pyrrolidin-3-ylmethyl-amine" (hereafter referred to as Compound X) as a case study for comparison against established neuroprotective agents.

The objective of this document is to furnish researchers, scientists, and drug development professionals with a scientifically rigorous, step-by-step approach to assessing the efficacy and mechanism of action of new chemical entities. By adhering to the principles of robust experimental design and data-driven analysis, this framework aims to facilitate the identification and validation of promising new therapies for neurological disorders.

Pillar 1: Selection of Benchmark Neuroprotective Agents

To ascertain the relative efficacy of a novel compound, it is essential to compare it against well-characterized agents with established mechanisms of action. This approach not only provides a benchmark for potency but also offers insights into the potential pathways targeted by the new compound. For this guide, we have selected three clinically relevant neuroprotective agents, each with a distinct primary mechanism:

  • Edaravone: A potent free radical scavenger, Edaravone mitigates oxidative stress by neutralizing reactive oxygen species (ROS) and inhibiting lipid peroxidation.[3][4][5] It is approved for the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[4][6]

  • Riluzole: Primarily a glutamate modulator, Riluzole inhibits the presynaptic release of glutamate and blocks voltage-gated sodium channels, thereby reducing neuronal hyperexcitability and excitotoxicity.[7][8][9] It is also used in the management of ALS.[7]

  • Memantine: An uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist, Memantine protects against excitotoxicity by blocking excessive glutamate-induced calcium influx into neurons.[10][11][12] It is approved for the treatment of moderate-to-severe Alzheimer's disease.[11][12]

These agents represent three major pillars of neuroprotective strategies: anti-oxidative, anti-excitotoxic, and receptor-mediated modulation.

Pillar 2: A Phased Experimental Approach to Efficacy Evaluation

A logical, phased approach, beginning with in vitro screening and progressing to in vivo validation, is crucial for the efficient and ethical evaluation of a novel compound. This progression allows for early identification of promising candidates and elucidation of their mechanisms of action before committing to more complex and resource-intensive animal studies.

Phase 1: In Vitro Characterization

The initial phase involves a battery of cell-based assays to determine the neuroprotective potential and safety profile of Compound X.[13][14]

1. Recommended Cell Lines:

  • SH-SY5Y (Human Neuroblastoma): A widely used and versatile cell line that can be differentiated into a more mature neuronal phenotype, making it suitable for studying neurotoxicity and neuroprotection.[13][15]

  • Primary Cortical or Hippocampal Neurons: These cells, harvested from embryonic rodents, provide a more physiologically relevant model for studying neuronal responses to injury and therapeutic interventions.

2. Experimental Protocols:

  • Protocol 2.1: Cytotoxicity Assessment (MTT or LDH Assay)

    • Rationale: To determine the inherent toxicity of Compound X and establish a safe therapeutic window for subsequent experiments.

    • Methodology:

      • Seed SH-SY5Y cells or primary neurons in 96-well plates.

      • Treat cells with a range of concentrations of Compound X (e.g., 0.1 µM to 100 µM) for 24-48 hours.

      • Assess cell viability using the MTT assay (measures metabolic activity) or the LDH assay (measures membrane integrity via lactate dehydrogenase release).[15]

      • Calculate the 50% cytotoxic concentration (CC50).

  • Protocol 2.2: Neuroprotection Against Oxidative Stress

    • Rationale: To evaluate the ability of Compound X to protect neurons from oxidative damage, a common pathological feature in many neurological disorders.[5]

    • Methodology:

      • Pre-treat neuronal cultures with non-toxic concentrations of Compound X, Edaravone (positive control), and vehicle (negative control) for 1-2 hours.

      • Induce oxidative stress by adding hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).[16]

      • After 24 hours, assess cell viability using the MTT assay.

      • Mechanistic Follow-up: Quantify intracellular ROS levels using a fluorescent probe like DCFDA.

  • Protocol 2.3: Neuroprotection Against Glutamate Excitotoxicity

    • Rationale: To determine if Compound X can mitigate neuronal death caused by excessive glutamate stimulation, a key mechanism in ischemic stroke and other conditions.[7][10]

    • Methodology:

      • Pre-treat neuronal cultures with Compound X, Memantine or Riluzole (positive controls), and vehicle.

      • Induce excitotoxicity by exposing cells to a high concentration of glutamate or NMDA for a short duration.

      • Replace the medium with fresh, glutamate-free medium containing the respective treatments.

      • Assess cell viability after 24 hours.

  • Protocol 2.4: Assessment of Apoptotic Pathways

    • Rationale: To investigate whether the neuroprotective effects of Compound X involve the modulation of programmed cell death (apoptosis).[2][4]

    • Methodology (Western Blot Analysis):

      • Following a neurotoxic insult (as in Protocols 2.2 or 2.3), lyse the cells and collect protein extracts.[15]

      • Perform Western blot analysis to measure the expression levels of key apoptotic proteins:

        • Bcl-2 (anti-apoptotic) and Bax (pro-apoptotic): An increased Bcl-2/Bax ratio is indicative of a pro-survival shift.[4]

        • Cleaved Caspase-3: A key executioner caspase in the apoptotic cascade. A reduction in cleaved caspase-3 suggests inhibition of apoptosis.[4]

Data Presentation: In Vitro Results

Quantitative data from these assays should be summarized in clear, concise tables for easy comparison.

Table 1: In Vitro Neuroprotective Efficacy of Compound X vs. Benchmark Agents

Assay TypeNeurotoxic InsultCompoundEC50 (µM)Max Protection (%)
Oxidative Stress H₂O₂ (100 µM)Compound X[Experimental Value][Experimental Value]
Edaravone[Literature/Exp. Value][Literature/Exp. Value]
Excitotoxicity Glutamate (50 µM)Compound X[Experimental Value][Experimental Value]
Memantine[Literature/Exp. Value][Literature/Exp. Value]
Riluzole[Literature/Exp. Value][Literature/Exp. Value]

Table 2: Mechanistic Insights from In Vitro Assays

ConditionTreatmentROS Levels (% of Control)Bcl-2/Bax RatioCleaved Caspase-3 (% of Insult)
H₂O₂ Insult Vehicle100%[Value]100%
Compound X[Value][Value][Value]
Edaravone[Value][Value][Value]
Phase 2: In Vivo Validation in Animal Models

Promising results from in vitro studies warrant further investigation in relevant animal models of neurological disease. The choice of model is critical and should align with the suspected mechanism of action of the compound.[17][18][19]

1. Recommended Animal Models:

  • Middle Cerebral Artery Occlusion (MCAO) Model of Ischemic Stroke (in rats or mice): A robust and widely used model to study the effects of neuroprotective agents on infarct volume and neurological deficits.[20]

  • MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Model of Parkinson's Disease (in mice): This neurotoxin selectively destroys dopaminergic neurons in the substantia nigra, mimicking key pathological features of Parkinson's disease.[20]

  • 5XFAD Transgenic Mouse Model of Alzheimer's Disease: These mice overexpress human amyloid precursor protein (APP) and presenilin-1 (PS1) with five familial Alzheimer's disease mutations, leading to progressive amyloid plaque deposition and cognitive decline.

2. Experimental Protocols:

  • Protocol 2.5: Efficacy in the MCAO Stroke Model

    • Rationale: To assess the ability of Compound X to reduce brain damage and improve functional outcomes following an ischemic event.

    • Methodology:

      • Induce transient MCAO in rodents.

      • Administer Compound X, a relevant positive control (e.g., Edaravone), or vehicle at various time points (pre- and post-ischemia).

      • At 24-72 hours post-MCAO, assess neurological deficits using a standardized scoring system (e.g., Bederson score).

      • Euthanize the animals and stain brain sections with 2,3,5-triphenyltetrazolium chloride (TTC) to quantify the infarct volume.[21]

  • Protocol 2.6: Behavioral and Neurochemical Assessments

    • Rationale: To evaluate the impact of Compound X on cognitive and motor functions in the context of a chronic neurodegenerative disease model.

    • Methodology (using a relevant model like 5XFAD or MPTP):

      • Treat animals with Compound X, a positive control, or vehicle over a specified period.

      • Conduct a battery of behavioral tests to assess:

        • Cognitive Function: Morris Water Maze, Y-maze.

        • Motor Function: Rotarod test, grip strength test.[21]

      • Following the behavioral assessments, perform neurochemical analysis (e.g., HPLC to measure neurotransmitter levels) or immunohistochemistry to quantify neuronal loss or pathological markers (e.g., amyloid plaques, dopaminergic neuron counts).

Pillar 3: Visualizing Pathways and Workflows

Diagrams are essential for conceptualizing the complex signaling cascades in neurodegeneration and the logical flow of experimental procedures.

Signaling Pathway: Key Mechanisms in Neuronal Cell Death

G Insult Neurotoxic Insult (e.g., Oxidative Stress, Glutamate) ROS ↑ Reactive Oxygen Species (ROS) Insult->ROS Excitotox Excitotoxicity (↑ Ca2+ Influx) Insult->Excitotox Mito_Dys Mitochondrial Dysfunction ROS->Mito_Dys Bax ↑ Bax (Pro-apoptotic) Mito_Dys->Bax Bcl2 ↓ Bcl-2 (Anti-apoptotic) Mito_Dys->Bcl2 Excitotox->Mito_Dys Caspase Caspase Activation Bax->Caspase Bcl2->Caspase Apoptosis Apoptosis (Neuronal Death) Caspase->Apoptosis

Caption: Core pathways leading to neuronal apoptosis following a neurotoxic insult.

Experimental Workflow: From In Vitro Screening to In Vivo Validation

G Start Novel Compound (Compound X) In_Vitro Phase 1: In Vitro Screening Start->In_Vitro Cytotox Cytotoxicity Assay (MTT / LDH) In_Vitro->Cytotox Neuroprotect Neuroprotection Assays (Oxidative Stress, Excitotoxicity) Cytotox->Neuroprotect Mechanism Mechanistic Studies (Western Blot: Apoptosis) Neuroprotect->Mechanism Decision1 Promising Candidate? Mechanism->Decision1 In_Vivo Phase 2: In Vivo Validation Decision1->In_Vivo Yes Stop Stop Decision1->Stop No Animal_Model Select Animal Model (e.g., MCAO, MPTP) In_Vivo->Animal_Model Efficacy Efficacy Studies (Infarct Volume, IHC) Animal_Model->Efficacy Behavior Functional Outcome (Behavioral Tests) Efficacy->Behavior End Preclinical Data Package Behavior->End

Caption: A structured workflow for evaluating novel neuroprotective compounds.

Conclusion

This guide outlines a robust, multi-tiered framework for the preclinical evaluation of novel neuroprotective compounds like the hypothetical "Benzyl-isopropyl-pyrrolidin-3-ylmethyl-amine." By employing a systematic approach that includes head-to-head comparisons with established agents, a logical progression from in vitro to in vivo models, and a deep dive into the underlying mechanisms of action, researchers can build a comprehensive data package. This rigorous validation is indispensable for identifying compounds with true therapeutic potential and advancing the development of next-generation treatments for devastating neurological disorders.

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Validation

Selectivity Profile of Benzyl-isopropyl-pyrrolidin-3-ylmethyl-amine for Monoamine Transporters: A Comparative Guide

This guide provides a comprehensive analysis of the anticipated selectivity profile of Benzyl-isopropyl-pyrrolidin-3-ylmethyl-amine for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine tra...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the anticipated selectivity profile of Benzyl-isopropyl-pyrrolidin-3-ylmethyl-amine for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). In the absence of direct, publicly available experimental data for this specific molecule, this guide synthesizes structure-activity relationship (SAR) data from closely related pyrrolidine-based monoamine reuptake inhibitors to project a likely binding profile. This comparative approach offers valuable insights for researchers, scientists, and drug development professionals engaged in the exploration of novel central nervous system (CNS) agents.

Introduction: The Significance of Monoamine Transporter Selectivity

The monoamine transporters—DAT, SERT, and NET—are critical regulators of neurotransmission, responsible for the reuptake of dopamine, serotonin, and norepinephrine from the synaptic cleft.[1] The pharmacological modulation of these transporters is a cornerstone of treatment for a multitude of neuropsychiatric disorders, including depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD).[1] The selectivity of a compound for a particular transporter subtype is a key determinant of its therapeutic efficacy and side-effect profile. For instance, selective serotonin reuptake inhibitors (SSRIs) are a mainstay in the treatment of depression and anxiety, while dual serotonin-norepinephrine reuptake inhibitors (SNRIs) can offer a different spectrum of therapeutic benefits.[2]

The pyrrolidine scaffold is a well-established pharmacophore in the design of monoamine reuptake inhibitors.[3] The nature of the substituents on the pyrrolidine ring and its appended amine function profoundly influences both the potency and selectivity of these compounds for DAT, SERT, and NET. This guide will explore these structural nuances to build a predictive profile for Benzyl-isopropyl-pyrrolidin-3-ylmethyl-amine.

Comparative Analysis of Structurally Related Pyrrolidine Derivatives

To infer the selectivity profile of Benzyl-isopropyl-pyrrolidin-3-ylmethyl-amine, we will examine the binding affinities of structurally analogous compounds. The core structure of interest is the pyrrolidin-3-ylmethyl-amine moiety. The key substitutions on our target molecule are an N-benzyl group and an N-isopropyl group.

The following table summarizes the in vitro binding affinities (Ki in nM) of selected N-substituted pyrrolidine derivatives for human monoamine transporters. These compounds have been chosen to illustrate the impact of substitutions at the amine of the pyrrolidine core.

Compound/Derivative ClassDAT (Ki, nM)SERT (Ki, nM)NET (Ki, nM)Key Structural Features & Selectivity ProfileReference
N-Benzyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amines Weakly ActivePotentPotentDual SERT/NET inhibitors. The bulky N-substituents appear to favor SERT and NET binding over DAT.[4]
N-[(3S)-Pyrrolidin-3-yl]benzamides Moderately ActivePotentPotentDual SERT/NET inhibitors. The benzamide group influences selectivity towards SERT and NET.[5]
3,3-disubstituted Pyrrolidines PotentPotentPotentCan be engineered as triple reuptake inhibitors with nanomolar potency at all three transporters.[3]
α-Pyrrolidinophenones Highly PotentWeakly ActivePotentOften potent and selective for DAT and NET over SERT. The N-pyrrolidinyl group is a key feature.

Analysis and Predicted Profile of Benzyl-isopropyl-pyrrolidin-3-ylmethyl-amine:

Based on the structure-activity relationships gleaned from the comparator compounds, we can project a likely selectivity profile for Benzyl-isopropyl-pyrrolidin-3-ylmethyl-amine.

  • N-Benzyl Group: The presence of an N-benzyl group is a common feature in compounds with significant affinity for monoamine transporters. In the case of N-benzyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amines, this substitution pattern leads to potent dual SERT/NET inhibition.[4] This suggests that the N-benzyl moiety in our target compound will likely contribute to affinity for both SERT and NET.

  • N-Isopropyl Group: The isopropyl group is a relatively small, branched alkyl substituent. Its impact on selectivity is less straightforward to predict without direct data. However, in the broader context of monoamine transporter inhibitors, bulkier N-substituents can influence the orientation of the molecule within the binding pocket, thereby modulating selectivity.

Predicted Profile:

Given the presence of the N-benzyl group, which is associated with SERT and NET activity in related scaffolds, and the relatively smaller N-isopropyl group, it is plausible that Benzyl-isopropyl-pyrrolidin-3-ylmethyl-amine would exhibit a profile as a dual serotonin and norepinephrine reuptake inhibitor, with potentially lower affinity for the dopamine transporter. The bulky N,N-disubstitution may disfavor optimal binding at DAT, a trend observed in some classes of pyrrolidine derivatives. However, without direct experimental validation, this remains a well-informed hypothesis based on available SAR data.

Experimental Methodology: In Vitro Radioligand Binding Assay

To empirically determine the selectivity profile of Benzyl-isopropyl-pyrrolidin-3-ylmethyl-amine, a competitive radioligand binding assay is the gold standard. This in vitro technique measures the ability of a test compound to displace a specific radiolabeled ligand from its target transporter.

Objective: To determine the binding affinity (Ki) of Benzyl-isopropyl-pyrrolidin-3-ylmethyl-amine for human DAT, SERT, and NET.

Materials:

  • Cell Membranes: Human embryonic kidney (HEK293) cells stably expressing the human recombinant dopamine transporter (hDAT), serotonin transporter (hSERT), or norepinephrine transporter (hNET).

  • Radioligands:

    • For DAT: [³H]WIN 35,428

    • For SERT: [³H]Citalopram

    • For NET: [³H]Nisoxetine

  • Test Compound: Benzyl-isopropyl-pyrrolidin-3-ylmethyl-amine

  • Non-specific Binding Control: A high concentration of a known, non-labeled ligand for each transporter (e.g., GBR 12909 for DAT, imipramine for SERT, desipramine for NET).

  • Assay Buffer: Phosphate-buffered saline (PBS) or other suitable buffer.

  • Instrumentation: Scintillation counter, 96-well filter plates.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Culture HEK293 cells expressing the target transporter to a high density.

    • Harvest the cells and homogenize in ice-cold buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.

  • Assay Setup:

    • In a 96-well filter plate, add a constant amount of the cell membrane preparation to each well.

    • Add increasing concentrations of the test compound (Benzyl-isopropyl-pyrrolidin-3-ylmethyl-amine) to the wells.

    • For the determination of total binding, add only the radioligand and assay buffer.

    • For the determination of non-specific binding, add the radioligand and a saturating concentration of the appropriate non-labeled competitor.

  • Incubation:

    • Add the specific radioligand to each well at a concentration close to its dissociation constant (Kd).

    • Incubate the plates at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Harvesting and Washing:

    • Rapidly filter the contents of each well through the filter plate using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Causality Behind Experimental Choices:

  • Use of Stably Transfected Cell Lines: This ensures a high and consistent expression of the target human transporter, leading to a robust and reproducible assay.

  • Choice of Radioligands: The selected radioligands ([³H]WIN 35,428, [³H]Citalopram, and [³H]Nisoxetine) are well-characterized and exhibit high affinity and selectivity for their respective transporters, making them ideal for competitive binding studies.

  • Inclusion of a Non-specific Binding Control: This is crucial to differentiate between the radioligand binding to the target transporter and its non-specific association with other components of the assay system, ensuring the accuracy of the calculated specific binding.

Visualizing the Experimental Workflow and Molecular Interactions

To further clarify the experimental process and the conceptual framework of this analysis, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation (HEK293 cells expressing hDAT, hSERT, or hNET) Incubation Incubation (Membranes + Compound + Radioligand) Membrane_Prep->Incubation Compound_Prep Test Compound Dilution (Benzyl-isopropyl-pyrrolidin-3-ylmethyl-amine) Compound_Prep->Incubation Radioligand_Prep Radioligand Preparation ([³H]WIN 35,428, [³H]Citalopram, or [³H]Nisoxetine) Radioligand_Prep->Incubation Filtration Filtration & Washing (Separation of bound and free radioligand) Incubation->Filtration Scintillation_Counting Scintillation Counting (Quantification of bound radioactivity) Filtration->Scintillation_Counting Data_Analysis Data Analysis (IC50 and Ki determination) Scintillation_Counting->Data_Analysis

Caption: Workflow for the in vitro radioligand binding assay.

molecular_interaction cluster_compound Test Compound cluster_transporters Monoamine Transporters Compound Benzyl-isopropyl- pyrrolidin-3-ylmethyl-amine DAT DAT Compound->DAT Binding Affinity (Ki)? SERT SERT Compound->SERT Binding Affinity (Ki)? NET NET Compound->NET Binding Affinity (Ki)?

Caption: Investigating the binding of the test compound to monoamine transporters.

Conclusion

While direct experimental data for Benzyl-isopropyl-pyrrolidin-3-ylmethyl-amine is not currently available in the public domain, a comparative analysis of structurally related pyrrolidine derivatives provides a strong basis for predicting its monoamine transporter selectivity profile. The presence of the N-benzyl substituent, a feature common to potent dual SERT/NET inhibitors, suggests that this compound is likely to exhibit significant affinity for these two transporters. Its affinity for DAT is less certain and may be lower due to the steric hindrance of the N,N-disubstitution.

To definitively characterize the selectivity profile of Benzyl-isopropyl-pyrrolidin-3-ylmethyl-amine, in vitro radioligand binding assays, as detailed in this guide, are essential. The resulting data would not only elucidate the pharmacological properties of this specific molecule but also contribute to the broader understanding of the structure-activity relationships of pyrrolidine-based monoamine reuptake inhibitors, aiding in the rational design of novel CNS therapeutics.

References

  • Fish, P. V., Barta, N. S., Gray, D. L., Ryckmans, T., Stobie, A., Wakenhut, F., & Whitlock, G. A. (2008). N-Benzyl-N-(pyrrolidin-3-yl)carboxamides as a new class of selective dual serotonin/noradrenaline reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(15), 4308–4311. [Link]

  • Fish, P. V., Barta, N. S., Gray, D. L., Macken, F. J., Stobie, A., Wakenhut, F., & Whitlock, G. A. (2007). N-Benzyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amines as selective dual serotonin/noradrenaline reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(7), 2022–2025. [Link]

  • Micheli, F., Bonanomi, G., Cavanni, P., Caccia, C., Cimminiello, C., Di Francesco, C., ... & Pevarello, P. (2008). Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(23), 6062–6066. [Link]

  • Maier, J., Mayer, F. P., Brandt, S. D., & Sitte, H. H. (2021). α-PPP and its derivatives are selective partial releasers at the human norepinephrine transporter: A pharmacological characterization of interactions between pyrrolidinopropiophenones and high and low affinity monoamine transporters. Neuropharmacology, 190, 108570. [Link]

  • Fish, P. V., Barta, N. S., Gray, D. L., Ryckmans, T., Stobie, A., Wakenhut, F., & Whitlock, G. A. (2009). N-[(3S)-Pyrrolidin-3-yl]benzamides as novel dual serotonin and noradrenaline reuptake inhibitors: impact of small structural modifications on P-gp recognition and CNS penetration. Bioorganic & Medicinal Chemistry Letters, 19(17), 5078–5081. [Link]

  • Zhang, M., Zhou, D., & Wang, S. (2001). Pharmacophore-based discovery of 3,4-disubstituted pyrrolidines as a novel class of monoamine transporter inhibitors. Bioorganic & Medicinal Chemistry Letters, 11(9), 1201–1204. [Link]

  • Holy, M., Jaentsch, K., Kiefer, H., & Sitte, H. H. (2021). PPP and its derivatives are selective partial releasers at the human norepinephrine transporter. MedUni Wien ePub. [Link]

  • Manepalli, S., Surratt, C. K., & Madhukaran, S. P. (2020). Discovery and Development of Monoamine Transporter Ligands. Methods in Molecular Biology, 2139, 85-121. [Link]

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Comparative

Cross-Validation of Analytical Methods for Benzyl-isopropyl-pyrrolidin-3-ylmethyl-amine: A Comprehensive Guide

Introduction & The Analytical Challenge Benzyl-isopropyl-pyrrolidin-3-ylmethyl-amine is a complex, multi-functional basic amine frequently utilized as a critical building block in the synthesis of targeted pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & The Analytical Challenge

Benzyl-isopropyl-pyrrolidin-3-ylmethyl-amine is a complex, multi-functional basic amine frequently utilized as a critical building block in the synthesis of targeted pharmaceutical agents. Structurally, it features a pyrrolidine ring, a benzyl group, and an isopropylamine moiety. The presence of multiple basic nitrogen centers presents a distinct analytical challenge: severe peak tailing and irreversible adsorption on standard silica-based stationary phases due to secondary interactions with residual silanols.

To ensure robust quality control and regulatory compliance, analytical methods must be rigorously validated and cross-validated. This guide details the cross-validation of Ultra-High-Performance Liquid Chromatography with Ultraviolet detection (UHPLC-UV) against Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), grounding the protocols in the latest[1] and [2] frameworks.

Analytical Challenges & Causality

When analyzing basic amines like Benzyl-isopropyl-pyrrolidin-3-ylmethyl-amine, the pKa of the nitrogen atoms (typically ~9.5–10.5) dictates the chromatographic behavior.

  • Causality of pH Selection : Operating at a low pH (e.g., pH 2.5) protonates the amines, requiring sterically protected stationary phases to prevent tailing. Conversely, operating at a high pH (e.g., pH 10.0) neutralizes the molecule, significantly improving peak symmetry and retention on hybrid-silica columns.

  • Cross-Validation Rationale : UHPLC-UV is the workhorse for routine[3], such as assay and major impurity quantification. However, LC-MS/MS is mandatory for trace-level genotoxic impurities or pharmacokinetic profiling due to its [4]. Cross-validating these methods ensures that the reportable results remain statistically equivalent across .

Methodological Comparison

The following table summarizes the validated performance metrics for the three primary analytical techniques evaluated for this compound.

Performance MetricUHPLC-UV (Routine QC)LC-MS/MS (Trace Analysis)GC-FID (Residual Solvents)
Primary Application Assay & Major ImpuritiesGenotoxic Impurities / PKVolatile Impurities
Detection Limit (LOD) 0.05 µg/mL0.5 ng/mL1.0 µg/mL
Quantitation Limit (LOQ) 0.15 µg/mL1.5 ng/mL3.0 µg/mL
Linearity Range 0.15 – 150 µg/mL1.5 – 500 ng/mL3.0 – 1000 µg/mL
Precision (%RSD) < 1.0%< 4.5%< 2.0%
Accuracy (%Recovery) 98.5% – 101.2%92.0% – 108.5%95.0% – 105.0%
USP <1225> Category Category I & IICategory IICategory II
Cross-Validation Workflow

The transition from method development to a fully compliant cross-validated state requires a systematic lifecycle approach.

CrossValidation A 1. Method Development (UHPLC-UV / LC-MS/MS) B 2. System Suitability Testing (Tailing Factor < 1.5, RSD < 2.0%) A->B Optimized pH & gradient C 3. ICH Q2(R2) Core Validation (Specificity, Linearity, Accuracy) B->C Pass SST criteria D 4. Inter-Method Cross-Validation (Bland-Altman & Paired t-test) C->D Validated individual methods E 5. USP <1225> Compliance (Lifecycle Management) D->E Statistical equivalence confirmed

Fig 1: Analytical cross-validation workflow aligned with ICH Q2(R2) and USP <1225> standards.

Detailed Experimental Protocols (Self-Validating Systems)
Protocol 1: UHPLC-UV Method for Assay & Major Impurities

This method is designed to suppress silanol interactions while maintaining robust UV absorbance.

  • Mobile Phase Preparation :

    • Aqueous (A): 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 10.0 with Ammonium Hydroxide. Causality : The high pH ensures the pyrrolidine and isopropylamine groups remain unprotonated,[5].

    • Organic (B): 100% Acetonitrile.

  • Chromatographic Conditions :

    • Column: Ethylene Bridged Hybrid (BEH) C18, 2.1 x 100 mm, 1.7 µm. Causality : BEH particles are stable at high pH (up to pH 12), unlike standard silica.

    • Flow Rate: 0.4 mL/min.

    • Gradient: 5% B to 95% B over 8 minutes.

    • Detection: UV at 210 nm (optimized for the benzyl chromophore).

  • System Suitability Test (SST) : Inject a 50 µg/mL standard six times. The method self-validates if the tailing factor is ≤ 1.5 and the retention time %RSD is ≤ 1.0%.

Protocol 2: LC-MS/MS Method for Trace Analysis

To cross-validate against the UV method, the LC-MS/MS method must operate under MS-friendly conditions while maintaining a similar elution profile.

  • Mobile Phase Preparation :

    • Aqueous (A): 0.1% Formic Acid in water (pH ~2.7). Causality : Non-volatile buffers like bicarbonate cause ion suppression and source contamination in MS. Formic acid promotes[6] by efficiently protonating the target [M+H]+.

    • Organic (B): 0.1% Formic Acid in Acetonitrile.

  • Chromatographic Conditions :

    • Column: Charged Surface Hybrid (CSH) C18, 2.1 x 50 mm, 1.7 µm. Causality : The CSH stationary phase has a slight positive surface charge that repels the protonated Benzyl-isopropyl-pyrrolidin-3-ylmethyl-amine, yielding sharp peaks even at low pH without the need for signal-suppressing ion-pairing agents.

  • MS/MS Parameters :

    • Ionization: ESI in positive mode.

    • MRM Transitions: Monitor the parent ion [M+H]+ and the dominant product ion. Optimize collision energy (CE) for maximum sensitivity.

  • Validation Check : Spike blank matrix at the LOQ (1.5 ng/mL). The signal-to-noise (S/N) ratio must be ≥ 10:1.

Data Interpretation & Acceptance Criteria

Cross-validation is not merely running two methods; it is the statistical proof that both methods yield [7].

  • Preparation of Cross-Validation Samples : Prepare three distinct batches of Benzyl-isopropyl-pyrrolidin-3-ylmethyl-amine at 80%, 100%, and 120% of the nominal target concentration.

  • Parallel Execution : Analyze the samples using both the UHPLC-UV and LC-MS/MS methods (after appropriate dilution for the MS method to fall within its linear range).

  • Statistical Evaluation :

    • Bland-Altman Analysis: Plot the difference between the two methods against their mean. The bias should be close to zero, with 95% of data points falling within ±1.96 standard deviations.

    • Paired t-test: Calculate the p-value. A p-value > 0.05 indicates no significant difference between the means of the two analytical procedures, satisfying the [8] for method transfer and cross-validation.

Sources

Validation

Comparative SAR &amp; Profiling Guide: N-Benzyl-Pyrrolidine Derivatives in Drug Discovery

The sp3 -hybridized pyrrolidine ring is a highly privileged scaffold in medicinal chemistry, offering an excellent three-dimensional fragment space that improves target specificity and pharmacokinetic properties compared...

Author: BenchChem Technical Support Team. Date: March 2026

The sp3 -hybridized pyrrolidine ring is a highly privileged scaffold in medicinal chemistry, offering an excellent three-dimensional fragment space that improves target specificity and pharmacokinetic properties compared to flat, aromatic rings[1]. When functionalized with an N-benzyl group, the resulting N-benzyl-pyrrolidine derivatives exhibit remarkable versatility.

This guide provides an objective, data-driven comparison of how specific structural modifications to the N-benzyl-pyrrolidine core shift its pharmacological profile, focusing on its two most prominent applications: Multitargeted Anti-Alzheimer's Agents and Antimalarial Aspartic Protease Inhibitors .

Comparative Structure-Activity Relationship (SAR) Analysis

Application A: Multitargeted Anti-Alzheimer's Agents

Alzheimer's disease (AD) pathology is multifactorial, making single-target drugs like Donepezil prone to limited long-term efficacy. N-benzyl-pyrrolidines have been engineered as dual-inhibitors targeting both Cholinesterases (AChE/BChE) and β -Secretase (BACE-1) [2].

  • The N-Benzyl Role: The N-benzyl moiety acts as a hydrophobic anchor that selectively binds to the Peripheral Anionic Site (PAS) of AChE, preventing amyloid- β aggregation induced by the enzyme[2].

  • Pyrrolidine C3/C4 Modifications: Appending heterocyclic hybrids, such as 1,3,4-oxadiazole, to the pyrrolidine core significantly enhances binding at the Catalytic Active Site (CAS) of AChE[3].

  • Aryl Substitutions: SAR studies demonstrate that incorporating electron-withdrawing groups (e.g., 4−CF3​ ) on the terminal phenyl ring of the oxadiazole hybrid yields sub-micromolar potency against both AChE and BChE, outperforming standard therapies like Tacrine and Galantamine[3].

Application B: Antimalarial Aspartic Protease Inhibitors

With the rise of Plasmodium falciparum resistance to Artemisinin combination therapies (ACT), novel chemotypes are urgently needed. 4-aryl-N-benzylpyrrolidine-3-carboxamides have emerged as highly efficacious antimalarial agents[4].

  • Pyrrolidine Aryl Ring SAR: The 4-position of the pyrrolidine aryl ring is highly sensitive to steric and electronic changes. A 4−CF3​ substitution is optimal for potency. Replacing the CF3​ group with a methyl or chloro group leads to a 3- to 4-fold reduction in antimalarial efficacy[4].

  • Amide Benzyl Ring SAR: Substitution on the phenyl ring is critical. Adding a 4-methoxy or 4-dimethylamine group increases potency by 10-fold relative to the unsubstituted analog, driving the EC50​ down to the low nanomolar range[4].

SAR_Workflow A N-Benzyl-Pyrrolidine Core Scaffold B Pyrrolidine Aryl Ring (e.g., 4-CF3 Substitution) A->B Structural Tuning C C3/C4 Heterocycles (e.g., 1,3,4-Oxadiazole) A->C Structural Tuning D Antimalarial Activity (Aspartic Protease Inhibition) B->D Optimizes E Anti-Alzheimer's Activity (AChE / BACE-1 Dual Inhibition) C->E Optimizes

SAR logic directing the N-benzyl-pyrrolidine scaffold toward distinct therapeutic targets.

Quantitative Performance Comparison

The following table summarizes the experimental performance of optimized N-benzyl-pyrrolidine derivatives against their respective clinical alternatives.

Compound / DerivativeTarget ApplicationKey SAR ModificationPerformance Metric ( IC50​ / EC50​ )Clinical Alternative
Compound 123 [3]Alzheimer's Disease1,3,4-oxadiazole hybrid + 4−CF3​ -phenylhAChE: 0.064 µMhBuChE: 0.074 µMDonepezil (hAChE: 0.042 µM)
Compound 4k / 4o [2]Alzheimer's DiseaseN-benzyl pyrrolidine imine/amineBalanced AChE & BACE-1 inhibitionTacrine (Hepatotoxic)
CWHM-1008 (54b) [4]Antimalarial4-aryl-N-benzylpyrrolidine-3-carboxamide EC50​ : 46 nM (3D7 strain) EC50​ : 21 nM (Dd2 strain)Chloroquine (Resistance prevalent)

Self-Validating Experimental Methodologies

To ensure reproducibility and scientific rigor, the following protocols detail the validation workflows for profiling these derivatives.

Protocol A: In Vitro Cholinesterase Inhibition (Modified Ellman's Assay)

This assay quantifies the ability of N-benzyl-pyrrolidine hybrids to inhibit AChE.

  • Buffer Preparation: Prepare 0.1 M sodium phosphate buffer at pH 8.0.

    • Causality: pH 8.0 is the physiological optimum for AChE catalytic activity and ensures the chemical stability of the yellow thiolate anion produced during the detection phase.

  • Equilibration: In a 96-well plate, combine 140 µL of buffer, 20 µL of the test derivative (dissolved in DMSO, final concentration <1%), 20 µL of AChE enzyme (0.22 U/mL), and 10 µL of DTNB (Ellman’s reagent, 3 mM). Incubate at 25°C for 10 minutes.

    • Causality: Pre-incubation is critical. It allows the N-benzyl-pyrrolidine inhibitor to reach thermodynamic binding equilibrium with the enzyme's PAS/CAS sites before the competitive substrate is introduced.

  • Reaction Initiation: Add 10 µL of Acetylthiocholine iodide (ATCI, 15 mM) to initiate the reaction.

    • Causality: AChE hydrolyzes ATCI into thiocholine. The free sulfhydryl group of thiocholine immediately reacts with DTNB to form 5-thio-2-nitrobenzoate, a highly chromogenic yellow anion.

  • Kinetic Measurement & Validation: Measure absorbance continuously at 412 nm for 5 minutes using a microplate reader.

    • Self-Validation Check: The assay must include a positive control (Donepezil) to verify competitive inhibition, and a blank (buffer instead of enzyme) to ensure the baseline absorbance is stable and DTNB is not auto-degrading.

Mechanism Ligand N-benzyl-pyrrolidine Hybrid AChE Acetylcholinesterase (AChE) Ligand->AChE Inhibits (CAS/PAS) BACE1 beta-Secretase (BACE-1) Ligand->BACE1 Inhibits (Aspartate Dyad) ACh Acetylcholine Degradation Blocked AChE->ACh Leads to Amyloid Amyloid-beta Aggregation Blocked BACE1->Amyloid Leads to Neuro Neuroprotection & Cognitive Improvement ACh->Neuro Amyloid->Neuro

Dual-target inhibition pathway of N-benzyl-pyrrolidine hybrids in Alzheimer's Disease models.

Protocol B: Plasmodium falciparum Phenotypic Viability Assay (SYBR Green I)

This protocol evaluates the antimalarial efficacy of 4-aryl-N-benzylpyrrolidine-3-carboxamides.

  • Parasite Culture: Cultivate P. falciparum (3D7 or Dd2 strains) in human erythrocytes at a 2% hematocrit and 0.3% initial parasitemia.

    • Causality: Starting at a strictly controlled, low parasitemia (0.3%) ensures the parasites remain in the logarithmic growth phase throughout the 72-hour assay, preventing nutrient depletion artifacts.

  • Compound Dosing: Dispense the test compounds into 384-well plates in a 10-point, 3-fold serial dilution format (ranging from 10 µM down to 0.5 nM).

    • Causality: A broad logarithmic concentration gradient is mathematically required to generate a complete sigmoidal dose-response curve for accurate EC50​ calculation.

  • Incubation & Lysis: Incubate the plates for 72 hours at 37°C in a specialized gas mixture (5% O2​ , 5% CO2​ , 90% N2​ ). Following incubation, subject the plates to a single freeze-thaw cycle (-80°C to room temperature), then add 1X SYBR Green I lysis buffer.

    • Causality: The freeze-thaw cycle mechanically shears the erythrocyte membranes, ensuring complete cell lysis. This allows the SYBR Green I dye to efficiently intercalate into the parasite's double-stranded DNA.

  • Fluorescence Detection & Validation: Read fluorescence at Ex 485 nm / Em 530 nm.

    • Self-Validation Check: Calculate the Z'-factor using infected untreated erythrocytes (max signal) and uninfected erythrocytes (min signal). The assay is only valid if the Z'-factor is >0.5 , confirming robust signal-to-background separation.

References

  • Design, synthesis, and multitargeted profiling of N-benzylpyrrolidine derivatives for the treatment of Alzheimer's disease. Bioorganic & Medicinal Chemistry.[Link]

  • Design, synthesis, and evaluation of N-benzylpyrrolidine and 1,3,4-oxadiazole as multitargeted hybrids for the treatment of Alzheimer's disease. Bioorganic Chemistry.[Link]

  • 4-Aryl pyrrolidines as a novel class of orally efficacious antimalarial agents. Part 1. Journal of Medicinal Chemistry / PMC.[Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry / PMC.[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Chiral Separation Techniques for Enantiomers

In the landscape of pharmaceutical development and scientific research, the precise separation and quantification of enantiomers is not merely a technical challenge—it is a critical necessity. Enantiomers, non-superimpos...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and scientific research, the precise separation and quantification of enantiomers is not merely a technical challenge—it is a critical necessity. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological activities and toxicological profiles.[1][2][3] Consequently, regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA), mandate the characterization of individual enantiomers in chiral drug products.[2] This guide provides an in-depth, side-by-side comparison of the predominant chiral separation techniques, offering the technical insights and practical guidance necessary for researchers, scientists, and drug development professionals to make informed decisions in their work.

The Foundation of Enantioselectivity: A Tale of Two Molecules

The identical physical and chemical properties of enantiomers in an achiral environment make their separation a formidable task.[3] The key to resolving a racemic mixture—a mixture containing equal amounts of two enantiomers—lies in the introduction of a chiral environment.[1] This is typically achieved through interaction with a chiral selector, a molecule or stationary phase that interacts differently with each enantiomer, leading to the formation of transient diastereomeric complexes with varying stabilities.[4] It is this differential interaction that forms the basis of all modern chiral separation techniques.

This guide will explore the nuances of three major categories of chiral separation techniques: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE), with a brief overview of emerging membrane-based separations.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Chiral Analysis

Chiral HPLC is arguably the most established and widely utilized technique for enantiomeric separation.[5][6] It relies on a chiral stationary phase (CSP) to create the necessary chiral environment for separation.[7]

The "Why" Behind Chiral HPLC Method Development

The success of a chiral HPLC separation is almost entirely dependent on the selection of the appropriate CSP and mobile phase.[3][8] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are the most common choice due to their broad applicability and high success rates across a wide range of compounds.[9][10] The mechanism of separation on these phases involves the formation of inclusion complexes where the enantiomers fit differently into the chiral cavities of the polysaccharide structure, leading to differential retention.[4]

Method development in chiral HPLC is often an empirical process, involving the screening of a selection of CSPs with different mobile phase compositions.[8][11][12] A systematic approach, starting with a few columns and a set of standard mobile phases, can significantly streamline this process.

Experimental Protocol: Chiral HPLC Method Screening

This protocol outlines a general workflow for developing a chiral HPLC method for a novel compound.

  • Column Selection:

    • Begin with a screening set of 3-6 polysaccharide-based CSPs (e.g., columns with coated and immobilized amylose and cellulose derivatives).[3][9]

  • Mobile Phase Screening:

    • Normal Phase: Start with a mobile phase of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol) in various ratios (e.g., 90:10, 80:20, 70:30 v/v).[13]

    • Polar Organic Mode: If the compound has poor solubility in non-polar solvents, screen with polar organic mobile phases such as 100% methanol, ethanol, or acetonitrile.

    • Reversed-Phase: For polar compounds, screen with a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).[8]

    • Additives: For acidic or basic compounds, the addition of a small amount of an acidic (e.g., trifluoroacetic acid) or basic (e.g., diethylamine) additive (typically 0.1%) to the mobile phase can significantly improve peak shape and resolution.[9]

  • Method Optimization:

    • Mobile Phase Composition: Fine-tune the ratio of the mobile phase components to optimize the resolution and analysis time.

    • Flow Rate: Chiral separations often benefit from lower flow rates (e.g., 0.2-1.0 mL/min for a 4.6 mm I.D. column) to maximize interaction with the CSP.[3][11]

    • Temperature: Decreasing the temperature can sometimes enhance chiral selectivity by favoring the weaker bonding forces responsible for chiral recognition.[3][11] Conversely, increasing the temperature can improve peak shape and efficiency.[11]

Visualizing the Chiral HPLC Workflow

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_output Data Analysis racemic_sample Racemic Sample (in solution) injector Injector racemic_sample->injector mobile_phase Mobile Phase (e.g., Hexane/IPA) pump HPLC Pump mobile_phase->pump column Chiral Stationary Phase (CSP) Column injector->column Sample Injection pump->column detector Detector (e.g., UV) column->detector Elution chromatogram Chromatogram (Separated Enantiomers) detector->chromatogram quantification Quantification & Purity Assessment chromatogram->quantification

Caption: General workflow for chiral separation by HPLC.

Supercritical Fluid Chromatography (SFC): The Speedy and Green Alternative

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, often considered a "green" alternative to normal-phase HPLC due to its use of supercritical carbon dioxide as the primary mobile phase component.[1][14][15]

The Advantages of SFC in Chiral Separations

The primary advantage of SFC lies in the properties of supercritical fluids, which exhibit low viscosity and high diffusivity.[16] This allows for faster separations and higher efficiencies compared to HPLC.[6][16][17] SFC is particularly well-suited for high-throughput screening in drug discovery due to its rapid analysis times.[18][19]

The mobile phase in SFC typically consists of supercritical CO2 mixed with a small amount of an organic modifier, such as methanol or ethanol.[20] The same polysaccharide-based CSPs used in HPLC are also highly effective in SFC.[20]

Visualizing the Chiral SFC Workflow

G cluster_prep Sample & Mobile Phase Preparation cluster_sfc SFC System cluster_output Data Analysis racemic_sample Racemic Sample (in solution) injector Injector racemic_sample->injector co2_tank CO2 Tank pump_co2 CO2 Pump co2_tank->pump_co2 modifier_solvent Modifier Solvent (e.g., Methanol) pump_mod Modifier Pump modifier_solvent->pump_mod column Chiral Stationary Phase (CSP) Column injector->column mixer Mixer pump_co2->mixer pump_mod->mixer mixer->injector detector Detector (e.g., UV, MS) column->detector bpr Back Pressure Regulator (BPR) detector->bpr chromatogram Chromatogram (Separated Enantiomers) detector->chromatogram

Caption: General workflow for chiral separation by SFC.

Capillary Electrophoresis (CE): High Efficiency for Polar and Charged Molecules

Capillary Electrophoresis (CE) offers a distinct alternative to chromatographic techniques for chiral separations, particularly for polar and charged analytes.[21] Instead of a stationary phase, separation in CE is achieved by adding a chiral selector directly to the background electrolyte (BGE).[2][21][22]

The Principles of Chiral CE

In chiral CE, enantiomers form transient diastereomeric complexes with the chiral selector in the BGE.[22][23] These complexes have different effective mobilities in the electric field, leading to their separation.[2] Cyclodextrins and their derivatives are the most commonly used chiral selectors in CE due to their versatility and ability to form inclusion complexes with a wide range of molecules.[21][24]

CE offers several advantages, including high separation efficiency, short analysis times, and extremely low sample and reagent consumption.[5][21][25]

Experimental Protocol: Chiral CE Method Development
  • Chiral Selector Screening:

    • Begin by screening a variety of cyclodextrins (e.g., neutral, charged, and derivatized β- and γ-cyclodextrins) at a fixed concentration in the BGE.[24]

  • Background Electrolyte (BGE) Optimization:

    • pH: The pH of the BGE is a critical parameter as it affects the charge of the analyte and the chiral selector, thereby influencing the separation.

    • Buffer Concentration: Vary the concentration of the buffer to optimize resolution and analysis time.

  • Chiral Selector Concentration:

    • Once a suitable chiral selector is identified, optimize its concentration to achieve baseline separation.

  • Applied Voltage and Temperature:

    • Optimize the applied voltage and capillary temperature to balance analysis time and resolution. Higher voltages generally lead to faster separations but can generate Joule heating, which may negatively impact the separation.

Visualizing the Chiral CE Workflow

G cluster_prep Sample & BGE Preparation cluster_ce CE System cluster_output Data Analysis racemic_sample Racemic Sample (in solution) inlet_vial Inlet Vial (BGE) racemic_sample->inlet_vial Sample Injection bge Background Electrolyte (BGE) + Chiral Selector capillary Fused-Silica Capillary inlet_vial->capillary outlet_vial Outlet Vial (BGE) capillary->outlet_vial detector Detector (e.g., UV) capillary->detector power_supply High Voltage Power Supply power_supply->inlet_vial power_supply->outlet_vial electropherogram Electropherogram (Separated Enantiomers) detector->electropherogram

Caption: General workflow for chiral separation by CE.

Emerging Techniques: A Glimpse into the Future

While chromatography and electrophoresis are the dominant techniques, membrane-based separations are an emerging area with potential for large-scale enantiomeric resolutions.[26][27] These methods utilize chiral selectors embedded within a membrane to selectively transport one enantiomer over the other.[26] Although still in development for widespread application, they offer the promise of continuous and energy-efficient separations.

Side-by-Side Comparison of Chiral Separation Techniques

FeatureHigh-Performance Liquid Chromatography (HPLC)Supercritical Fluid Chromatography (SFC)Capillary Electrophoresis (CE)Membrane Separation
Principle Differential partitioning between a mobile phase and a chiral stationary phase (CSP).[7]Differential partitioning between a supercritical fluid mobile phase and a CSP.[28]Differential migration of transient diastereomeric complexes in an electric field.[2][29]Selective transport of one enantiomer through a chiral membrane.[26]
Primary Application Broadly applicable for analytical and preparative separations of a wide range of compounds.[5]High-throughput screening, preparative separations, and "green" alternative to normal-phase HPLC.[14][15][18]Analysis of polar and charged molecules, and when sample volume is limited.[21]Potential for large-scale, continuous separations.[27]
Speed Moderate to slow.Fast to very fast.[16][17]Very fast.[5]Potentially continuous.
Resolution Good to excellent.Good to excellent.Excellent.[5]Variable, depends on membrane selectivity.
Sample Capacity High (preparative scale is common).[1]High (preparative scale is common).[14][30]Very low (analytical scale only).[21]Potentially very high.
Solvent Consumption High (especially in normal phase).Low (significant reduction in organic solvent use).[20][31]Extremely low.[21][25]Low.
Cost Moderate to high (instrumentation and columns).[32]High (instrumentation).Low (instrumentation and consumables).Potentially low for large-scale operations.
Advantages Robust, well-established, versatile, scalable.[1]Fast, high efficiency, reduced organic solvent use, complementary selectivity to HPLC.[6][16]High efficiency, fast analysis, low sample/reagent consumption, suitable for polar/charged compounds.[5][21]Continuous operation, low energy consumption, potential for large-scale production.
Disadvantages High solvent consumption, can be time-consuming.[32]Higher initial instrument cost.Limited to analytical scale, less robust than HPLC for some applications.Still an emerging technology, membrane stability and selectivity can be challenging.

Conclusion: Selecting the Optimal Technique

The choice of the most appropriate chiral separation technique is a multifaceted decision that depends on the specific requirements of the analysis.

  • For routine analysis and preparative scale purification of a wide variety of compounds, HPLC remains the gold standard due to its robustness and versatility.

  • When speed and reduced environmental impact are paramount, particularly in high-throughput screening environments, SFC is an excellent choice. Its ability to deliver rapid separations with significantly less organic solvent waste is a major advantage.

  • For the analysis of polar, charged, or precious samples where only a small amount of material is available, CE offers unparalleled efficiency and sensitivity.

  • Looking towards the future of large-scale, industrial production of single-enantiomer drugs, membrane separation holds significant promise.

By understanding the fundamental principles, practical considerations, and comparative strengths and weaknesses of each technique, researchers and drug development professionals can navigate the complexities of chiral analysis and select the optimal strategy to advance their scientific endeavors.

References

  • Chromedia. (n.d.). Use of SFC for Chiral separation in Pharmaceutical Industry.
  • Sigma-Aldrich. (n.d.). Chiral HPLC Column Selection and Method Development Guide.
  • Sänger–van de Griend, C. E. (1999). Enantiomeric Separations by Capillary Electrophoresis in Pharmaceutical Analysis. Acta Universitatis Upsaliensis.
  • MDPI. (2017). Chiral Separation in Preparative Scale: A Brief Overview of Membranes as Tools for Enantiomeric Separation.
  • YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns.
  • PubMed. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals.
  • Sigma-Aldrich. (2015). Chiral HPLC column selection and method development guide.
  • ScienceDirect. (n.d.). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals.
  • Royal Society of Chemistry. (n.d.). Strategies for chiral separation: from racemate to enantiomer. Chemical Science.
  • Semantic Scholar. (n.d.). [PDF] Strategies for chiral separation: from racemate to enantiomer.
  • MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
  • ACS Publications. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry.
  • Chiral Resolution. (2025). Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution.
  • SpringerLink. (2025). Advances in chiral analysis: from classical methods to emerging technologies.
  • Chromatography Online. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 2: Applications.
  • Pure Synth. (2025). Importance of Chiral Separation and Resolution in Drug Synthesis.
  • The Analytical Scientist. (2008). Enantiomeric separation of privileged scaffold derivatives in early drug discovery using chiral SFC.
  • Taylor & Francis Online. (2010). Polymeric Membranes for Chiral Separation of Pharmaceuticals and Chemicals. Polymer Reviews.
  • IAEA. (n.d.). SEPARATION OF ENANTIOMERS BY CHIRALLY MODIFIED MEMBRANES.
  • Longdom Publishing. (n.d.). Supercritical Fluid Chromatography and its Advantages.
  • PMC. (n.d.). Application of Experimental Design Methodologies in the Enantioseparation of Pharmaceuticals by Capillary Electrophoresis: A Review.
  • Taylor & Francis Online. (2007). Principle and Applications of Supercritical Fluid Chromatography.
  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development.
  • PubMed. (2001). Method development and validation for the chiral separation of peptides in the presence of cyclodextrins using capillary electrophoresis and experimental design.
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  • Institute of Chemical Process Fundamentals. (n.d.). Membrane separation of enantiomers.
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  • Chromatography Online. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
  • SpringerLink. (n.d.). Chiral Drug Separation.
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  • Royal Society of Chemistry. (n.d.). A novel approach to chiral separation: thermo-sensitive hydrogel membranes. Materials Horizons.
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  • PubMed. (2011). Development and validation of a capillary electrophoresis method for the enantiomeric purity determination of RS86017 using experimental design.
  • RSC Publishing. (n.d.). New insights into supercritical fluid chromatography for chiral separations.
  • SpringerLink. (n.d.). Chiral Separations by Capillary Electrophoresis Using Proteins as Chiral Selectors.
  • Bio-Rad. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis.
  • Chromatography Today. (2013). Capillary Electrophoresis: an Attractive Technique for Chiral Separations.
  • LCGC International. (2016). Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand.
  • ACS Publications. (2004). Enantiomer Separations in Capillary Electrophoresis in the Case of Equal Binding Constants of the Enantiomers with a Chiral Selector: Commentary on the Feasibility of the Concept. Analytical Chemistry.
  • Chemistry LibreTexts. (2020). 14.3: Chiral Chromatography.
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